L-Glutamine-15N
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-(15N)azanyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-OGWWSMAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472740 | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80143-57-3 | |
| Record name | Glutamine 2-N-15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080143573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(N~2~-~15~N)Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUTAMINE 2-N-15 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905V50H511 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Glutamine-¹⁵N in Metabolic Research: A Technical Guide
Introduction
L-Glutamine is the most abundant non-essential amino acid in the human body, playing a central role in a multitude of metabolic processes.[1][2][3] It serves as a primary nitrogen and carbon source for the synthesis of other amino acids, nucleotides, and antioxidants, and is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[4][5][6] In metabolic research, understanding the flow, or "flux," of molecules through these intricate pathways is crucial. Stable isotope tracing, using non-radioactive isotopes like ¹⁵N, provides a powerful method to track the metabolic fate of specific atoms within a biological system.[7] L-Glutamine labeled with ¹⁵N (L-Glutamine-¹⁵N) has become an indispensable tool for researchers, particularly in the fields of cancer metabolism, neuroscience, and drug development, to quantitatively trace the pathways of nitrogen metabolism.[7][8][9]
This guide provides an in-depth overview of the core applications of L-Glutamine-¹⁵N in metabolic research, detailing experimental methodologies, presenting quantitative data, and visualizing key metabolic pathways and workflows.
Core Applications of L-Glutamine-¹⁵N
L-Glutamine-¹⁵N is used as a tracer to elucidate the complex network of nitrogen-carrying reactions. By introducing ¹⁵N-labeled glutamine into a biological system (cell culture or in vivo), researchers can track the incorporation of the heavy nitrogen isotope into various downstream metabolites using mass spectrometry.
1. Tracing Nitrogen Flux into Biosynthetic Pathways
Glutamine is a primary nitrogen donor for the synthesis of numerous essential biomolecules.[5] L-Glutamine-¹⁵N allows for the direct measurement of nitrogen contribution to these pathways.
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Nucleotide Synthesis: Rapidly proliferating cells, especially cancer cells, have a high demand for nucleotides (the building blocks of DNA and RNA).[1] Glutamine provides essential nitrogen atoms for the de novo synthesis of both purine and pyrimidine rings.[1][5] Studies using L-Glutamine-¹⁵N have quantified the flux of glutamine-derived nitrogen into nucleosides and nucleobases, confirming its critical role in sustaining cell proliferation.[1]
-
Amino Acid Synthesis: The nitrogen from glutamine can be transferred to other carbon skeletons to form new non-essential amino acids. Through the action of aminotransferases, the ¹⁵N label can be traced into glutamate, aspartate, alanine, and proline, revealing the intricate pathways of nitrogen transfer and amino acid interconversion.[10][11][12]
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Redox Homeostasis: Glutamine-derived glutamate is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress.[4] L-Glutamine-¹⁵N tracing can help quantify the role of glutamine in maintaining cellular redox balance.[4][6]
2. Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is a powerful technique used to quantify the rates of reactions within a metabolic network. By using tracers like L-Glutamine-¹⁵N, often in combination with ¹³C-labeled substrates (e.g., ¹³C-glucose), researchers can build comprehensive models of cellular metabolism.[7][8] This dual-labeling approach allows for the simultaneous tracing of carbon and nitrogen flow, providing a more complete picture of metabolic activities and identifying key nodes in the network, such as establishing glutamate as a central hub for nitrogen metabolism.[7][8]
3. Cancer Metabolism Research
A hallmark of many cancer cells is their dependence on glutamine, a phenomenon termed "glutamine addiction".[1][6][13] These cells use glutamine not only for nitrogen but also as a carbon source to replenish the TCA cycle (anaplerosis), a process vital for energy production and providing biosynthetic precursors.[6][14] L-Glutamine-¹⁵N is extensively used to:
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Investigate the reprogramming of glutamine metabolism driven by oncogenes like KRAS and c-Myc.[13][14]
-
Quantify the contribution of glutamine to nucleotide biosynthesis required for rapid tumor growth.[14]
-
Evaluate the efficacy of drugs that target glutamine metabolism, using ¹⁵N incorporation as a biomarker for enzyme inhibition.[4][15]
4. Neuroscience Research
In the brain, glutamine is a key precursor to the neurotransmitters glutamate (excitatory) and GABA (inhibitory).[10] The "glutamate-glutamine cycle" between neurons and glial cells is fundamental for normal brain function. L-Glutamine-¹⁵N has been used in synaptosomes and neuronal cultures to trace the synthesis pathways of these neurotransmitters and understand how nitrogen metabolism is regulated within different neural compartments.[10][12]
Quantitative Data Presentation
The data from L-Glutamine-¹⁵N tracing experiments are typically presented as the percentage or fraction of a given metabolite pool that has incorporated the ¹⁵N label. This provides a quantitative measure of the contribution of glutamine to the synthesis of that metabolite over time.
Table 1: Example of ¹⁵N Enrichment in Amino Acids from [α-¹⁵N]Glutamine
This table summarizes the distribution of ¹⁵N from labeled glutamine into other amino acids in human hepatoma (Hep G2) cells after 144 hours of incubation. The data shows that glutamine is rapidly converted to glutamate, and its nitrogen is subsequently incorporated primarily into alanine and proline.
| Metabolite | ¹⁵N Distribution (%) | ¹⁵N Enrichment (%) |
| Alanine | 50% | 44% |
| Proline | 28% | 41% |
| Glutamate | 21% | - |
| (Data synthesized from a study on human hepatoma cells)[11] |
Table 2: Fractional Labeling of Nucleotide Precursors from [Amide-¹⁵N]Glutamine
This table shows the fraction of key pyrimidine biosynthesis intermediates that are labeled with ¹⁵N after 8 hours of culture with amide-labeled ¹⁵N-glutamine in MCF-7 breast cancer cells under normal oxygen conditions (normoxia).
| Metabolite | ¹⁵N-Labeled Fraction (%) |
| Dihydroorotate | ~55% |
| Orotate | ~50% |
| UMP | ~45% |
| (Data estimated from graphical representations in a study on MCF-7 and HeLa cells)[16] |
Experimental Protocols
The following sections describe a generalized protocol for a cell culture-based L-Glutamine-¹⁵N tracing experiment followed by analysis using mass spectrometry.
1. Cell Culture Isotope Labeling Protocol
This protocol outlines the key steps for labeling cultured cells with L-Glutamine-¹⁵N to trace its metabolic fate.
-
Materials:
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Glutamine-free cell culture medium (e.g., RPMI-1640)
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Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glutamine
-
L-Glutamine-¹⁵N (e.g., L-Glutamine (amide-¹⁵N))
-
Cell line of interest (e.g., 5637 bladder cancer cells)[1]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
-
Procedure:
-
Cell Seeding: Plate cells in standard glutamine-containing medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Washout: To ensure the intracellular glutamine pool is depleted of unlabeled glutamine, wash the cells once with PBS. Then, replace the standard medium with glutamine-free medium supplemented with 10% dFBS and incubate overnight.[1]
-
Isotope Labeling: Replace the glutamine-free medium with the experimental labeling medium. This medium is the glutamine-free base supplemented with a known concentration of L-Glutamine-¹⁵N (e.g., 4-5 mM) and 10% dFBS.[1]
-
Time-Course Collection: Incubate the cells for various durations (e.g., 12, 24, 48, 72 hours) to monitor the dynamic incorporation of ¹⁵N.[1]
-
Cell Harvesting: At each time point, place the culture plates on ice. Quickly aspirate the medium and wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Metabolite Extraction: Add an ice-cold extraction solvent (e.g., 80:20 methanol:water mixture) to the plate. Scrape the cells and collect the cell lysate into a microcentrifuge tube. It is crucial to keep samples cold to prevent metabolite degradation.[17]
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Sample Processing: Centrifuge the lysate at high speed (e.g., >20,000 x g) at 4°C to pellet protein and cell debris.[17] The resulting supernatant contains the polar metabolites and is transferred to a new tube for analysis.
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2. Sample Analysis by Mass Spectrometry
The extracted metabolites are analyzed by mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis. Therefore, they must be chemically modified in a process called derivatization. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates TBDMS derivatives. This step makes the metabolites volatile and thermally stable.[9][17]
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for analyzing labeled metabolites without derivatization.[1]
-
Chromatographic Separation: The metabolite extract is injected into an LC system, where different compounds are separated based on their chemical properties as they pass through a column.
-
Mass Analysis: As metabolites exit the column, they are ionized and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of each molecule.
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Isotopologue Detection: The presence of ¹⁵N increases the mass of a metabolite by approximately 1 for each incorporated nitrogen atom. The mass spectrometer can distinguish between the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of the metabolite.
-
Quantification: By comparing the peak intensities of the labeled and unlabeled forms, the degree of ¹⁵N enrichment can be accurately calculated after correcting for the natural abundance of heavy isotopes.[17]
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Mandatory Visualizations
Diagram 1: L-Glutamine-¹⁵N Metabolic Pathway
Caption: Metabolic fate of nitrogen from L-Glutamine-¹⁵N.
Diagram 2: Experimental Workflow for ¹⁵N Tracing
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 14. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. jianhaidulab.com [jianhaidulab.com]
The Role of L-Glutamine-¹⁵N in Elucidating Nitrogen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer in the study of nitrogen metabolism. It details the core principles, experimental methodologies, and data interpretation, offering a valuable resource for researchers in academia and the pharmaceutical industry. L-Glutamine, the most abundant amino acid in the bloodstream, is a key donor of nitrogen for a multitude of biosynthetic pathways, making it a critical molecule in cellular growth and proliferation.[1][2] The use of L-Glutamine labeled with the heavy isotope ¹⁵N allows for the precise tracking of nitrogen atoms as they are incorporated into various metabolic products, providing invaluable insights into the complex network of nitrogen metabolism.
Core Concepts in ¹⁵N-Glutamine Tracing
Stable isotope tracing with L-Glutamine-¹⁵N is a powerful technique to quantitatively monitor the metabolic fate of glutamine's nitrogen atoms.[3] By introducing ¹⁵N-labeled glutamine into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach enables the elucidation of metabolic pathway activity, the identification of key enzymatic steps, and the discovery of metabolic reprogramming in disease states, particularly in cancer.[3]
The nitrogen atoms of glutamine reside in two positions: the alpha (α) amino group and the gamma (γ) amide group. Commercially available L-Glutamine-¹⁵N can be labeled at either the α-nitrogen (L-Glutamine-α-¹⁵N), the amide nitrogen (L-Glutamine-amide-¹⁵N), or both (L-Glutamine-¹⁵N₂). This specificity allows for the differential tracing of the two nitrogen atoms, providing a more granular understanding of their distinct metabolic roles. For instance, the amide nitrogen is a primary donor for nucleotide and asparagine biosynthesis, while the α-nitrogen is primarily transferred through transamination reactions.
Key Metabolic Pathways Investigated with L-Glutamine-¹⁵N
The versatility of glutamine as a nitrogen donor makes L-Glutamine-¹⁵N a valuable tool for studying a wide array of metabolic pathways critical for cellular function.
Nucleotide Biosynthesis
Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[4] Glutamine is a crucial nitrogen donor in both purine and pyrimidine biosynthesis.[4][5][6] L-Glutamine-¹⁵N tracing studies have been instrumental in quantifying the contribution of glutamine nitrogen to the nucleotide pool.[4][7]
The amide group of glutamine provides the nitrogen for the formation of carbamoyl phosphate, a key precursor in pyrimidine synthesis, and contributes two nitrogen atoms to the purine ring.[6][8] The α-amino group can be transferred to oxaloacetate to form aspartate, which in turn donates a nitrogen atom to both purine and pyrimidine rings.
Urea Cycle and Ammonia Metabolism
In the liver, glutamine plays a significant role in ammonia detoxification through the urea cycle. The amide nitrogen of glutamine is released as ammonia by the enzyme glutaminase, and this ammonia is then incorporated into the urea cycle. L-Glutamine-¹⁵N has been used to study the kinetics of urea synthesis and the relative contributions of different nitrogen sources.[5]
Amino Acid Metabolism
The α-amino group of glutamine is readily transferred to various α-keto acids to synthesize other non-essential amino acids through the action of aminotransferases.[6] This makes L-Glutamine-¹⁵N an excellent tracer for studying the interconnectedness of amino acid metabolism. For example, the transfer of ¹⁵N from glutamine to glutamate is a central reaction, as glutamate can then serve as a nitrogen donor for the synthesis of alanine, aspartate, and proline.
Quantitative Data from L-Glutamine-¹⁵N Tracing Studies
The following tables summarize quantitative data from various studies that have utilized L-Glutamine-¹⁵N to investigate nitrogen metabolism.
Table 1: Isotopic Enrichment of Urea from ¹⁵N-Labeled Precursors in Perfused Rat Liver
| ¹⁵N Precursor | ¹⁵N Enrichment in Urea (Atom % Excess) | Reference |
| ¹⁵NH₄Cl | Varies with precursor enrichment | [5] |
| [5-¹⁵N]glutamine | ~65% of total urea-N | |
| [2-¹⁵N]glutamine | ~65% of total urea-N |
Table 2: Contribution of Glutamine Nitrogen to Nucleotide Biosynthesis in Cancer Cells
| Cell Line | ¹⁵N-Labeled Metabolite | % Contribution from Glutamine-¹⁵N | Reference |
| Bladder Cancer (5637) | DNA Nucleobases | Time-dependent increase over 72h | [4] |
| Prostate Cancer | Dihydroorotate, CTP | Significant incorporation | [7] |
| HeLa, MCF-7 | Dihydroorotate, Orotate, UMP, IMP | Significant increase under hypoxia | [9] |
Table 3: ¹⁵N Enrichment in Plasma Amino Acids Following Oral Administration of ¹⁵NH₄Cl in Humans
| Amino Acid | Peak ¹⁵N Enrichment (Atom % Excess) | Time to Peak (hours) | Reference |
| Arginine | ~1.5 | 4 | [10] |
| Glutamine (amino-N) | ~0.8 | 6 | [10] |
| Urea | ~1.2 | 6 | [10] |
Experimental Protocols
In Vitro Labeling of Cultured Cells with L-Glutamine-¹⁵N
This protocol provides a general framework for stable isotope tracing experiments in cultured cells.
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Media Preparation: Prepare labeling medium by supplementing glutamine-free medium with a known concentration of L-Glutamine-¹⁵N (e.g., 2 mM) and other necessary components like dialyzed fetal bovine serum.
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹⁵N label into metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS or saline to remove any remaining extracellular labeled glutamine.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Collect the cell extract and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.[4][11]
In Vivo Infusion of L-Glutamine-¹⁵N in Animal Models
This protocol outlines a general procedure for in vivo stable isotope tracing.
-
Animal Acclimation: Acclimate animals to the experimental conditions for a sufficient period before the study.
-
Catheterization: Surgically implant catheters (e.g., in the jugular vein for infusion and carotid artery for blood sampling) and allow for recovery.
-
Tracer Preparation: Prepare a sterile solution of L-Glutamine-¹⁵N in a physiologically compatible vehicle (e.g., saline).
-
Infusion:
-
Administer a bolus of the L-Glutamine-¹⁵N solution to rapidly increase the plasma enrichment.
-
Follow with a continuous infusion at a constant rate to maintain a steady-state isotopic enrichment in the plasma.
-
-
Sample Collection: Collect blood samples at predetermined time points throughout the infusion period. Tissues of interest can be collected at the end of the experiment.
-
Sample Processing:
-
Immediately process blood samples to separate plasma.
-
Snap-freeze tissue samples in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction and Analysis: Extract metabolites from plasma and tissues using appropriate methods (e.g., perchloric acid precipitation followed by neutralization). Analyze the extracts using LC-MS or GC-MS to determine isotopic enrichment in glutamine and its downstream metabolites.[3]
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of ¹⁵N-labeled amino acids and other small molecules.[12]
-
Derivatization: Amino acids are typically derivatized to increase their volatility for GC analysis. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) which creates TBDMS derivatives.[10]
-
Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the determination of isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for analyzing a wide range of metabolites without the need for derivatization.[4]
-
Chromatography: Metabolites are separated using liquid chromatography, often with a reversed-phase or HILIC column.
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer). Selected reaction monitoring (SRM) on a triple quadrupole instrument is a highly sensitive and specific method for quantifying the abundance of labeled and unlabeled metabolites.[4] High-resolution mass spectrometry can distinguish between ¹³C and ¹⁵N isotopes in doubly labeled experiments.
Conclusion
L-Glutamine-¹⁵N is an indispensable tool for dissecting the complexities of nitrogen metabolism. Its application in stable isotope tracing studies has provided profound insights into the metabolic pathways that support cell growth, proliferation, and detoxification. For researchers and drug development professionals, understanding the principles and methodologies of L-Glutamine-¹⁵N tracing is crucial for identifying novel therapeutic targets and developing effective strategies against diseases characterized by altered metabolism, such as cancer. The continued refinement of analytical techniques and computational modeling will further enhance the power of this approach, promising new discoveries in the dynamic world of cellular metabolism.
References
- 1. 15N enrichment of ammonium, glutamine-amide and urea, measured via mass isotopomer analysis of hexamethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mass isotopomer study of urea and glutamine synthesis from 15N-labeled ammonia in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 12. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing the Fate of Nitrogen: A Technical Guide to L-Glutamine-¹⁵N in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer for elucidating key biochemical pathways. By labeling the amide nitrogen, researchers can meticulously track its incorporation into essential biomolecules, offering critical insights into cellular metabolism, particularly in the context of cancer research and drug development. This document outlines the core metabolic pathways, detailed experimental protocols, and quantitative data derived from such tracing studies.
Introduction to L-Glutamine-¹⁵N Tracing
L-glutamine is the most abundant amino acid in human plasma and serves as a critical source of nitrogen for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines.[1][2] In rapidly proliferating cells, such as cancer cells, the demand for glutamine is significantly heightened, a phenomenon often termed "glutamine addiction."[1][3] L-Glutamine-¹⁵N, a stable, non-radioactive isotope, allows for the precise tracking of glutamine's nitrogen atoms through various metabolic pathways. By employing mass spectrometry (MS) or nuclear magnetic resonance (NMR), scientists can quantify the flux of ¹⁵N from glutamine into downstream metabolites, revealing the activity of these pathways under different physiological or pathological conditions.[2]
The primary use of L-Glutamine-¹⁵N is to trace the amide (γ) nitrogen, which is a key donor in several biosynthetic reactions.[1] This guide will focus on three major metabolic fates of glutamine's amide nitrogen: de novo nucleotide synthesis, hexosamine biosynthesis, and the synthesis of other amino acids.
Core Biochemical Pathways Traced with L-Glutamine-¹⁵N
The ¹⁵N label from L-Glutamine-¹⁵N is incorporated into a variety of essential biomolecules. The diagram below illustrates the overall workflow for a typical tracing experiment.
De Novo Nucleotide Synthesis
De novo synthesis of purines and pyrimidines is fundamental for DNA replication and RNA production, and thus crucial for cell proliferation.[4] Glutamine is a primary nitrogen donor in this process.[3]
-
Purine Synthesis: Two nitrogen atoms from glutamine's amide group are incorporated into the inosine monophosphate (IMP) ring, the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). A third glutamine-derived nitrogen is required to convert IMP to GMP.[5][6]
-
Pyrimidine Synthesis: The synthesis of pyrimidines begins with the formation of carbamoyl phosphate, a reaction in which glutamine donates its amide nitrogen. This nitrogen becomes part of the pyrimidine ring in UMP, CTP, and TTP.[1][6]
Tracing with L-Glutamine-¹⁵N allows for the quantification of nitrogen flux into these nucleotide pools, providing a direct measure of the pathway's activity.[1]
Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation.[2][7] This pathway integrates metabolism of glucose, amino acids, fatty acids, and nucleotides. The first and rate-limiting step involves the transfer of glutamine's amide nitrogen to fructose-6-phosphate, catalyzed by the enzyme GFAT.[7][8] By tracing L-Glutamine-¹⁵N, researchers can measure the flux through the HBP, which is often dysregulated in diseases like cancer and diabetes.[2][9]
Amino Acid Synthesis
The nitrogen from glutamine can be transferred to other alpha-keto acids to synthesize various non-essential amino acids through the action of aminotransferases.[5] For instance, the conversion of glutamine to glutamate releases the α-amino group, which can then be transferred to pyruvate to form alanine or to oxaloacetate to form aspartate.[10] Tracing studies using [α-¹⁵N]glutamine have shown significant ¹⁵N enrichment in glutamate, alanine, and proline over time.[11]
Quantitative Data Presentation
The following tables summarize quantitative data from L-Glutamine-¹⁵N tracing experiments, showcasing the incorporation of the ¹⁵N label into downstream metabolites over time.
Table 1: ¹⁵N Enrichment in Amino Acids from [α-¹⁵N]Glutamine in Hep G2 Cells [11]
| Time (hours) | ¹⁵N Enrichment in Glutamate (%) | ¹⁵N Enrichment in Alanine (%) | ¹⁵N Enrichment in Proline (%) |
| 24 | ~35 | ~20 | ~15 |
| 48 | ~40 | ~30 | ~25 |
| 96 | ~38 | ~40 | ~38 |
| 144 | ~36 | ~44 | ~41 |
| Data adapted from a study on human hepatoma Hep G2 cells incubated with [α-¹⁵N]glutamine. Enrichment percentages are approximate values derived from the publication's text. |
Table 2: ¹⁵N Labeling of Nucleotides from [¹⁵N₂]Glutamine in Cancer Cells [12]
| Cell Line | Time (hours) | Metabolite | % ¹⁵N Labeled |
| TSM | 6 | IMP | ~15% |
| AIG-3 | 6 | IMP | ~35% |
| TSM | 6 | AMP | ~12% |
| AIG-3 | 6 | AMP | ~30% |
| TSM | 6 | GMP | ~10% |
| AIG-3 | 6 | GMP | ~25% |
| TSM | 6 | UMP | ~18% |
| AIG-3 | 6 | UMP | ~40% |
| Data adapted from a study comparing a transformed cell model (TSM) with a more malignant variant (AIG-3). Percentages are approximate values derived from the publication's graphs. |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible stable isotope tracing studies. Below are key methodologies compiled from various sources.
Protocol 1: Cell Culture and Isotope Labeling[1]
-
Cell Seeding: Plate cells (e.g., 5637 bladder cancer cells) in standard growth medium and grow to approximately 80% confluency.
-
Media Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove the old medium.
-
Labeling Media Preparation: Prepare glutamine-free medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum. Add L-Glutamine-¹⁵N to the desired final concentration (e.g., 2-5 mM).
-
Labeling: Replace the standard medium with the prepared ¹⁵N-labeling medium.
-
Incubation: Culture the cells for the desired time course (e.g., 15 minutes to 72 hours) in a standard cell culture incubator (37°C, 5% CO₂). The duration depends on the pathway of interest, with TCA cycle intermediates labeling within hours and nucleotides requiring longer incubation.[13]
Protocol 2: Metabolite Extraction from Cultured Cells[13][14]
-
Quenching and Washing: Aspirate the labeling medium and immediately place the culture dish on dry ice. Wash the cells rapidly with 1 mL of ice-cold PBS to remove extracellular metabolites.
-
Extraction Buffer Preparation: Prepare an ice-cold extraction buffer. A common solution is a mixture of Methanol:Acetonitrile:Water at a 5:3:2 ratio.[14] An alternative is 40:40:20 Acetonitrile:Methanol:Water with 0.1 M formic acid for better capture of certain metabolites.[13]
-
Cell Lysis: Add 1 mL of the ice-cold extraction buffer to the plate. Use a cell scraper to scrape the cells into the buffer.
-
Collection: Transfer the cell lysate/buffer mixture into a microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 30 minutes at 4°C.[14]
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10-15 minutes at 4°C to pellet proteins and cell debris.[5][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the supernatant using a SpeedVac system or under a stream of nitrogen. Store the dried pellet at -80°C until analysis.[1]
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites[1]
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent, such as 50 µL of 50:50 methanol:water containing 0.1% formic acid.[1]
-
Instrumentation: Use a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system (e.g., Agilent 6460 QQQ with 1290 series HPLC).[1]
-
Chromatographic Separation:
-
Column: A reverse-phase column suitable for polar metabolites (e.g., RRHD SB-CN column).[4]
-
Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in 97:3 water:methanol.
-
Mobile Phase B: 10 mM tributylamine and 15 mM acetic acid in methanol.
-
Flow Rate: 0.25 mL/min.
-
Gradient Example:
-
0 - 7.5 min: 0% to 20% B
-
7.5 - 13 min: 20% to 45% B
-
13 - 20 min: 45% to 99% B
-
Followed by re-equilibration.
-
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the unlabeled (M+0) and ¹⁵N-labeled (M+1, M+2, etc.) isotopologues of target metabolites.[1]
-
Source Parameters (Example): Gas Temp: 150°C; Gas Flow: 13 L/min; Nebulizer: 45 psig; VCap: 2000 V.
-
-
Data Analysis: The raw data is processed to determine the fractional abundance of each isotopologue for every metabolite of interest. This involves integrating the peak areas for each SRM transition. The fractional enrichment is then calculated after correcting for the natural abundance of stable isotopes.[14]
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Metabolomics Extraction Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]
- 15. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Glutamine-15N Incorporation into Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and applications of L-Glutamine-¹⁵N as a tracer for studying protein metabolism. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments involving ¹⁵N-labeled glutamine for the analysis of protein synthesis, turnover, and metabolic flux.
Introduction to L-Glutamine Metabolism and ¹⁵N Labeling
L-Glutamine is the most abundant amino acid in the human body and plays a critical role in a myriad of cellular processes.[1] It serves as a key nitrogen donor for the biosynthesis of other amino acids, nucleotides (purines and pyrimidines), and amino sugars.[1][2][3][4] The amide nitrogen of glutamine is particularly important in these biosynthetic pathways.[3]
Stable isotope labeling with ¹⁵N-glutamine is a powerful technique to trace the metabolic fate of glutamine's nitrogen atoms as they are incorporated into newly synthesized proteins. This non-radioactive, heavy isotope allows for the differentiation and quantification of "old" versus "newly" synthesized protein populations using mass spectrometry. This approach is central to quantitative proteomics and is instrumental in understanding the dynamics of protein turnover in both health and disease.[5]
Metabolic Pathways of L-Glutamine-¹⁵N Incorporation
The journey of the ¹⁵N label from glutamine into the proteome involves several key metabolic steps. Understanding these pathways is crucial for interpreting labeling data correctly.
Glutamine as a Nitrogen Donor
The primary route for the incorporation of glutamine's nitrogen into other biomolecules begins with its conversion to glutamate. This reaction is catalyzed by glutaminase, releasing the amide nitrogen as ammonia.[3][6] This ammonia, along with the amino group of glutamate, can then be utilized in various biosynthetic pathways.
Glutamate itself can be further metabolized. For instance, it can be converted to α-ketoglutarate, an intermediate in the Krebs cycle, through oxidative deamination by glutamate dehydrogenase, releasing the amino group as ammonia.[6] Alternatively, the amino group of glutamate can be transferred to various α-keto acids by aminotransferases to synthesize other amino acids.[6]
Biosynthesis of Amino Acids and Nucleotides
The ¹⁵N label from L-Glutamine-¹⁵N can be incorporated into a variety of other amino acids through transamination reactions.[6] These newly synthesized, ¹⁵N-labeled amino acids are then available for protein synthesis.
Furthermore, the nitrogen atoms from glutamine are essential for the de novo synthesis of purine and pyrimidine rings, the building blocks of DNA and RNA.[1][2][3][4] While not directly incorporated into the protein backbone, this pathway is a significant consumer of glutamine and can be traced using ¹⁵N-labeling.
A diagram illustrating the central role of L-glutamine in nitrogen metabolism is provided below.
Experimental Protocols
A generalized workflow for a ¹⁵N-glutamine labeling experiment is depicted below, followed by detailed protocols for each major step.
Cell Culture with ¹⁵N-Glutamine
This protocol is adapted for adherent mammalian cells.
-
Media Preparation: Prepare glutamine-free cell culture medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum and antibiotics. Add L-Glutamine-¹⁵N to a final concentration of 2-4 mM. For control ("light") samples, use medium with unlabeled L-glutamine at the same concentration.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to approximately 70-80% confluency in standard glutamine-containing medium.
-
Labeling: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹⁵N-glutamine containing medium.
-
Incubation: Culture the cells for the desired period. The incubation time will depend on the protein turnover rate of interest. For rapidly turning over proteins, a few hours may be sufficient, while for stable proteins, 24-72 hours or longer may be necessary.[5][7]
Cell Harvesting and Protein Extraction
-
Harvesting: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.
Protein Digestion
This protocol describes an in-solution digestion.
-
Denaturation and Reduction: Take a defined amount of protein (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Dilution and Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[8]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Peptide Cleanup
-
Desalting: Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture.
-
Elution: Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Drying: Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -80°C until mass spectrometry analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) to search the raw mass spectrometry data against a protein database.[9] Specify ¹⁵N as a variable modification for all nitrogen-containing amino acids.
-
Quantification: The software will identify peptide pairs (light ¹⁴N and heavy ¹⁵N) and calculate the ratio of their intensities. This ratio reflects the relative abundance of the protein synthesized during the labeling period.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR can be calculated from the ratio of labeled to unlabeled peptides.[5] In a simplified model, FSR represents the fraction of a particular protein that has been newly synthesized during the labeling period.
Quantitative Data Presentation
The following tables provide examples of quantitative data that can be obtained from ¹⁵N-glutamine labeling experiments.
Table 1: Fractional Protein Synthesis Rates in Pancreatic Cancer Cells
This table summarizes data on the fractional synthesis rates (FSR) of several proteins in MIA PaCa pancreatic cancer cells after 72 hours of labeling with a ¹⁵N amino acid mixture.[5]
| Protein | Fractional Synthesis Rate (FSR) (%) |
| Protein 1 | 44 |
| Protein 2 | 52 |
| Protein 3 | 61 |
| Protein 4 | 68 |
| Protein 5 | 72 |
| Protein 6 | 76 |
Table 2: ¹⁵N Enrichment in Tissues of Rats Fed a ¹⁵N-Labeled Diet
This table shows the average ¹⁵N enrichment in liver and brain tissues of rats fed a ¹⁵N-labeled diet for different durations.[8] This demonstrates the impact of tissue-specific protein turnover rates on label incorporation.
| Labeling Duration | Tissue | Average ¹⁵N Enrichment (%) (± SD) |
| 50 days | Liver | 86.0 ± 4.69 |
| 50 days | Brain | 71.9 ± 8.13 |
| 107 days | Liver | 94.4 ± 4.24 |
| 107 days | Brain | 83.3 ± 6.09 |
Applications in Research and Drug Development
The use of L-Glutamine-¹⁵N labeling has broad applications in both basic research and pharmaceutical development.
-
Understanding Disease Pathophysiology: This technique can be used to study alterations in protein turnover in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. For example, many cancer cells exhibit "glutamine addiction," and tracing glutamine metabolism can reveal therapeutic targets.[4]
-
Drug Discovery and Development: The effect of drug candidates on protein synthesis and degradation can be quantitatively assessed. This is valuable for understanding the mechanism of action of a drug and for identifying potential off-target effects.
-
Biomarker Discovery: Changes in the turnover rates of specific proteins can serve as biomarkers for disease progression or response to therapy.
-
Nutritional Studies: The impact of different nutritional interventions on protein metabolism can be investigated.[10]
Conclusion
L-Glutamine-¹⁵N labeling is a robust and versatile technique for the quantitative analysis of protein metabolism. By providing a means to trace the incorporation of nitrogen into newly synthesized proteins, it offers deep insights into the dynamic nature of the proteome. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to apply this powerful tool in their own investigations. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are key to unlocking the full potential of this approach.
References
- 1. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Coordinative metabolism of glutamine carbon and nitrogen in proliferating cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 10. [PDF] Regulation of protein metabolism by glutamine: implications for nutrition and health. | Semantic Scholar [semanticscholar.org]
The Core Principles of Stable Isotope Labeling with L-Glutamine-¹⁵N: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental workflows, and applications of stable isotope labeling using L-Glutamine-¹⁵N. This powerful technique is instrumental in elucidating metabolic pathways, particularly in the context of drug development and disease research, by enabling the precise tracing of glutamine's nitrogen atoms through complex biological systems.
Core Principles of L-Glutamine-¹⁵N Labeling
Stable isotope labeling is a research technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] L-Glutamine-¹⁵N is a form of glutamine where the naturally abundant ¹⁴N atom in the amide or alpha-amino group is replaced by the heavier, stable isotope ¹⁵N.[2][3] This mass difference allows for the detection and quantification of ¹⁵N-labeled glutamine and its downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]
The fundamental principle lies in providing cells or organisms with L-Glutamine-¹⁵N as a precursor. As cells metabolize this labeled glutamine, the ¹⁵N isotope is incorporated into a variety of other molecules. By analyzing the mass shifts in these molecules, researchers can map the flow of nitrogen from glutamine into various metabolic pathways, such as nucleotide synthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1][4][5] This method offers a dynamic view of cellular metabolism, which is crucial for understanding disease states like cancer and for evaluating the mechanism of action of novel therapeutics.[6][7][8]
Key Applications in Research and Drug Development
The application of L-Glutamine-¹⁵N labeling is extensive, particularly in fields that require a deep understanding of cellular metabolism.
-
Metabolic Flux Analysis: This technique is central to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. By measuring the incorporation of ¹⁵N into various metabolites over time, researchers can build models of metabolic networks and understand how these networks are altered in disease or in response to drug treatment.[9][10]
-
Cancer Metabolism Research: Many cancer cells exhibit a strong dependence on glutamine for their growth and proliferation, a phenomenon known as "glutamine addiction".[5][11] L-Glutamine-¹⁵N tracing has been pivotal in understanding how cancer cells utilize glutamine to support biomass production, energy metabolism, and redox balance.[8][11][12] This knowledge is critical for the development of drugs that target glutamine metabolism in cancer.
-
Drug Discovery and Development: Stable isotope labeling helps in understanding the metabolic and pharmacokinetic fate of a drug.[13] By tracing the metabolic pathways affected by a drug candidate, researchers can gain insights into its mechanism of action and potential off-target effects.[13]
-
Proteomics and Protein Synthesis: In the field of proteomics, a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted using ¹⁵N-labeled amino acids to quantify differences in protein abundance between different cell populations.[14][15] By providing ¹⁵N-glutamine, the nitrogen can be traced into other amino acids and ultimately into newly synthesized proteins, allowing for the measurement of protein turnover rates.
Experimental Protocols
Cell Culture and Labeling
A typical workflow for a stable isotope tracing experiment using L-Glutamine-¹⁵N in cell culture involves several key steps.
Objective: To label the intracellular metabolite pools of cultured cells with ¹⁵N from L-Glutamine-¹⁵N.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free medium
-
L-Glutamine-¹⁵N (e.g., L-Glutamine-(amide-¹⁵N))[3]
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N to the desired final concentration (e.g., 2 mM) and dFBS.
-
Media Exchange: Aspirate the standard medium from the cells, wash once with PBS, and then add the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a specific period. The duration of labeling is a critical parameter and should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments are often performed to capture the dynamics of label incorporation.[4]
-
Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity and extract the metabolites. This is a crucial step to prevent metabolic changes during sample processing. A common method involves:
-
Aspirating the labeling medium.
-
Washing the cells with ice-cold PBS.
-
Adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Incubating the cell lysate at -80°C to precipitate proteins.
-
Centrifuging to pellet the protein and collecting the supernatant containing the metabolites.[16]
-
Sample Preparation for Mass Spectrometry
Objective: To prepare the extracted metabolites for analysis by mass spectrometry.
Materials:
-
Metabolite extract from the cell culture experiment
-
Nitrogen gas or vacuum concentrator
-
Derivatization reagents (for GC-MS analysis, e.g., MTBSTFA)
-
LC-MS or GC-MS grade solvents
Procedure:
-
Drying: Dry the metabolite extract completely using a stream of nitrogen gas or a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility. This involves adding a derivatizing agent and incubating at an elevated temperature.
-
Reconstitution: Reconstitute the dried (and derivatized, if applicable) sample in a solvent compatible with the mass spectrometry method to be used (e.g., a specific mobile phase for LC-MS).
-
Analysis: Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect the ¹⁵N-labeled metabolites.[4][17]
Data Presentation
The quantitative data obtained from mass spectrometry analysis is typically presented in tables to facilitate comparison and interpretation. The key metrics include the percentage of ¹⁵N enrichment in different metabolites.
| Metabolite | ¹⁵N Enrichment (%) after 24h | Cell Line | Reference |
| Glutamate | ~80 | Human Volunteer Plasma | [18] |
| Alanine | 44 | Hep G2 | [19] |
| Proline | 41 | Hep G2 | [19] |
| Aspartate | Varies | Rat Brain Synaptosomes | [20] |
| GABA | Varies | Rat Brain Synaptosomes | [20] |
Table 1: Example of ¹⁵N enrichment in various metabolites following L-Glutamine-¹⁵N labeling in different experimental systems. The specific enrichment can vary significantly based on cell type, labeling time, and experimental conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing the complex metabolic pathways and experimental procedures is crucial for understanding the flow of the stable isotope and the overall experimental design. The following diagrams are generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. embopress.org [embopress.org]
- 10. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pedologica.issas.ac.cn [pedologica.issas.ac.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample preparation | Metabolomics [ebi.ac.uk]
- 18. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compound‐specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
L-Glutamine-¹⁵N in Cancer Cell Metabolism: A Technical Guide
Introduction
Glutamine is the most abundant amino acid in human plasma and serves as a critical nutrient for rapidly proliferating cancer cells.[1][2][3] Its role extends beyond protein synthesis, providing both carbon for replenishing the tricarboxylic acid (TCA) cycle (a process known as anaplerosis) and nitrogen for the biosynthesis of macromolecules essential for cell growth.[4][5][6] Many cancer cells exhibit a state of "glutamine addiction," making glutamine metabolism a compelling target for therapeutic intervention.[2][6][7]
Stable isotope tracing using L-Glutamine labeled with the heavy isotope of nitrogen, ¹⁵N, is a powerful technique to delineate the metabolic fate of glutamine-derived nitrogen. By replacing standard L-glutamine with L-Glutamine-¹⁵N in cell culture or in vivo models, researchers can track the incorporation of ¹⁵N into various downstream metabolites. This guide provides an in-depth overview of the applications, experimental protocols, and data analysis techniques associated with L-Glutamine-¹⁵N in the context of cancer cell metabolism.
Core Applications in Metabolic Tracing
L-Glutamine has two nitrogen atoms: the α-amino nitrogen and the γ-amide nitrogen. Using specifically labeled isotopes (e.g., [amide-¹⁵N]glutamine or [α-¹⁵N]glutamine) or uniformly labeled [¹⁵N₂]glutamine allows for precise tracking of these nitrogen atoms through distinct biochemical pathways.
-
Nucleotide Biosynthesis: Glutamine is a primary nitrogen donor for the de novo synthesis of both purines and pyrimidines, the building blocks of DNA and RNA.[2][7] The γ-amide nitrogen is crucial for these pathways. Tracing with ¹⁵N-glutamine can quantify the reliance of cancer cells on this de novo synthesis pathway, which is often upregulated to support high rates of proliferation.[2][8] An analysis of [5-¹⁵N]glutamine metabolism, for example, has been used to show how certain inhibitors can halt nucleotide synthesis.[9][10]
-
Non-Essential Amino Acid (NEAA) Synthesis: The α-amino nitrogen of glutamine is readily transferred to other carbon skeletons via the action of transaminases (aminotransferases).[7][11] This process, converting glutamate (derived from glutamine) and a keto-acid into α-ketoglutarate and a new amino acid, is fundamental for synthesizing NEAAs like aspartate, alanine, and asparagine.[11][12] ¹⁵N tracing elucidates the activity of these transaminase networks.
-
Hexosamine Biosynthesis Pathway (HBP): The amide nitrogen of glutamine is essential for the HBP, which produces UDP-N-acetylglucosamine (UDP-GlcNAc). This molecule is critical for protein glycosylation, a post-translational modification that is frequently altered in cancer and affects protein stability and signaling.
-
Glutaminase (GLS) Activity: The first step in glutamine catabolism is the conversion of glutamine to glutamate and ammonia, catalyzed by the enzyme glutaminase (GLS).[4][9][11] While this reaction releases the amide nitrogen as ammonia, the remaining ¹⁵N-labeled glutamate can be tracked as it enters the TCA cycle or other pathways, providing an indirect measure of GLS flux.
Analytical Methodologies
The detection and quantification of ¹⁵N-labeled metabolites are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is the most common analytical tool for ¹⁵N tracing.[2] It separates complex biological mixtures and detects metabolites based on their mass-to-charge ratio (m/z). The incorporation of one or more ¹⁵N atoms results in a predictable mass shift (e.g., M+1, M+2) in the detected metabolite compared to its unlabeled (M+0) form. This allows for the calculation of isotopic enrichment and the elucidation of metabolic fluxes.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR can directly detect the presence and chemical environment of the ¹⁵N nucleus in various metabolites.[13] A more advanced application involves hyperpolarized (HP) MRI, which dramatically increases the NMR signal. Using multiply labeled glutamine, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, allows for real-time, in vivo measurement of glutaminase activity by detecting the conversion to HP [5-¹³C,5-¹⁵N]-L-glutamate.[1][14] This technique is particularly valuable for non-invasively assessing metabolic responses to therapy.[1]
Data Presentation: Tracing the Fate of ¹⁵N
Quantitative data from ¹⁵N tracing experiments are crucial for understanding metabolic reprogramming.
Table 1: Key Metabolic Pathways Traced by L-Glutamine-¹⁵N
| Metabolic Pathway | Key Enzymes | Primary ¹⁵N Source | Expected Labeled Products | Analytical Method |
| Glutaminolysis | Glutaminase (GLS) | Amide & Amino N | Glutamate, α-Ketoglutarate | LC-MS, GC-MS, NMR |
| NEAA Synthesis | Transaminases (e.g., GOT, GPT) | Amino N | Aspartate, Alanine, Proline | LC-MS, GC-MS |
| Purine Synthesis | PPAT, GART, etc. | Amide & Amino N | IMP, AMP, GMP, Guanine | LC-MS |
| Pyrimidine Synthesis | CPS2, CTP Synthetase | Amide N | UMP, CTP, Cytosine | LC-MS |
| Hexosamine Pathway | GFAT | Amide N | Glucosamine-6-P, UDP-GlcNAc | LC-MS |
Table 2: Example Quantitative Data from an In Vitro ¹⁵N-Glutamine Labeling Experiment
Data represents the percentage of the total metabolite pool containing at least one ¹⁵N atom (% Labeled) after 24 hours of culture with [amide-¹⁵N]glutamine in bladder cancer cells.
| Metabolite | % Labeled (M+1) | Biological Implication |
| Glutamate | 98.5% | High glutaminase (GLS) activity. |
| Aspartate | 65.2% | Significant transaminase activity. |
| Proline | 45.8% | Active proline synthesis from glutamate. |
| UMP (Uridine Monophosphate) | 30.1% | Active de novo pyrimidine synthesis. |
| GMP (Guanosine Monophosphate) | 28.9% | Active de novo purine synthesis. |
| UDP-GlcNAc | 22.5% | Active hexosamine biosynthesis pathway. |
Experimental Protocols
The following are generalized protocols for conducting L-Glutamine-¹⁵N tracing experiments. Specific parameters should be optimized for each cell line or animal model.
Protocol 1: In Vitro Cell Culture Labeling
-
Cell Seeding: Plate cancer cells at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 50-60% confluency).
-
Media Preparation: Prepare culture medium using a glutamine-free base (e.g., RPMI-1640 without glutamine). Supplement this medium with all necessary components (e.g., 10% dialyzed fetal bovine serum) and the desired concentration of L-Glutamine-¹⁵N (e.g., 2-4 mM).[2]
-
Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and add the pre-warmed ¹⁵N-labeling medium.[2] Culture the cells for a defined period (e.g., time points such as 0, 1, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Place the culture dish on dry ice and aspirate the medium.
-
Wash the cell monolayer rapidly with ice-cold saline or PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or 50:30:20 methanol:acetonitrile:water) to the plate to quench metabolism.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C) to pellet protein and cell debris.[15]
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extract completely using a vacuum concentrator or nitrogen gas flow.[16]
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[16]
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: In Vivo Isotope Tracing
-
Animal Model: Use tumor-bearing animals (e.g., xenograft or genetically engineered mouse models).
-
Tracer Administration: Administer L-Glutamine-¹⁵N via a suitable route. For steady-state labeling, continuous intravenous infusion is often preferred. Bolus injections can also be used for kinetic studies.
-
Tissue Collection: At the desired time point post-infusion, euthanize the animal and rapidly excise the tumor and other relevant tissues.
-
Metabolism Quenching: Immediately freeze-clamp the collected tissues using tongs pre-chilled in liquid nitrogen to halt all enzymatic activity.
-
Metabolite Extraction:
-
Grind the frozen tissue into a fine powder under liquid nitrogen.
-
Weigh the frozen powder and add a pre-chilled extraction solvent (e.g., 80% methanol) at a fixed ratio (e.g., 1 mL per 50 mg tissue).
-
Homogenize the sample using a bead beater or other appropriate homogenizer.
-
Centrifuge at high speed to pellet debris.
-
-
Sample Preparation: Process the supernatant as described in the in vitro protocol (drying and reconstitution) for subsequent LC-MS analysis.
Visualizations: Pathways and Workflows
Caption: Metabolic fate of L-Glutamine-¹⁵N in cancer cells.
Caption: Experimental workflow for ¹⁵N stable isotope tracing.
Conclusion
L-Glutamine-¹⁵N is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the intricate reprogramming of nitrogen metabolism in cancer. By enabling the precise tracking of glutamine-derived nitrogen into essential biosynthetic pathways, this stable isotope tracer provides critical insights into the metabolic dependencies of tumor cells. The methodologies described herein, from experimental design to data analysis, form a robust framework for identifying metabolic vulnerabilities and evaluating the efficacy of novel cancer therapeutics that target glutamine metabolism.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Role of Glutamine in Cancer – Therapeutic and Imaging Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]
- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tracking the Glutamine and Ammonia Metabolism in Renal Cell Carcinoma Using NMR Spectroscopy - 2019 Joint Fall Meeting of the Texas Sections of APS, AAPT and Zone 13 of the SPS [archive.aps.org]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
L-Glutamine-¹⁵N for Studying Nucleotide Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Glutamine-¹⁵N as a stable isotope tracer to investigate de novo nucleotide biosynthesis. Glutamine is a primary nitrogen donor in the synthesis of both purine and pyrimidine nucleotides, making L-Glutamine-¹⁵N an invaluable tool for elucidating metabolic pathways, quantifying flux, and identifying potential therapeutic targets in various diseases, including cancer.[1][2] This guide details the core principles, experimental methodologies, data analysis, and visualization techniques for researchers employing this powerful analytical approach.
The Central Role of Glutamine in Nucleotide Biosynthesis
De novo nucleotide biosynthesis is a fundamental metabolic process that provides the building blocks for DNA and RNA synthesis, cellular energy currency, and signaling molecules.[3][4] Glutamine, the most abundant amino acid in human plasma, plays a critical role as a nitrogen donor in several key enzymatic steps of both purine and pyrimidine synthesis.[1][2][5]
Purine Biosynthesis
The purine ring is assembled in a stepwise manner onto a phosphoribosyl pyrophosphate (PRPP) backbone. Glutamine contributes two nitrogen atoms to the purine ring at positions N-3 and N-9.[6] Additionally, glutamine provides the amino group for the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP).[6]
The key enzymatic reactions involving glutamine are:
-
Phosphoribosyl pyrophosphate (PRPP) amidotransferase: This rate-limiting step utilizes the amide nitrogen of glutamine to form 5-phosphoribosyl-β-amine, which becomes N-9 of the purine ring.
-
Formylglycinamide ribonucleotide (FGAR) amidotransferase: The amide nitrogen of a second glutamine molecule is incorporated to form formylglycinamidine ribonucleotide, providing the N-3 atom of the purine ring.
-
GMP synthetase: The amide nitrogen of glutamine is used to convert xanthosine monophosphate (XMP) to GMP.
Pyrimidine Biosynthesis
The pyrimidine ring is synthesized as a free base (orotate) before being attached to PRPP. Glutamine contributes a nitrogen atom to the pyrimidine ring.[6]
The key enzymatic reactions involving glutamine are:
-
Carbamoyl phosphate synthetase II (CPSII): Located in the cytosol, this enzyme uses the amide nitrogen of glutamine to synthesize carbamoyl phosphate, which provides the N-3 atom of the pyrimidine ring.
-
CTP synthetase: The amide nitrogen of glutamine is utilized to convert uridine triphosphate (UTP) to cytidine triphosphate (CTP).
By using L-Glutamine-¹⁵N, researchers can trace the incorporation of the heavy nitrogen isotope into these specific positions within the purine and pyrimidine rings, allowing for the detailed study of these biosynthetic pathways.
Experimental Design and Methodologies
Stable isotope tracing experiments using L-Glutamine-¹⁵N coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for quantitatively monitoring nucleotide biosynthesis.[4]
Experimental Workflow
A typical experimental workflow for tracing L-Glutamine-¹⁵N into nucleotides is as follows:
Detailed Experimental Protocols
This protocol is adapted from a study on bladder cancer cell lines.[3]
-
Cell Seeding: Plate cells (e.g., 5637 bladder cancer cells) in a 6-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Glutamine Depletion: Culture cells overnight in glutamine-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum to deplete endogenous glutamine pools.[3]
-
Labeling: Replace the medium with fresh glutamine-free RPMI-1640 containing 5 mM L-Glutamine-¹⁵N and 10% dialyzed fetal bovine serum.[3]
-
Time-Course: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours) to monitor the dynamics of ¹⁵N incorporation.[3]
-
Cell Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
Nucleic Acid Extraction: Extract genomic DNA or total RNA using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit for DNA) following the manufacturer's instructions.[3]
-
Enzymatic Hydrolysis to Nucleosides:
-
Denature 1 µg of DNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.[3]
-
Add 1/10th volume of 0.1 M ammonium acetate (pH 5.3) and 2 units of nuclease P1. Incubate at 45°C for 2 hours.[3]
-
Add 1/10th volume of 1 M ammonium bicarbonate and 0.002 units of venom phosphodiesterase I. Incubate for an additional 2 hours at 37°C.[3]
-
Finally, add 0.5 units of alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the nucleoside monophosphates.[3]
-
-
Sample Preparation: Dry the hydrolyzed sample and resuspend in 50 µL of 50:50 methanol:water with 0.1% formic acid.[3]
-
Chromatographic Separation: Inject 10 µL of the sample onto a reverse-phase column (e.g., Agilent RRHD SB-CN, 1.8 µm, 3.0 × 100 mm).[3]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3]
While detailed protocols for ¹⁵N-labeled nucleotides are less common than for proteins, general principles for biomolecular NMR can be adapted.
-
Extraction: Perform a polar metabolite extraction from labeled cells using a solvent system such as methanol/chloroform/water.
-
Purification: The complexity of the nucleotide mixture may require further purification. This can be achieved by HPLC using a suitable column (e.g., C18 for reversed-phase or a HILIC column) with volatile buffers to allow for sample recovery.[7]
-
Sample Preparation for NMR:
-
Lyophilize the purified nucleotide fractions to a powder.
-
Resuspend the sample in an appropriate NMR buffer in D₂O or a H₂O/D₂O mixture to a final concentration suitable for NMR analysis (typically in the range of 0.1-1 mM).
-
Add an internal standard for chemical shift referencing if required.
-
Adjust the pH of the sample carefully, as it can affect the chemical shifts.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes representative quantitative data on the incorporation of ¹⁵N from L-Glutamine-¹⁵N into nucleotides.
| Cell Line | Labeled Nucleoside | Labeling Time (hours) | ¹⁵N Enrichment (%) | Reference |
| 5637 Bladder Cancer | [¹⁵N]-Adenine | 72 | ~25 | [3] |
| 5637 Bladder Cancer | [¹⁵N]-Guanine | 72 | ~30 | [3] |
| 5637 Bladder Cancer | [¹⁵N]-Cytosine | 72 | ~15 | [3] |
| 5637 Bladder Cancer | [¹⁵N]-Thymine | 72 | ~10 | [3] |
| HAP1-ΔSHMT2 | [¹⁵N]-Dihydroorotate | 6 | Relative peak area increase | [8] |
| HAP1-ΔSHMT2 | [¹⁵N]-UMP | 6 | Relative peak area increase | [8] |
| Glioblastoma (iRFP-GS₅) | [¹⁵N₁]-UMP | 24 | ~10% of total UMP | [4] |
| Glioblastoma (iRFP-GS₅) | [¹⁵N₂]-AMP | 24 | ~15% of total AMP | [4] |
| Glioblastoma (iRFP-GS₅) | [¹⁵N₂]-GTP | 24 | ~20% of total GTP | [4] |
Note: The values are approximate and derived from graphical representations in the cited literature. For precise quantitative analysis, refer to the original publications.
LC-MS/MS MRM Transitions
The following table provides a list of MRM transitions for the analysis of natural and ¹⁵N-labeled nucleobases.[3]
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Adenine | 136.1 | 92.0 | Positive |
| [¹⁵N₅]-Adenine | 141.1 | 96.0 | Positive |
| Guanine | 152.1 | 110.0 | Positive |
| [¹⁵N₅]-Guanine | 157.1 | 115.0 | Positive |
| Cytosine | 112.1 | 70.0 | Positive |
| [¹⁵N₃]-Cytosine | 115.1 | 73.0 | Positive |
| Thymine | 127.1 | 83.1 | Positive |
| [¹⁵N₂]-Thymine | 129.1 | 85.1 | Positive |
| Uracil | 113.1 | 71.0 | Positive |
| [¹⁵N₂]-Uracil | 115.1 | 73.0 | Positive |
Visualization of Pathways and Workflows
De Novo Purine Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Glutamine-¹⁵N Labeling in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the metabolic labeling of mammalian cells using L-Glutamine-¹⁵N. Stable isotope tracing with ¹⁵N-labeled glutamine is a powerful technique to investigate the metabolic fate of glutamine's nitrogen atoms, offering critical insights into cellular biosynthesis and signaling pathways. This method is particularly valuable for understanding cancer metabolism, nucleotide synthesis, and amino acid metabolism.
Introduction
L-glutamine is a non-essential amino acid that plays a central role in the metabolism of rapidly proliferating mammalian cells.[1][2] It serves as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and hexosamines.[3][4] Additionally, its carbon skeleton is a significant source for replenishing the tricarboxylic acid (TCA) cycle. By replacing standard L-glutamine with L-Glutamine-¹⁵N in cell culture media, researchers can trace the incorporation of the heavy nitrogen isotope into various downstream metabolites. Subsequent analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantitative assessment of nitrogen flux through key metabolic pathways.[3]
Key Applications
-
Cancer Metabolism Research: Elucidating the altered glutamine metabolism in cancer cells to identify potential therapeutic targets.[3][4]
-
Nucleotide Biosynthesis: Tracing the nitrogen from glutamine into the purine and pyrimidine rings, which is crucial for understanding cell proliferation.[4]
-
Amino Acid Metabolism: Studying the synthesis of non-essential amino acids where glutamine serves as a nitrogen donor.
-
Drug Discovery: Evaluating the on-target effects of drugs that inhibit glutamine metabolism.[5]
Quantitative Data Summary
The following table summarizes typical experimental parameters for L-Glutamine-¹⁵N labeling experiments in mammalian cell culture, compiled from various studies.
| Parameter | Value | Cell Line Example(s) | Reference(s) |
| L-Glutamine-¹⁵N Type | L-Glutamine (amide-¹⁵N), L-Glutamine (U-¹⁵N₂) | Various | [6][7] |
| L-Glutamine-¹⁵N Concentration | 2 mM - 5 mM | 5637 bladder cancer cells | [2][4] |
| Labeling Time | 12, 24, 48, 72 hours | 5637 bladder cancer cells | [4] |
| Cell Seeding Density | To achieve ~85% confluency at harvest | HeLa cells | [7] |
| Serum Requirement | Dialyzed Fetal Bovine Serum (dFBS) | Various | [4][8] |
| Downstream Analysis | LC-MS, GC-MS, NMR | Various | [3][4] |
Experimental Protocol
This protocol provides a step-by-step guide for performing an L-Glutamine-¹⁵N labeling experiment in adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Glutamine-free version of the standard medium
-
L-Glutamine-¹⁵N (e.g., L-Glutamine (amide-¹⁵N) or L-Glutamine (U-¹⁵N₂))
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scrapers
-
Microcentrifuge tubes
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Culture cells in their standard growth medium supplemented with 10% dFBS until they reach the desired confluency. The use of dialyzed serum is crucial to minimize the presence of unlabeled glutamine.[4][8]
-
-
Media Preparation:
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed, glutamine-free medium to remove any residual unlabeled glutamine.
-
Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The optimal time can range from a few hours to several days depending on the metabolic pathway of interest and the turnover rate of the target metabolites.[4][11] A time-course experiment is recommended to determine the optimal labeling duration.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to cover the cell monolayer.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Alternatively, for rapid quenching, cells can be flash-frozen in liquid nitrogen immediately after washing.[12]
-
-
Sample Processing:
-
Vortex the cell extracts thoroughly.
-
Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
-
Downstream Analysis:
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic fate of L-Glutamine-¹⁵N.
Caption: Experimental workflow for L-Glutamine-¹⁵N labeling in mammalian cells.
Caption: Metabolic fate of L-Glutamine-¹⁵N in mammalian cells.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 7. Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Note: L-Glutamine-¹⁵N Sample Preparation for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction L-Glutamine is a critical amino acid involved in a multitude of cellular processes, including energy metabolism, nucleotide synthesis, and redox homeostasis.[1] Stable isotope-labeled L-Glutamine, particularly L-Glutamine-¹⁵N, serves as an essential tracer in metabolic flux analysis to investigate these pathways.[2][3] Mass spectrometry (MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), is the primary analytical technique for quantifying the incorporation of ¹⁵N from glutamine into downstream metabolites.[4][5]
Accurate and reproducible sample preparation is paramount for reliable quantification. This document provides detailed protocols for the preparation of various biological samples for L-Glutamine-¹⁵N analysis by MS, targeting applications in metabolic research and drug development.[5]
General Experimental Workflow
The overall workflow for L-Glutamine-¹⁵N sample preparation depends on the sample type and the chosen analytical platform (LC-MS or GC-MS). The following diagram outlines the general steps.
Caption: General workflow for L-Glutamine-¹⁵N sample preparation.
Experimental Protocols
Protocol 1: Metabolite Extraction from Cultured Cells
This protocol is suitable for both adherent and suspension mammalian cells and is designed to efficiently extract polar metabolites like glutamine.[6][7]
A. For Adherent Cells:
-
Culture: Grow cells in a multi-well plate (e.g., 6-well or 12-well) to the desired confluency. Introduce L-Glutamine-¹⁵N tracer to the medium for the desired labeling duration.
-
Quenching & Washing:
-
Aspirate the culture medium completely.
-
Immediately wash the cells by adding 1 mL of ice-cold phosphate-buffered saline (PBS) to the well.
-
Aspirate the PBS completely. This step must be done quickly to minimize metabolic changes.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction solvent (typically 80% methanol in water, pre-chilled to -80°C) directly to the cell monolayer.[8][9]
-
Place the plate on dry ice or at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.[10]
-
Scrape the cells using a cell scraper and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.[9][11]
-
-
Clarification:
-
Centrifuge the tubes at 18,000 x g for 15 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
-
Drying: Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac) at a low temperature. The dried extract can be stored at -80°C until analysis.[4]
B. For Suspension Cells:
-
Culture & Quenching:
-
Transfer a known number of cells (e.g., 1-5 million) into a tube.
-
Centrifuge at 1000 rpm for 5 minutes at 4°C.[4]
-
Aspirate the medium and resuspend the cell pellet in 1 mL of ice-cold PBS to wash.
-
Centrifuge again, discard the supernatant, and place the cell pellet on ice.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to resuspend the pellet and lyse the cells.
-
Incubate at -80°C for at least 30 minutes to facilitate protein precipitation.[12]
-
-
Clarification & Drying: Follow steps 4 and 5 from the adherent cell protocol.
Protocol 2: Metabolite Extraction from Plasma or Serum
This protocol focuses on removing high-abundance proteins from plasma or serum, which can interfere with MS analysis.[13]
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.[12]
-
Protein Precipitation:
-
Place 50 µL of the plasma/serum sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (a 4:1 solvent-to-sample ratio). Methanol can also be used.[10][14] Acetonitrile is often efficient at protein removal.[10]
-
If using an internal standard (e.g., L-Glutamine-¹³C₅,¹⁵N₂), it should be spiked into the solvent before adding it to the plasma.[12]
-
Vortex the mixture vigorously for 2 minutes at 4°C.[12]
-
-
Incubation & Clarification:
-
Drying: Dry the supernatant using a vacuum centrifuge. Store the dried extract at -80°C.
Protocol 3: Derivatization for GC-MS Analysis
GC-MS analysis requires chemical derivatization to make polar analytes like glutamine volatile. Silylation is a common method.
Note: L-Glutamine can cyclize to 5-oxoproline (pyroglutamate) under certain conditions, including high temperatures during derivatization.[15] Using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be effective.[15][16]
-
Reagent Preparation: Work in a moisture-free environment (e.g., under nitrogen or in a desiccator).
-
Derivatization Reaction:
-
Ensure the dried metabolite extract is completely free of water.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried extract.[15]
-
Cap the vial tightly and vortex to dissolve the pellet.
-
Heat the mixture at 70-100°C for 60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Quantitative Data & Method Comparison
The choice of extraction solvent and analytical method significantly impacts metabolite recovery and sensitivity.
Table 1: Comparison of Common Metabolite Extraction/Precipitation Solvents
| Solvent System | Sample Type | Advantages | Considerations & Disadvantages |
|---|---|---|---|
| Methanol/Water (e.g., 80%) | Cells, Tissues | Good recovery for a broad range of polar metabolites, including amino acids.[8][9] Simple and effective one-step quenching and extraction. | May be less efficient for nonpolar metabolites. Requires cold temperatures for quenching. |
| Acetonitrile | Plasma, Serum | Highly efficient for protein precipitation (>93% removal).[10] Fast and simple protocol.[14] | May result in lower recovery of some metabolites compared to methanol.[10] |
| Methanol | Plasma, Serum | Good protein precipitation efficiency (~89-98%).[10] Can offer better recovery of certain polar metabolites than acetonitrile.[10] | Can be less efficient at protein removal than acetonitrile.[10] |
| Methanol/Chloroform/Water | Cells, Tissues | Biphasic extraction separates polar and nonpolar metabolites into two distinct phases.[9] | More complex and time-consuming protocol. Potential for analyte loss at the interface. |
Table 2: Example LC-MS/MS Performance for Underivatized Glutamine Analysis
| Parameter | Description / Value | Reference |
|---|---|---|
| Chromatography | Ion-pairing reversed-phase chromatography (e.g., C18 column with HFBA as ion-pairing agent). | [17][18] |
| Mobile Phases | A: 0.5% Formic Acid, 0.3% HFBA in Water; B: 0.5% Formic Acid, 0.3% HFBA in Acetonitrile. | [17] |
| Detection Mode | Triple Quadrupole MS with ESI+ and Multiple Reaction Monitoring (MRM). | [18][19] |
| Limit of Detection (LOD) | Sub-femtomole on column. | [17] |
| Limit of Quantitation (LOQ) | 5 nM (5 fmol on column). | [17] |
| Linearity (R²) | > 0.999 over 3-4 orders of magnitude. |[17][18] |
Application Example: Tracing Glutamine Metabolism
L-Glutamine-¹⁵N is used to trace the fate of glutamine's nitrogen atoms. The amide nitrogen (at position 5) is a key donor for nucleotide synthesis, while the amino nitrogen (at position 2) can be transferred to other molecules via transamination.[3][4][16]
Caption: Tracing ¹⁵N from L-Glutamine into key metabolic pathways.
This diagram illustrates how L-Glutamine-¹⁵N enters the cell and is converted to Glutamate-¹⁵N.[3] The nitrogen can then be incorporated into α-Ketoglutarate-¹⁵N, entering the TCA cycle, or the amide nitrogen can be donated for the synthesis of purine and pyrimidine nucleotides.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. biospec.net [biospec.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite extraction from adherently growing mammalian cells for metabolomics studies: optimization of harvesting and extraction protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 13. agilent.com [agilent.com]
- 14. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem-agilent.com [chem-agilent.com]
- 18. agilent.com [agilent.com]
- 19. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Nitrogen Flux with L-Glutamine-¹⁵N for In Vivo Metabolic Studies
Introduction
L-Glutamine, the most abundant amino acid in plasma, is a critical nutrient for highly proliferative cells, serving as a primary source of both carbon and nitrogen for the synthesis of macromolecules like nucleotides, non-essential amino acids, and hexosamines.[1][2] In the context of diseases such as cancer, metabolic pathways are often rewired, leading to a heightened dependency on glutamine, a phenomenon sometimes referred to as "glutamine addiction".[3] Stable isotope tracing using L-Glutamine labeled with ¹⁵N at one or both nitrogen atoms (amide-γ-¹⁵N, amine-α-¹⁵N, or U-¹⁵N₂) allows researchers to qualitatively and quantitatively track the fate of glutamine's nitrogen atoms through various metabolic pathways in vivo. This technique provides invaluable insights into tumor metabolism, nutrient utilization, and the effects of therapeutic interventions.[1][4]
Principle of the Technique
The core principle involves introducing L-Glutamine-¹⁵N into a biological system, such as a tumor-bearing mouse model.[5] The labeled glutamine is taken up by tissues and metabolized. The ¹⁵N isotope is incorporated into downstream metabolites. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the ¹⁵N enrichment in these metabolites. This allows for the mapping of active metabolic pathways and the calculation of metabolic flux, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements.[6][7]
Applications in Research and Drug Development
-
Cancer Metabolism: Elucidating how tumors utilize glutamine for growth and proliferation.[1][2] This includes tracing nitrogen into nucleotide synthesis (purines and pyrimidines) and for the production of other amino acids like glutamate, aspartate, and alanine.[1][8]
-
Therapeutic Target Validation: Assessing the efficacy of drugs that target glutamine metabolism. For example, tracing can demonstrate how glutaminase inhibitors block the conversion of glutamine to glutamate, or how other drugs impact downstream nitrogen-dependent pathways.[9][10][11]
-
Neuroscience: Studying the glutamate-glutamine cycle in the brain, a critical process for neurotransmission.[12]
-
Immunology: Investigating how immune cells, such as T cells, utilize glutamine to support their activation and function during an immune response.[12]
Experimental Protocols
Protocol 1: In Vivo L-Glutamine-¹⁵N Infusion in Mouse Models
This protocol describes the procedure for administering L-Glutamine-¹⁵N to tumor-bearing mice to trace its metabolic fate.
Materials:
-
L-Glutamine-¹⁵N (e.g., L-Glutamine (amide-¹⁵N), L-Glutamine (α-¹⁵N), or L-[U-¹⁵N₂]Glutamine)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution
-
Mouse model (e.g., subcutaneous xenograft or genetically engineered model)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Infusion equipment (e.g., tail vein catheter, infusion pump, or syringes for bolus injection)
Procedure:
-
Tracer Preparation: Prepare the L-Glutamine-¹⁵N solution by dissolving it in sterile PBS or saline. The concentration will depend on the desired dose and administration volume. Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the mouse. If using continuous infusion, place a catheter into the tail vein. For bolus injections, have the injection site prepped.
-
Tracer Administration: The route and method of administration can significantly impact tracer distribution and metabolism.[13][14]
-
Intraperitoneal (IP) Bolus Injection: A common and technically simple method. Inject a defined dose, for example, 0.3 g/kg of [U-¹⁵N₂]-glutamine, often administered as two separate boluses 20 minutes apart to achieve and maintain plasma enrichment.[15]
-
Intravenous (IV) Infusion: This method can achieve a more stable steady-state enrichment in the plasma. A typical procedure involves an initial bolus injection to quickly raise plasma concentration, followed by a continuous infusion at a set rate.[12]
-
Enteral Administration: For studies focused on intestinal metabolism, the tracer can be administered directly into the duodenum via a catheter.[13][14]
-
-
Infusion Duration: The timing for tissue collection is critical and depends on the metabolites of interest. Peak enrichment for different metabolites occurs at different times.[3][7] Time points can range from 5 minutes to several hours post-infusion. A common time point for assessing enrichment in tumor tissue is between 30 and 60 minutes.[7]
-
Sample Collection: At the designated time point, collect blood via cardiac puncture and immediately harvest tissues of interest (e.g., tumor, liver, kidney, brain).[3][7]
Protocol 2: Tissue and Plasma Sample Processing for ¹⁵N-Metabolite Analysis
This protocol details the steps for quenching metabolism and extracting metabolites from collected tissues and plasma.
Materials:
-
Liquid Nitrogen
-
Pre-chilled 2 mL bead-beating tubes with ceramic beads
-
Extraction Solvent: Pre-chilled (-80°C) 80% Methanol (MeOH) or a mixture of Methanol:Acetonitrile:Water.
-
Centrifuge (refrigerated)
-
Lyophilizer (SpeedVac)
-
LC-MS grade water
Procedure:
-
Quenching Metabolism: Immediately after dissection, snap-freeze tissues in liquid nitrogen to halt all enzymatic activity.[16][17] Store samples at -80°C until extraction.
-
Tissue Homogenization:
-
Metabolite Extraction (Tissues):
-
Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.[17]
-
Collect the supernatant.
-
Repeat the addition of extraction solvent and homogenization two more times to ensure complete extraction, pooling the supernatant each time.[17]
-
Perform a final high-speed centrifugation (e.g., 16,000 x g) at 4°C for 15 minutes to pellet any remaining debris.[17]
-
-
Metabolite Extraction (Plasma):
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at approximately 1,000 x g for 10 minutes at 4°C to separate plasma.[3]
-
To precipitate proteins and extract metabolites, add 3-4 volumes of cold 80% methanol to the plasma, vortex, and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.
-
-
Sample Preparation for Analysis:
-
Transfer the final supernatant (from either tissue or plasma) to a new tube.
-
Dry the extract completely using a SpeedVac without heat.[17]
-
Reconstitute the dried metabolites in a small volume (e.g., 40 µL) of LC-MS grade water or a suitable solvent for your analytical platform.[17]
-
Centrifuge one last time to remove any insoluble material and transfer the supernatant to an MS vial for analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general overview of analyzing ¹⁵N enrichment using Liquid Chromatography-Mass Spectrometry.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., QqQ or high-resolution MS like Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Analysis:
-
Analyze the samples using the mass spectrometer to detect the different mass isotopologues of each metabolite. For example, for glutamate (C₅H₉NO₄), the unlabeled form (M+0) will have a specific mass, while the form containing one ¹⁵N atom (M+1) will have a mass that is approximately 1 Da higher.
-
Use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument for targeted quantification of specific isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of a given metabolite.
-
Correct for the natural abundance of ¹⁵N and other heavy isotopes.
-
Calculate the fractional enrichment (or mole percent enrichment, MPE) for each metabolite as follows: MPE (%) = [Σ (i * Aᵢ) / Σ Aᵢ] * 100 Where 'i' is the number of ¹⁵N atoms in an isotopologue and 'Aᵢ' is the abundance (peak area) of that isotopologue.
-
Compare the enrichment between different experimental groups (e.g., control vs. drug-treated).
-
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from an in vivo L-Glutamine-¹⁵N₂ tracing study in a subcutaneous tumor model, comparing a vehicle-treated group to a group treated with a glutaminase inhibitor.
Table 1: ¹⁵N Fractional Enrichment in Plasma Metabolites
| Metabolite | Vehicle Control (%) | Glutaminase Inhibitor (%) |
| Glutamine (M+2) | 55.2 ± 4.8 | 56.1 ± 5.2 |
| Glutamate (M+1) | 25.6 ± 3.1 | 8.3 ± 1.5 |
| Alanine (M+1) | 15.3 ± 2.0 | 6.1 ± 1.1 |
| Aspartate (M+1) | 18.9 ± 2.5 | 7.5 ± 1.3 |
Table 2: ¹⁵N Fractional Enrichment in Tumor Tissue Metabolites
| Metabolite | Vehicle Control (%) | Glutaminase Inhibitor (%) |
| Glutamine (M+2) | 45.8 ± 6.2 | 48.3 ± 5.9 |
| Glutamate (M+1) | 38.4 ± 4.5 | 10.2 ± 2.1 |
| Aspartate (M+1) | 30.1 ± 3.9 | 11.5 ± 2.4 |
| Proline (M+1) | 12.5 ± 1.8 | 4.3 ± 0.9 |
| GMP (M+2) | 8.2 ± 1.2 | 3.1 ± 0.7 |
| UMP (M+1) | 10.5 ± 1.6 | 4.2 ± 0.8 |
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 15N-labeled positional isomers of glutamine and citrulline via electrospray ionization tandem mass spectrometry of their dansyl derivatives. | Semantic Scholar [semanticscholar.org]
- 6. Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Route of administration (enteral or parenteral) affects the contribution of L-glutamine to de novo L-arginine synthesis in mice: a stable-isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmsp.umn.edu [cmsp.umn.edu]
- 16. southalabama.edu [southalabama.edu]
- 17. youtube.com [youtube.com]
Application Note & Protocol: Quantitative Analysis of L-Glutamine-¹⁵N Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify metabolite flux. L-glutamine, a crucial nutrient for many cell types, serves as a key donor of nitrogen for the biosynthesis of other amino acids and nucleotides.[1] By introducing L-Glutamine labeled with the stable isotope ¹⁵N, researchers can track the fate of its nitrogen atoms through various metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical platform for this purpose due to its high sensitivity and ability to separate and identify derivatized amino acids.[2] This document provides a detailed protocol for the quantitative analysis of L-Glutamine-¹⁵N enrichment in biological samples using GC-MS. The method described herein focuses on the derivatization of glutamine to its more stable and volatile tertiary-butyldimethylsilyl (TBDMS) form, which prevents its degradation to glutamate during analysis.[3][4]
Principle: The core of this method involves incubating cells or tissues with L-Glutamine in which one or both nitrogen atoms are replaced with the ¹⁵N isotope. Following incubation, metabolites are extracted from the cells. Due to the polar and non-volatile nature of amino acids, they must be chemically modified (derivatized) before GC-MS analysis.[5] This protocol utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create TBDMS derivatives of glutamine. These derivatives are volatile and thermally stable, making them suitable for gas chromatography.
The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the different amino acid derivatives based on their boiling points and interaction with the capillary column. The mass spectrometer then ionizes the separated compounds and detects the mass-to-charge ratio (m/z) of the resulting fragments. By monitoring specific ion fragments, it is possible to distinguish between the unlabeled (¹⁴N) and the ¹⁵N-labeled glutamine, allowing for the calculation of isotopic enrichment.
Experimental Protocols
Part 1: Cell Culture and ¹⁵N Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture dishes and allow them to adhere and grow for 24 hours in their normal growth medium.
-
Media Preparation: Prepare a labeling medium by supplementing glutamine-free RPMI-1640 or DMEM with 10% dialyzed fetal bovine serum and the desired concentration (e.g., 2-4 mM) of L-Glutamine-¹⁵N (e.g., L-glutamine-amide-¹⁵N or L-glutamine-α-¹⁵N).[1]
-
Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared ¹⁵N-labeling medium.
-
Incubation: Culture the cells in the labeling medium for a specific duration (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled glutamine.[6]
Part 2: Metabolite Extraction
This protocol is critical for quenching metabolic activity and efficiently extracting metabolites.
-
Quenching and Washing:
-
Aspirate the labeling medium from the culture dish.
-
Immediately place the dish on dry ice to quench metabolism.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (v/v) to each 10 cm culture dish.[7]
-
Use a cell scraper to scrape the cells from the dish in the presence of the cold methanol.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
-
Sample Collection:
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas. The dried pellet can be stored at -80°C until derivatization.
-
Part 3: Sample Derivatization (TBDMS)
This procedure converts non-volatile amino acids into their volatile TBDMS derivatives for GC-MS analysis.[5][9]
-
Reagent Preparation: Use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) as the derivatizing agent.[8] Use pyridine or N,N-dimethylformamide as the solvent.[3][8]
-
Derivatization Reaction:
-
Incubation:
-
Final Preparation:
Part 4: GC-MS Analysis
The following are typical parameters; they may need to be optimized for specific instruments.
| Parameter | Specification |
| Instrument | Agilent GC-MSD or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 230 - 250°C[11] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[11] |
| GC Column | DB-5ms, HP-5ms, or similar (e.g., 30 m x 0.25 mm ID x 0.25 µm film) |
| Oven Program | Initial 100°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min[10] |
| MS Source | Electron Impact (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | See Table 2 for key fragments of TBDMS-Glutamine |
Part 5: Data Analysis and Enrichment Calculation
-
Peak Identification: Identify the peak corresponding to derivatized glutamine based on its retention time and mass spectrum, comparing it to an analytical standard.
-
Mass Isotopomer Distribution (MID): For the glutamine peak, extract the ion intensities for the unlabeled fragment (M0) and the ¹⁵N-labeled fragments (M+1 for one ¹⁵N, M+2 for two ¹⁵N atoms).
-
Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) using established algorithms.
-
Enrichment Calculation: The mole percent enrichment (MPE) of ¹⁵N in glutamine is calculated as: MPE = (Sum of intensities of ¹⁵N-labeled ions) / (Total intensity of all glutamine ions) * 100%
Data Presentation
Table 2: Key Mass Fragments for TBDMS-Derivatized Glutamine Derivatization with MTBSTFA can produce multiple derivatives. The tetra-TBDMS glutamine derivative is often targeted for its stability and informative fragmentation.[3]
| Derivative | Fragment Description | Unlabeled (m/z) | ¹⁵N-labeled (m/z) |
| Tetra-TBDMS Gln | Contains only the alpha-amino nitrogen | 258 | 259 |
| Tetra-TBDMS Gln | Contains both nitrogen atoms (M-57) | 545 | 546 (¹⁵N-amide) or 547 (¹⁵N-amide & ¹⁵N-alpha) |
Table 3: Example of Quantitative ¹⁵N Enrichment Data The following table shows hypothetical data for ¹⁵N enrichment in intracellular glutamine after incubation with L-glutamine-amide-¹⁵N.
| Sample ID | Incubation Time (hours) | ¹⁵N Enrichment (MPE) |
| Control | 24 | 0.5% (Natural Abundance) |
| Test 1 | 6 | 45.2% |
| Test 2 | 12 | 88.9% |
| Test 3 | 24 | 95.7% |
Visualizations
Caption: Experimental workflow for ¹⁵N-glutamine analysis.
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. cheresearch.engin.umich.edu [cheresearch.engin.umich.edu]
- 9. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. Frontiers | A GC-MS/Single-Cell Method to Evaluate Membrane Transporter Substrate Specificity and Signaling [frontiersin.org]
Application Note: A Robust LC-MS/MS Method for Quantifying L-Glutamine-¹⁵N Metabolic Flux
Audience: Researchers, scientists, and drug development professionals.
Introduction L-glutamine, a non-essential amino acid, is a critical nutrient for highly proliferative cells, playing a central role in energy production, biosynthesis, and signaling pathways.[1] In many cancer types, glutamine metabolism is significantly reprogrammed to support rapid cell growth, making it a key therapeutic target.[1][2] Stable isotope tracing using L-Glutamine labeled with ¹⁵N, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a powerful method to quantitatively measure metabolic flux.[3][4] This technique allows researchers to trace the fate of glutamine's nitrogen atoms as they are incorporated into downstream metabolites, such as other amino acids and nucleotides, offering deep insights into cellular metabolic activities.[2][3] This application note provides a detailed protocol for quantifying L-Glutamine-¹⁵N flux in cultured cells.
Principle of the Method & Metabolic Pathway
The fundamental principle of this method involves replacing standard L-glutamine in cell culture media with L-Glutamine-¹⁵N. After a defined incubation period, cells are harvested, and metabolites are extracted. The extracts are then analyzed by LC-MS/MS. The chromatographic system separates glutamine from other cellular components, and the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, selectively detects and quantifies both the unlabeled (¹⁴N) and the ¹⁵N-labeled glutamine, as well as its downstream metabolites. An internal standard, such as L-Glutamine labeled with both ¹³C and ¹⁵N, is used to ensure high accuracy and precision.[1][5]
Glutamine is a primary nitrogen donor for the synthesis of purine and pyrimidine nucleotides.[2][3] It is first converted to glutamate, which can then enter the TCA cycle or act as a nitrogen donor for the synthesis of other non-essential amino acids.[2]
Experimental Workflow
The overall experimental process follows a sequential workflow from cell culture to data analysis. Each step is critical for achieving reliable and reproducible results. Proper sample handling, especially during quenching and extraction, is vital to halt metabolic activity and preserve the in-vivo metabolic state.
Detailed Protocols
3.1. Materials and Reagents
-
L-Glutamine (amide-¹⁵N, 98%+) (e.g., Cambridge Isotope Laboratories, NLM-557)[6]
-
L-Glutamine-¹³C₅,¹⁵N₂ (Internal Standard, ISTD)
-
Glutamine-free RPMI-1640 media
-
Dialyzed Fetal Bovine Serum (dFBS)
-
HPLC or LC/MS grade acetonitrile, methanol, and water
-
Ammonium formate and formic acid (LC/MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Standard laboratory cell culture equipment
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Agilent 6400 series Triple Quadrupole or equivalent)
3.2. Sample Preparation: Cell Labeling and Metabolite Extraction
-
Cell Seeding: Seed cells (e.g., 1-2 million cells) in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight under standard culture conditions.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free RPMI-1640 with 10% dFBS and the desired concentration of L-Glutamine-¹⁵N (e.g., 2 mM).
-
Isotope Labeling: Remove the standard culture medium, wash the cells once with PBS, and replace it with the prepared ¹⁵N-glutamine labeling medium.[3] Incubate for a specified time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the flux over time.
-
Metabolism Quenching: To halt metabolic activity, quickly remove the labeling medium and wash the cell monolayer twice with ice-cold PBS.
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard (e.g., L-Glutamine-¹³C₅,¹⁵N₂) to each sample at a known concentration.
-
Vortex the tubes vigorously for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet protein and cell debris.[1]
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).[3]
-
Store the dried metabolite pellets at -80°C until analysis.[3]
-
-
Sample Reconstitution: Prior to injection, reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.[3] Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC autosampler vial.
3.3. LC-MS/MS Analysis
For the analysis of a polar compound like glutamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective as it provides good retention and separation without derivatization.[7][8][9][10]
Table 1: Recommended LC Parameters
| Parameter | Value |
|---|---|
| LC System | Agilent 1290 Infinity UHPLC or equivalent |
| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[9] |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3 (adjusted with formic acid)[9][10] |
| Mobile Phase B | 90% Acetonitrile with 10% Mobile Phase A[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 95% B -> 50% B over 10 min; hold 2 min; return to 95% B and equilibrate for 5 min |
| Column Temp. | 25 - 40°C |
| Injection Vol. | 2 - 10 µL |
Table 2: MS/MS Parameters (MRM) Parameters should be optimized for the specific instrument used. The values below are representative examples for positive electrospray ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|
| L-Glutamine (¹⁴N₂) | 147.1 | 84.1 | 76 | 10 |
| L-Glutamine (amide-¹⁵N) | 148.1 | 85.1 | ~76 | ~10 |
| L-Glutamine (¹⁵N₂) | 149.1 | 86.1 | ~76 | ~10 |
| L-Glutamine-¹³C₅,¹⁵N₂ (ISTD) | 154.1 | 89.1 | 78 | 10 |
Note: The primary product ion (84.1) corresponds to the loss of the carboxyl group and ammonia. The specific transitions for ¹⁵N-labeled species will shift accordingly. The values for Fragmentor and Collision Energy are based on published data and should be empirically optimized.[5]
Quantitative Data and Method Performance
A validated LC-MS/MS method for glutamine should exhibit excellent linearity, sensitivity, precision, and accuracy. The data below are typical performance characteristics expected from such a method.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.999[7][11] | Correlation coefficient of the calibration curve over the defined range. |
| Linear Range | 30 - 600 µg/mL[11] | The concentration range over which the method is accurate and precise. |
| LLOQ | 30 µg/mL[11] | Lower Limit of Quantification; the lowest concentration measured with acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | < 6%[11][12] | Relative Standard Deviation for replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 10%[11][12] | Relative Standard Deviation for replicate measurements on different days. |
| Accuracy (% Recovery) | 93 - 102%[11] | The closeness of the measured value to the true value, often assessed with QC samples. |
Important Considerations and Troubleshooting
-
In-Source Cyclization: A known issue in the analysis of glutamine and glutamate is their potential to cyclize into pyroglutamic acid within the hot ESI source of the mass spectrometer.[5][13] This can lead to an underestimation of glutamine.
-
Sample Stability: Metabolites can be unstable. It is crucial to keep samples cold throughout the extraction process and store them at -80°C to prevent degradation.[14] Minimize freeze-thaw cycles by preparing aliquots if necessary.
-
Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in instrument response.[7]
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for tracing the metabolic fate of L-Glutamine-¹⁵N. By employing stable isotope labeling, HILIC chromatography, and triple quadrupole mass spectrometry, researchers can accurately quantify the flux of glutamine's nitrogen into key biosynthetic pathways. The detailed protocols and performance data provided serve as a valuable resource for scientists in academic and drug development settings who are investigating cellular metabolism.
References
- 1. Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 7. Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. metabolon.com [metabolon.com]
Application Notes and Protocols for Cell Culture Media Preparation with L-Glutamine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of cell culture media supplemented with L-Glutamine-¹⁵N. This isotopically labeled amino acid is a critical tool for tracing nitrogen metabolism, understanding cellular bioenergetics, and elucidating metabolic pathways in various research and drug development contexts.
Introduction
L-glutamine is an essential amino acid for in vitro cell culture, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other critical biomolecules.[1][2] Many cancer cell lines, in particular, exhibit a strong dependence on glutamine for proliferation.[3] The use of L-Glutamine labeled with the stable isotope ¹⁵N allows researchers to trace the metabolic fate of glutamine's nitrogen atoms through various biochemical pathways. This is invaluable for applications such as metabolic flux analysis, proteomics, and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Applications
-
Metabolic Flux Analysis (MFA): Tracing the incorporation of ¹⁵N from L-Glutamine-¹⁵N into downstream metabolites like other amino acids, nucleotides (purines and pyrimidines), and metabolic intermediates provides a quantitative understanding of cellular metabolism.[3][6] This is particularly useful for studying the metabolic reprogramming in cancer cells and other disease models.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While less common than using labeled arginine or lysine, ¹⁵N-glutamine can be used in SILAC-based quantitative proteomics to study protein turnover and synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: L-Glutamine-¹⁵N is used to produce ¹⁵N-labeled proteins in cellular expression systems.[5] These labeled proteins are essential for structural and functional studies using NMR, as the ¹⁵N nucleus provides a signal that can be detected and used to resolve protein structures and dynamics.[7][8]
Quantitative Data Summary
For reproducible and accurate results, careful consideration of concentrations and storage conditions is crucial.
| Parameter | Recommended Value | Notes |
| L-Glutamine-¹⁵N Stock Solution Concentration | 200 mM | A common stock concentration for easy dilution into media.[9] |
| Final L-Glutamine-¹⁵N Concentration in Media | 2 - 8 mM | The optimal concentration can be cell-line dependent.[10][11] Higher densities of rapidly proliferating cells may require concentrations at the higher end of this range. |
| Storage of L-Glutamine-¹⁵N Stock Solution | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[11] |
| Storage of Media with L-Glutamine-¹⁵N | 2 - 8°C | L-glutamine is unstable in liquid media and degrades over time.[12][13][14] It is recommended to add L-Glutamine-¹⁵N to the basal medium just before use. If stored, the complete medium is stable for approximately one month at 4°C.[10] |
| L-Glutamine Degradation at 37°C | ~7% per day | Degradation of L-glutamine is significantly accelerated at 37°C.[12] This leads to the production of ammonia, which can be toxic to cells.[12][13] |
Experimental Protocols
Protocol 1: Preparation of L-Glutamine-¹⁵N Stock Solution (200 mM)
Materials:
-
L-Glutamine-¹⁵N powder (e.g., Cambridge Isotope Laboratories, Inc.)[5]
-
Sterile, distilled water or an appropriate solvent (e.g., phosphate-buffered saline, PBS)
-
Sterile container (e.g., 50 mL conical tube)
-
Sterile filter (0.22 µm)
-
Sterile pipettes and tips
-
Analytical balance
-
Sterile work area (laminar flow hood)
Procedure:
-
Calculate the required mass of L-Glutamine-¹⁵N powder. The molecular weight of L-Glutamine-¹⁵N is approximately 147.14 g/mol .[5] To prepare 50 mL of a 200 mM solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.2 mol/L x 0.05 L x 147.14 g/mol = 1.4714 g
-
-
Weigh the L-Glutamine-¹⁵N powder accurately using an analytical balance in a sterile weighing boat.
-
Transfer the powder to the sterile container.
-
Add the sterile solvent (e.g., 40 mL of sterile water) to the container.
-
Dissolve the powder completely by gentle swirling or vortexing. The solution should be clear and free of particulates.
-
Adjust the final volume to 50 mL with the sterile solvent.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Complete Cell Culture Medium with L-Glutamine-¹⁵N
Materials:
-
Basal medium (e.g., DMEM, RPMI-1640) lacking L-glutamine
-
Sterile L-Glutamine-¹⁵N stock solution (200 mM)
-
Fetal Bovine Serum (FBS) or other required supplements
-
Sterile work area (laminar flow hood)
-
Sterile pipettes and tips
Procedure:
-
Thaw the required supplements , including FBS and the L-Glutamine-¹⁵N stock solution, at room temperature or in a 37°C water bath.
-
Under sterile conditions, add the supplements to the basal medium. For a final L-Glutamine-¹⁵N concentration of 2 mM in 500 mL of medium:
-
Volume of 200 mM stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of 200 mM stock = (2 mM x 500 mL) / 200 mM = 5 mL
-
-
Add 5 mL of the 200 mM L-Glutamine-¹⁵N stock solution to 495 mL of basal medium.
-
Add other supplements , such as FBS (e.g., 50 mL for 10% final concentration) and antibiotics, as required for your specific cell line.
-
Mix the complete medium gently by swirling.
-
Store the complete medium at 2 - 8°C and use within one month for optimal cell performance.
Protocol 3: ¹⁵N Labeling Experiment and Metabolite Extraction for Mass Spectrometry
Materials:
-
Cultured cells
-
Complete cell culture medium with L-Glutamine-¹⁵N
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Seed cells in culture plates and grow until they reach the desired confluency.
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed complete medium containing L-Glutamine-¹⁵N to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours). The 0-hour time point serves as the unlabeled control.
-
At each time point, place the culture plates on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate to quench metabolism and extract metabolites.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.[15]
Visualizations
Caption: Experimental workflow for ¹⁵N metabolic labeling.
Caption: Simplified metabolic fate of L-Glutamine-¹⁵N.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 6. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C, and 15N NMR backbone assignments and chemical-shift-derived secondary structure of glutamine-binding protein of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Stability of Minimum Essential Medium functionality despite L-glutamine decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for 15N Metabolic Labeling in Biological Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to 15N Metabolic Labeling
Nitrogen-15 (¹⁵N) metabolic labeling is a powerful and versatile technique used to investigate protein metabolism, dynamics, and interactions within a biological system.[1] As a stable, non-radioactive isotope of nitrogen, ¹⁵N can be incorporated into biomolecules, such as proteins and nucleic acids, allowing for their tracing and quantification.[2] By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can distinguish and track labeled molecules using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This enables the quantitative analysis of protein abundance, synthesis, and turnover, providing critical insights into cellular processes and the mechanism of action of therapeutics.[1][2]
In a typical ¹⁵N metabolic labeling experiment for quantitative proteomics, two cell or organism populations are cultured. One population is grown in a medium containing the natural abundance of nitrogen (predominantly ¹⁴N, the "light" sample), while the other is grown in a medium enriched with a ¹⁵N isotope source ("heavy" sample).[3] Following sufficient incubation to allow for the incorporation of the ¹⁵N label into the proteome, the "light" and "heavy" samples are mixed.[3] This mixture is then processed for analysis, often involving protein extraction, digestion into peptides, and subsequent analysis by mass spectrometry.[4] Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer.[3][5] The relative signal intensities of the isotopic peptide pairs are then used to determine the relative abundance of the proteins in the original samples.
The applications of ¹⁵N metabolic labeling are extensive, particularly in drug development. The technique aids in target identification and validation by quantifying changes in protein expression in response to a drug candidate.[2] Furthermore, it is instrumental in pharmacokinetic and pharmacodynamic (PK/PD) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of ¹⁵N-labeled drugs.[2][6]
Key Considerations for Experimental Design
Successful ¹⁵N metabolic labeling studies hinge on careful experimental design. Several factors must be considered to ensure accurate and reproducible results.
-
Choice of Organism/Cell System: The labeling strategy will vary depending on the organism. Bacteria and algae can be readily labeled with high efficiency in a short time.[3][7] Plants can be labeled hydroponically, though it may require a longer duration.[8] For mammalian systems, labeling can be achieved in cell culture or in whole organisms, though achieving high enrichment in tissues with slow protein turnover, such as the brain, can be challenging and may require specialized protocols like generational labeling.[9][10]
-
¹⁵N Source and Labeling Efficiency: The choice of ¹⁵N-enriched nutrient is critical. For microorganisms and plants, ¹⁵N-labeled inorganic salts like ammonium chloride (¹⁵NH₄Cl) or potassium nitrate (K¹⁵NO₃) are commonly used.[7][8] For mammalian cells, ¹⁵N-labeled amino acids are often required.[10] Achieving high labeling efficiency (typically >95%) is crucial for accurate quantification.[3] The efficiency can be influenced by the duration of labeling, the cell division rate, and the availability of the ¹⁵N source.[11] It is essential to determine the labeling efficiency experimentally.[5]
-
Experimental Workflow: A standardized workflow is necessary to minimize experimental variability. This includes consistent cell culture or organism growth conditions, precise mixing of "light" and "heavy" samples, and robust protein extraction and digestion protocols.[4]
-
Data Acquisition and Analysis: High-resolution mass spectrometry is recommended for accurate detection and quantification of ¹⁵N-labeled peptides.[3] Specialized software, such as Protein Prospector or MaxQuant, is required for data analysis to identify peptides, calculate peptide ratios, and perform statistical analysis.[5][12]
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of Bacteria (e.g., E. coli)
This protocol describes the metabolic labeling of E. coli using ¹⁵NH₄Cl as the sole nitrogen source in M9 minimal medium.[13][14]
Materials:
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)
-
¹⁴NH₄Cl (for "light" culture)
-
¹⁵NH₄Cl (>98% isotopic purity) (for "heavy" culture)
-
Glucose (or other carbon source)
-
MgSO₄
-
CaCl₂
-
Trace elements solution
-
Antibiotics (if required)
-
E. coli strain of interest
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare M9 Minimal Media: Prepare separate batches of M9 minimal medium for the "light" and "heavy" cultures. For the "light" medium, use ¹⁴NH₄Cl as the nitrogen source. For the "heavy" medium, use ¹⁵NH₄Cl.
-
Starter Culture: Inoculate a small volume of "light" M9 medium with a single colony of E. coli and grow overnight in a shaking incubator at 37°C.
-
Inoculation of Main Cultures: The following day, inoculate the "light" and "heavy" M9 main cultures with the starter culture. The starting optical density at 600 nm (OD₆₀₀) should be around 0.05-0.1.
-
Growth and Labeling: Grow the cultures in a shaking incubator at 37°C. Monitor the growth by measuring the OD₆₀₀ periodically. Allow the cells to grow for several generations (at least 5-7) to ensure near-complete incorporation of the ¹⁵N label.
-
Harvesting: Once the cultures reach the desired growth phase (e.g., mid-log phase), harvest the cells by centrifugation.
-
Sample Mixing and Processing: Resuspend the cell pellets and determine the cell density or protein concentration. Mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein amount. The mixed sample is now ready for protein extraction, digestion, and mass spectrometry analysis.
Protocol 2: ¹⁵N Metabolic Labeling of Mammalian Cells in Culture
This protocol outlines the labeling of adherent mammalian cells using ¹⁵N-labeled amino acids.[10]
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) for "light" culture
-
"Heavy" cell culture medium: DMEM lacking the amino acids to be labeled, supplemented with ¹⁵N-labeled amino acids (>98% isotopic purity)
-
Fetal Bovine Serum (dialyzed to remove unlabeled amino acids)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
CO₂ incubator
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Adaptation: If necessary, adapt the cells to the custom "heavy" medium over several passages to ensure normal growth.
-
Plating Cells: Plate the cells in both "light" and "heavy" media at a density that will allow for several cell doublings before reaching confluency.
-
Labeling: Culture the cells in a CO₂ incubator at 37°C for a sufficient duration to achieve high labeling efficiency. This typically requires at least 5-6 cell doublings.
-
Harvesting: When the cells reach approximately 80-90% confluency, wash the cells with PBS and harvest them using trypsin-EDTA.
-
Cell Counting and Mixing: Count the "light" and "heavy" cells using a hemocytometer or automated cell counter. Mix the two cell populations in a 1:1 ratio.
-
Sample Preparation: The mixed cell pellet can then be lysed for protein extraction, followed by standard procedures for protein digestion and subsequent mass spectrometry analysis.
Data Presentation
Quantitative data from ¹⁵N metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Representative ¹⁵N Labeling Efficiency in Different Organisms
| Organism/Cell Type | ¹⁵N Source | Labeling Duration | Average ¹⁵N Enrichment (%) | Reference |
| Arabidopsis thaliana | K¹⁵NO₃ | 14 days | 93-99 | [11] |
| E. coli | ¹⁵NH₄Cl | 5-7 generations | >98 | [15] |
| Rat (Liver) | ¹⁵N-labeled diet | 1 generation | ~91 | [9] |
| Rat (Brain) | ¹⁵N-labeled diet | 1 generation | ~74 | [9] |
| Rat (Brain) | ¹⁵N-labeled diet | 2 generations | ~95 | [9] |
Table 2: Example of Relative Protein Quantification Data
| Protein ID | Gene Name | Description | Peptide Sequence | ¹⁴N/¹⁵N Ratio (Control) | ¹⁴N/¹⁵N Ratio (Treated) | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | LVNEVTEFAK | 1.02 | 1.05 | 1.03 | 0.85 |
| P01903 | HBA | Hemoglobin subunit alpha | VGGHAAEYGAEALER | 0.98 | 2.15 | 2.19 | <0.01 |
| Q9Y6K9 | GLO1 | Glyoxalase I | FGHIEGIAVLAQNR | 1.05 | 0.48 | 0.46 | <0.05 |
Visualization of Workflows and Pathways
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UWPR [proteomicsresource.washington.edu]
- 13. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibodies.cancer.gov [antibodies.cancer.gov]
- 15. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hyperpolarized L-Glutamine-15N for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized magnetic resonance imaging (MRI) is a powerful, non-invasive imaging modality that enables real-time monitoring of metabolic pathways in vivo. The use of hyperpolarized L-Glutamine labeled with stable isotopes, such as 15N and 13C, provides a significant signal enhancement, allowing for the sensitive detection of glutamine metabolism. This is particularly relevant in oncology, where many cancer cells exhibit a high demand for glutamine to fuel their rapid proliferation and growth.[1][2][3][4][5]
These application notes provide an overview of the use of hyperpolarized L-Glutamine-15N for MRI, with a focus on its application in cancer metabolism research. Detailed protocols for hyperpolarization, in vivo imaging, and data analysis are provided to guide researchers in utilizing this advanced imaging technique.
Principle of the Technology
Hyperpolarization dramatically increases the nuclear spin polarization of a substrate, leading to a signal enhancement of several orders of magnitude in MRI. This enhanced signal allows for the detection of the injected substrate and its metabolic products in real-time. When hyperpolarized this compound is injected in vivo, its conversion to glutamate by the enzyme glutaminase can be monitored, providing a direct measure of glutaminolysis.[1][2][3] This process is a key metabolic pathway in many cancers, where glutamine serves as a crucial source of carbon and nitrogen for the tricarboxylic acid (TCA) cycle and biosynthesis.[4][6]
The use of isotopically enriched glutamine, such as [5-13C,4,4-2H2,5-15N]-L-glutamine, is advantageous as it prolongs the T1 relaxation time of the hyperpolarized signal, allowing for a longer imaging window.[1][2][3]
Applications
The primary application of hyperpolarized this compound MRI is the in vivo assessment of glutaminolysis. This has significant implications for:
-
Cancer Diagnosis and Staging: Differentiating between malignant and benign tumors based on their metabolic phenotype.
-
Treatment Response Monitoring: Evaluating the efficacy of therapies targeting glutamine metabolism, such as glutaminase inhibitors.[2]
-
Drug Development: Providing a pharmacodynamic biomarker to assess target engagement of novel anti-cancer drugs that modulate glutamine metabolism.[1][2]
-
Understanding Tumor Metabolism: Investigating the metabolic heterogeneity within tumors and its role in tumor progression and resistance to therapy.[4]
Quantitative Data
The following tables summarize key quantitative data related to the use of hyperpolarized L-Glutamine for MRI.
Table 1: T1 Relaxation Times of Hyperpolarized Glutamine Analogs
| Compound | Magnetic Field (T) | Temperature (°C) | T1 Relaxation Time (s) |
| [5-13C,4,4-2H2,5-15N]-L-glutamine in D2O | 1.0 | Not Specified | 72 ± 5 |
| α-trideuteromethyl[15N]glutamine (in vivo) | Not Specified | Not Specified | ~8-fold higher than [13C, 15N2]urea |
| 15N-choline (in vivo) | 9.4 | Not Specified | 126 ± 15 |
Data compiled from multiple sources.[2][7][8]
Table 2: In Vivo Experimental Parameters for Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine Imaging in a Pancreatic Cancer Xenograft Model
| Parameter | Value |
| Animal Model | MIA PaCa-2 xenografts in mice |
| Glutaminase Inhibitor | CB-839 |
| Inhibitor Dosage | 200 mg/kg (single oral gavage) |
| Imaging Time Post-Inhibitor | 2 hours |
| Hyperpolarized Agent | [5-13C,4,4-2H2,5-15N]-L-glutamine |
| Imaging Modality | Sagittal slab dynamic 13C HP MRS |
Data from a study on pancreatic cancer xenografts.[2]
Experimental Protocols
Protocol 1: Hyperpolarization of [5-13C,4,4-2H2,5-15N]-L-Glutamine via Dissolution Dynamic Nuclear Polarization (DNP)
This protocol is based on methods described for hyperpolarizing glutamine for in vivo studies.[2]
Materials:
-
[5-13C,4,4-2H2,5-15N]-L-glutamine
-
10 N Sodium Hydroxide (NaOH)
-
OX063 trityl radical (e.g., from Oxford Chemicals)
-
Glycerol
-
DNP Polarizer (e.g., SPINlab Polarizer, General Electric)
-
Dissolution medium (e.g., phosphate buffered saline)
Procedure:
-
Sample Preparation:
-
For each experiment, prepare a fresh sample.
-
Dissolve 20 mg of [5-13C,4,4-2H2,5-15N]-L-glutamine in 14 µL of 10 N NaOH.
-
Add 13.0 mg of a mixture of 8.2% OX063 in glycerol. This results in a final glutamine concentration of 4 M and an OX063 concentration of 15 mM.
-
Sonicate the sample in ice-chilled water for 10 minutes to ensure complete dissolution.
-
-
Polarization:
-
Transfer the sample to the DNP polarizer.
-
Polarize the sample for at least 2 hours at a magnetic field of 5.0 T and a temperature of 0.80 K, with a microwave frequency of 139.995 GHz.
-
-
Dissolution:
-
Rapidly dissolve the hyperpolarized sample in a pre-heated, sterile dissolution medium.
-
The final solution should be rapidly transferred for injection to minimize polarization loss.
-
Protocol 2: In Vivo MRI of Hyperpolarized this compound Metabolism
This protocol outlines a general workflow for in vivo imaging experiments in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenograft)
-
Anesthesia equipment
-
Catheter for intravenous injection
-
MRI scanner equipped for X-nuclei imaging (e.g., 13C or 15N)
-
Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine solution (from Protocol 1)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging procedure.
-
Place a catheter in the tail vein for intravenous injection of the hyperpolarized substrate.
-
Position the animal within the MRI scanner, ensuring the tumor is within the imaging field of view.
-
-
MRI Acquisition Setup:
-
Acquire anatomical reference images (e.g., T2-weighted 1H images).
-
Set up the MRI acquisition protocol for dynamic X-nuclei spectroscopy or spectroscopic imaging to detect the hyperpolarized glutamine and its metabolic product, glutamate.
-
-
Injection and Dynamic Acquisition:
-
Inject a bolus of the hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine solution intravenously.
-
Simultaneously begin the dynamic MRI acquisition to capture the arrival of the hyperpolarized substrate and its metabolic conversion over time.
-
-
Data Analysis:
-
Process the acquired spectral data to identify and quantify the signals from hyperpolarized glutamine and glutamate.
-
Calculate metabolic rates, such as the rate of glutamine to glutamate conversion (kPL).
-
Generate metabolic maps by overlaying the spatial distribution of metabolites onto the anatomical images.
-
Visualizations
Glutaminolysis Signaling Pathway
Caption: The metabolic pathway of glutaminolysis.
Experimental Workflow for Hyperpolarized MRI
Caption: The experimental workflow for in vivo hyperpolarized MRI.
References
- 1. pnas.org [pnas.org]
- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine Imaging: A New Avenue for Glioma Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Account Suspended [cancerscience.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. α-trideuteromethyl[15N]glutamine: A long-lived hyperpolarized perfusion marker - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Glutamine-¹⁵N Concentration for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing L-Glutamine-¹⁵N concentration for effective and accurate cell labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of L-Glutamine-¹⁵N labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| Low ¹⁵N Incorporation into Target Protein/Metabolite | Insufficient L-Glutamine-¹⁵N Concentration: The concentration of labeled glutamine may be too low to compete with endogenous unlabeled glutamine pools. | Increase the concentration of L-Glutamine-¹⁵N in the culture medium. A titration experiment is recommended to determine the optimal concentration for your specific cell line and experimental goals. |
| Incomplete Isotope Labeling: The labeling duration may be too short for complete turnover of the unlabeled glutamine pool. | Extend the labeling time. Time-course experiments can help determine the point at which isotopic steady-state is reached.[1] | |
| Metabolic Scrambling: The ¹⁵N label from glutamine can be transferred to other amino acids, such as glutamate, aspartate, and alanine, diluting the label in the intended target.[2][3] | This is a natural metabolic process. Account for scrambling by analyzing the ¹⁵N enrichment in related amino acids. If the goal is to specifically label glutamine residues, consider using shorter labeling times to minimize transfer. | |
| Reduced Cell Viability or Altered Phenotype | Glutamine Deprivation: Switching to glutamine-free medium before labeling can stress the cells.[4] | Minimize the duration of glutamine deprivation. Alternatively, gradually adapt cells to lower concentrations of unlabeled glutamine before introducing the labeled substrate. |
| High Ammonia Concentration: L-glutamine is unstable in liquid media and can degrade into ammonia and pyroglutamate, which can be toxic to cells.[5][6] | Use freshly prepared L-Glutamine-¹⁵N solutions. Consider using a stabilized dipeptide form of glutamine, such as L-alanyl-L-glutamine (GlutaMAX™), which is more stable and releases glutamine slowly.[7] | |
| High L-Glutamine-¹⁵N Concentration: Excessive concentrations of glutamine can also be detrimental to some cell lines.[8] | Perform a dose-response experiment to assess the impact of different L-Glutamine-¹⁵N concentrations on cell viability and growth. | |
| Inconsistent Labeling Results Between Experiments | Variable Cell Density at Labeling Start: Differences in cell confluence can affect nutrient consumption rates. | Standardize the cell seeding density and ensure consistent confluence at the start of each labeling experiment. |
| Inconsistent Quality of L-Glutamine-¹⁵N: Impurities or degradation of the labeled amino acid can affect results. | Purchase high-purity L-Glutamine-¹⁵N from a reputable supplier and store it correctly, protected from light and moisture.[9][10] | |
| Variability in Dialyzed Serum: If using dialyzed serum, there can be batch-to-batch variation in residual amino acid concentrations. | Test different batches of dialyzed serum or consider switching to a chemically defined, serum-free medium for greater consistency. | |
| Unexpected ¹⁵N Enrichment in Other Amino Acids (Scrambling) | Active Transamination Pathways: Cells actively transfer the amide nitrogen from glutamine to other molecules.[2][11] | This is an expected metabolic phenomenon. Quantify the extent of scrambling by analyzing the ¹⁵N enrichment in key amino acids like glutamate, aspartate, and alanine using mass spectrometry. This information can be valuable for metabolic flux analysis.[12] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for L-Glutamine-¹⁵N in cell culture?
A1: A common starting point for L-Glutamine-¹⁵N concentration is between 2 mM and 4 mM, which is typical for standard cell culture media.[6][13] However, for specific applications like metabolic flux analysis, concentrations as high as 5 mM or 12 mM have been used.[1][8][11] The optimal concentration is cell-type dependent and should be determined empirically.
Q2: How long should I label my cells with L-Glutamine-¹⁵N?
A2: The labeling duration depends on the turnover rate of the protein or metabolite of interest and the time required to reach isotopic steady-state. For metabolic flux analysis, labeling times can range from a few hours to several days (e.g., 12, 24, 48, 72 hours).[1] For proteomic studies using techniques like SILAC, cells are typically cultured for several passages in the labeled medium to ensure near-complete incorporation.
Q3: Do I need to use glutamine-free medium for ¹⁵N labeling?
A3: Yes, to ensure efficient incorporation of the ¹⁵N label, it is essential to use a glutamine-free basal medium supplemented with L-Glutamine-¹⁵N.[1] Any unlabeled glutamine in the medium will compete with the labeled form and reduce the final enrichment.
Q4: What is the significance of ¹⁵N "scrambling" from glutamine to other amino acids?
A4: The transfer of the ¹⁵N label from glutamine's amide group to other amino acids like glutamate, alanine, and aspartate is a key feature of cellular nitrogen metabolism.[2][11] This "scrambling" provides valuable insights into the activity of aminotransferase pathways and the central role of glutamine as a nitrogen donor for the synthesis of other non-essential amino acids and nucleotides.[12]
Q5: How can I minimize the toxic effects of ammonia accumulation from glutamine degradation?
A5: To minimize ammonia buildup, prepare fresh L-Glutamine-¹⁵N-containing media for each experiment. An effective alternative is to use a stabilized dipeptide form of L-glutamine, such as L-alanyl-L-glutamine, which is more stable in solution and releases L-glutamine gradually.[7]
Q6: Can the position of the ¹⁵N label on glutamine (alpha-amine vs. amide) affect my experiment?
A6: Yes, the position of the ¹⁵N label is critical for tracing specific metabolic pathways. L-Glutamine (amide-¹⁵N) is used to trace the donation of the amide nitrogen for nucleotide and amino sugar biosynthesis. L-Glutamine (α-¹⁵N) is used to trace the fate of the alpha-amino group, which is often involved in transamination reactions.[9][10]
Experimental Protocols
Protocol 1: Determination of Optimal L-Glutamine-¹⁵N Concentration
This protocol outlines a method to determine the optimal concentration of L-Glutamine-¹⁵N for maximizing isotopic enrichment while maintaining cell viability.
-
Cell Seeding: Plate cells in a multi-well plate at a consistent density to ensure they are in the exponential growth phase at the start of the experiment.
-
Media Preparation: Prepare several batches of glutamine-free basal medium supplemented with a range of L-Glutamine-¹⁵N concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM). Include a control with the standard unlabeled L-glutamine concentration.
-
Cell Starvation (Optional but Recommended): Gently wash the cells with phosphate-buffered saline (PBS) and incubate in glutamine-free medium for a short period (e.g., 1-2 hours) to deplete intracellular unlabeled glutamine pools.
-
Labeling: Remove the starvation medium and add the prepared media with varying L-Glutamine-¹⁵N concentrations to the respective wells.
-
Incubation: Culture the cells for a predetermined duration (e.g., 24 or 48 hours), which should be sufficient for significant protein or metabolite turnover.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability in each condition using a standard method such as Trypan Blue exclusion or an MTT assay.
-
Sample Collection and Preparation: Harvest the cells, wash with cold PBS, and prepare cell lysates for downstream analysis (e.g., protein hydrolysis for GC-MS or LC-MS/MS analysis).
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of glutamine and other relevant amino acids in the protein hydrolysate or metabolite extract.
-
Data Analysis: Plot the percent ¹⁵N enrichment and cell viability against the L-Glutamine-¹⁵N concentration to identify the optimal concentration that provides high enrichment without compromising cell health.
Quantitative Data Summary
The following tables summarize typical L-Glutamine-¹⁵N concentrations used in published studies and the observed metabolic scrambling.
Table 1: Examples of L-Glutamine-¹⁵N Concentrations in Cell Culture
| Cell Line | L-Glutamine-¹⁵N Concentration | Application | Reference |
| 5637 Bladder Cancer | 5 mM | Nitrogen Flux Analysis | [1] |
| Insect Cells (Sf9) | 1 g/L (~6.8 mM) | Recombinant Protein Expression | [2] |
| Astrocytes | 0.5 mM (physiologic) and 5 mM (high) | Glutamine Metabolism Study | [8] |
| Human Hepatoma (Hep G2) | 12 mM | Amino Acid Metabolism Study | [11] |
| MCF-7 and HeLa | 1 mM | Metabolic Flux Analysis | [14] |
| Hybridoma Cells | > 4 mM | Antibody Production | [6] |
Table 2: Observed ¹⁵N Scrambling from L-Glutamine-¹⁵N₂ in Insect Cells
| Amino Acid | ¹⁵N Labeling Efficiency (Relative to Glutamine) |
| Alanine | 60-70% |
| Aspartate | 60-70% |
| Glutamate | 60-70% |
| Data adapted from a study on protein expression in insect cells, where ¹⁵N atoms from supplemented ¹⁵N₂-labeled glutamine were transferred to other amino acids with high efficiency.[2] |
Visualizations
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of reduced concentration of L-glutamine on growth and viability of cells in monolayer, in spheroids, and in experimental tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 10. L-Glutamine (α-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1016-1 [isotope.com]
- 11. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting L-Glutamine-15N Incorporation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during stable isotope labeling experiments with L-Glutamine-15N.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound incorporation in my cells?
A1: Low incorporation of this compound can stem from several factors:
-
L-Glutamine Instability: L-glutamine is notoriously unstable in liquid cell culture media, especially at 37°C. It can degrade into pyrrolidone carboxylic acid and ammonia, reducing the available pool of labeled glutamine for cellular uptake.[1][2]
-
Competition from Unlabeled Glutamine: The presence of unlabeled L-glutamine in the basal medium or, more significantly, in supplements like fetal bovine serum (FBS), can dilute the labeled pool and lead to lower-than-expected incorporation.
-
Suboptimal Cell Health: Cells that are stressed, senescent, or unhealthy will have altered metabolic rates and may exhibit reduced nutrient uptake, including glutamine.
-
Incorrect this compound Concentration: The concentration of this compound in the medium may be insufficient for the specific cell line and experimental conditions. Many cancer cell lines, for instance, are "glutamine addicted" and have a high demand for this amino acid.[3][4][5]
-
Metabolic Scrambling: The nitrogen from this compound can be transferred to other amino acids and metabolic intermediates within the cell, which can complicate the interpretation of labeling data if not accounted for.[6][7]
Q2: How can I improve the stability of this compound in my culture medium?
A2: To mitigate the degradation of this compound, consider the following strategies:
-
Use a Stabilized Dipeptide Form: Employ a stabilized form of L-glutamine, such as L-alanyl-L-glutamine (e.g., GlutaMAX™). This dipeptide is more resistant to spontaneous degradation in liquid media.[1] Cells possess peptidases that cleave the dipeptide, releasing L-glutamine and L-alanine for cellular use.
-
Prepare Fresh Media: If using standard L-glutamine, prepare the complete medium fresh before each experiment.
-
Store Media Properly: Store L-glutamine-supplemented media at 2-8°C and in the dark to slow down the degradation process.[8]
Q3: Should I use a special type of medium for my this compound labeling experiment?
A3: Yes, for optimal labeling, it is highly recommended to use a basal medium that is free of L-glutamine. You will then supplement this medium with your this compound to the desired final concentration. This ensures that the labeled glutamine is the primary source available to the cells.
Q4: Can the serum I use affect this compound incorporation?
A4: Absolutely. Standard fetal bovine serum (FBS) contains a significant amount of unlabeled amino acids, including L-glutamine. To minimize the dilution of your labeled glutamine, it is best practice to use dialyzed FBS. The dialysis process removes small molecules like amino acids while retaining essential growth factors.
Troubleshooting Guide
Issue 1: Low or No Detectable 15N Enrichment in Target Molecules
This is one of the most common issues in stable isotope labeling experiments. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Degradation of this compound | - Prepare fresh media for each experiment. - Store supplemented media at 2-8°C for no longer than recommended. - Switch to a stabilized L-glutamine dipeptide (e.g., L-alanyl-L-glutamine-15N). |
| Competition from Unlabeled Glutamine | - Use a glutamine-free basal medium. - Use dialyzed fetal bovine serum (dFBS) to remove unlabeled amino acids. |
| Insufficient Labeling Time | - Increase the incubation time with the labeled medium. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal labeling duration for your cell line and target molecule. |
| Low Cell Viability or Proliferation | - Check cell viability using a method like Trypan Blue exclusion. - Ensure cells are in the logarithmic growth phase during the experiment. - Confirm that the culture conditions (pH, CO2, temperature) are optimal. |
| Incorrect this compound Concentration | - Increase the concentration of this compound in the medium. Typical concentrations range from 2-4 mM, but some cell lines may require more.[8] |
| Analytical Instrument Sensitivity | - Verify the sensitivity and calibration of the mass spectrometer. - Run a known standard of the 15N-labeled analyte to confirm detection. |
Issue 2: High Variability in 15N Incorporation Between Replicates
Inconsistent results can make data interpretation difficult. The following table provides guidance on how to improve reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | - Ensure uniform cell seeding density across all replicates. Inconsistent cell numbers will lead to variations in nutrient consumption. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. - If using all wells is necessary, fill the outer wells with a sterile liquid (e.g., PBS) to create a humidity barrier. |
| Inconsistent Media Volume and Composition | - Use precise pipetting techniques to ensure all replicates receive the same volume of media. - Prepare a master mix of the labeled medium to ensure homogeneity. |
| Variations in Cell Passage Number | - Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and metabolic drift. |
Experimental Protocols
Protocol 1: General this compound Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free basal medium with the desired concentration of this compound (e.g., 4 mM) and dialyzed FBS (e.g., 10%).
-
Initiation of Labeling:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled glutamine.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Place the culture vessel on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Analysis: Analyze the extracted metabolites for 15N incorporation using an appropriate mass spectrometry technique (e.g., LC-MS/MS or GC-MS).[9][10][11]
Visualizations
L-Glutamine Degradation Pathway
Caption: Spontaneous degradation of L-Glutamine in cell culture media.
Simplified Cellular this compound Metabolic Pathway
Caption: Simplified metabolic fate of this compound within the cell.
Troubleshooting Workflow for Low 15N Incorporation
Caption: A logical workflow for troubleshooting low 15N incorporation.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Glutamine Stability in Cell Culture Media - ProQuest [proquest.com]
- 3. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 9. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Glutamine-15N in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of L-Glutamine-15N in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor cell growth after media change. | Degradation of this compound leading to nutrient depletion and ammonia build-up. | Prepare fresh media supplemented with this compound before each use. Store stock solutions and supplemented media appropriately (see storage guidelines below). Consider using a stabilized form of glutamine, such as L-alanyl-L-glutamine (GlutaMAX™), for long-term experiments.[1][2] |
| Variability in metabolic labeling efficiency with 15N. | Incomplete incorporation of this compound due to degradation or competition with unlabeled glutamine. | Ensure complete replacement of unlabeled media with this compound containing media. Pre-culture cells in glutamine-free media for a short period before introducing the labeled media to enhance uptake. |
| Unexpected changes in media pH. | Accumulation of ammonia, a byproduct of L-glutamine degradation.[1][3][4] | Monitor the pH of the culture medium regularly. Change the medium more frequently if a rapid pH shift is observed. Reduce the initial concentration of this compound if cells are sensitive to ammonia. |
| Discrepancies between expected and measured 15N enrichment in downstream metabolites. | Chemical degradation of this compound in the medium before cellular uptake. | Quantify the concentration of this compound in the medium at the beginning and end of the experiment to account for chemical degradation in metabolic flux calculations. |
| Presence of unexpected peaks in LC-MS/MS analysis. | In-source cyclization of this compound to pyroglutamic acid-15N during mass spectrometry analysis.[5][6][7][8] | Optimize mass spectrometry source conditions, particularly the fragmentor voltage, to minimize in-source conversion. Use chromatographic methods that separate glutamine from pyroglutamic acid.[5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in liquid culture media?
A1: this compound, like its unlabeled counterpart, is unstable in liquid solutions. Its degradation rate is primarily influenced by temperature, pH, and storage time.[9][10] In solution, L-glutamine spontaneously degrades into pyroglutamic acid and ammonia.[1][11] This degradation not only depletes the essential amino acid but also leads to the accumulation of cytotoxic ammonia.[1]
Q2: What are the optimal storage conditions for this compound solutions and supplemented media?
A2: To ensure the stability of this compound, follow these storage guidelines:
-
Powder: Store this compound powder at room temperature, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 200 mM) in water or saline, sterilize by filtration, and store in aliquots at -20°C or -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles.[10]
-
Supplemented Media: Media supplemented with this compound should be stored at 2-8°C and ideally used within one month.[12][13] For longer-term storage, it is best to add the this compound supplement to the basal medium just before use.
Q3: Does the 15N isotope affect the stability of L-Glutamine?
A3: The presence of the 15N isotope does not significantly alter the chemical stability of the L-glutamine molecule under typical cell culture conditions. The degradation pathways and rates are expected to be comparable to unlabeled L-glutamine. However, kinetic isotope effects can be observed in enzyme-catalyzed reactions.[14][15]
Q4: How can I quantify the degradation of this compound in my media?
A4: The concentration of this compound and its degradation products can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16][17][18] These methods allow for the separation and quantification of L-glutamine, pyroglutamic acid, and other amino acids in the culture medium.
Quantitative Data on L-Glutamine Degradation
The following tables summarize the degradation rates of L-glutamine under various conditions.
Table 1: L-Glutamine Degradation Rate at Different Temperatures in Minimum Essential Medium (MEM) [11]
| Temperature | Degradation Rate (% per day) |
| 4°C | 0.10% |
| 37°C | 7.0% |
Table 2: L-Glutamine Degradation Rate in Various Solutions at 22-24°C [9]
| Solution | Degradation Rate (% per day) |
| Water (pH 6.5) | 0.23% |
| Dextrose/Water (15% w/v) | 0.22% |
| Mixed Total Parenteral Nutrition (TPN) Solution | 0.8% |
Table 3: L-Glutamine Stability in Supplemented DMEM
| Storage Temperature | Time to 50% Degradation |
| 2-8°C | > 3 weeks |
| 15-30°C | ~ 3 days |
| 37°C | ~ 9 days |
Experimental Protocols
Protocol 1: Quantification of this compound and Pyroglutamic Acid-15N by LC-MS/MS
This protocol is adapted from methodologies designed to separate and quantify glutamine and pyroglutamic acid.[5][6][17]
1. Sample Preparation:
- Collect 100 µL of cell culture medium.
- Centrifuge at 10,000 x g for 5 minutes to remove cells and debris.
- Transfer the supernatant to a new microcentrifuge tube.
- For protein precipitation, add 400 µL of ice-cold methanol.
- Vortex and incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: Agilent 1290 Infinity UHPLC or equivalent.
- Column: Zorbax SB C-18 (3.0 x 100 mm, 1.8 µm) or equivalent.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A time-programmed gradient to ensure separation of glutamine and pyroglutamic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: Agilent 6460 Triple Quadrupole or equivalent with ESI source.
- Ionization Mode: Positive.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and Pyroglutamic Acid-15N.
Protocol 2: HPLC Analysis of L-Glutamine with Pre-column Derivatization
This method uses o-phthaldialdehyde (OPA) for fluorescent detection of amino acids.[16]
1. Sample Preparation:
- Collect and clarify the cell culture medium as described in Protocol 1.
- Dilute the sample 1:20 in the HPLC mobile phase A.
2. Derivatization:
- In a microcentrifuge tube, mix 100 µL of the diluted sample with 200 µL of OPA reagent.
- Allow the reaction to proceed for 2 minutes at room temperature.
3. HPLC Analysis:
- HPLC System: System equipped with a fluorescence detector.
- Column: Microsorb C18 column or equivalent.
- Mobile Phase A: 90% 0.1 M sodium acetate (pH 7.2), 9.5% methanol, 0.5% THF.
- Mobile Phase B: 100% methanol.
- Gradient: A suitable gradient to separate the derivatized amino acids.
- Injection Volume: 25 µL.
- Detection: Fluorescence detector with appropriate excitation and emission wavelengths for OPA-derivatized amino acids.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Workflow for quantifying this compound stability.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. researchgate.net [researchgate.net]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 15N isotope effects in glutamine hydrolysis catalyzed by carbamyl phosphate synthetase: evidence for a tetrahedral intermediate in the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing L-Glutamine-15N Deamidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the deamidation of L-Glutamine-15N during sample preparation, a critical step for accurate experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate and mitigate this common challenge.
Troubleshooting Guide: this compound Deamidation
This guide addresses common issues encountered during sample preparation that can lead to this compound deamidation.
| Symptom/Issue | Potential Cause | Recommended Solution |
| Unexpected mass shift of +0.984 Da in mass spectrometry data, corresponding to the conversion of glutamine to glutamic acid. | High pH of buffers used during sample preparation (e.g., pH > 7.5).[1] | Maintain a slightly acidic to neutral pH (ideally between 5.0 and 7.5) for all solutions and buffers throughout the sample preparation process.[2] Consider using buffers such as ammonium acetate at pH 6.0. |
| Variability in quantitative results for glutamine-containing peptides or proteins across different batches of samples. | Inconsistent temperature control during sample handling and incubation steps. Elevated temperatures significantly accelerate deamidation.[1][3][4] | Perform all sample preparation steps, including enzymatic digestions, at low temperatures (e.g., 4°C) whenever possible. If higher temperatures are required for enzymatic activity, minimize the incubation time.[5] |
| Detection of pyroglutamic acid, especially when analyzing free this compound or N-terminal glutamine residues. | In-source cyclization of glutamine during mass spectrometry analysis. This is a common artifact.[6][7][8] N-terminal glutamine is particularly susceptible to cyclization to pyroglutamic acid.[1][9] | Optimize mass spectrometer source conditions, particularly the fragmentor voltage, to minimize in-source conversion.[6][7] Use chromatographic methods that separate glutamine from pyroglutamic acid. The use of isotopic internal standards is also recommended for accurate quantification.[6][8] |
| Low recovery of glutamine-containing peptides after storage. | Degradation of glutamine in solution over time, even at refrigerated temperatures.[3][4] | For short-term storage, keep solutions at 4°C and use within a few days. For long-term storage, lyophilize the samples or store them at -80°C.[3][4][10] Avoid repeated freeze-thaw cycles.[11] |
| Evidence of deamidation even with pH and temperature control. | Prolonged incubation times during steps like enzymatic digestion. | Optimize digestion protocols to use the shortest effective incubation time. Consider using enzymes that are active at lower pH and temperature, such as Endoproteinase Glu-C at pH 4.5.[12][13] |
Frequently Asked Questions (FAQs)
1. What is this compound deamidation?
This compound deamidation is a non-enzymatic chemical modification where the amide group on the side chain of a glutamine residue is hydrolyzed to a carboxyl group. This results in the conversion of glutamine to glutamic acid, causing a mass increase of 0.984 Da.[1] The "-15N" indicates that the amide nitrogen is a stable isotope, often used for tracing in metabolic studies.
2. What are the main factors that cause this compound deamidation during sample preparation?
The primary factors that promote deamidation are:
-
pH: Deamidation rates increase significantly under alkaline conditions (pH > 7.5). The reaction is generally slowest in the pH range of 5.0 to 7.5.[2]
-
Temperature: Higher temperatures accelerate the rate of deamidation.[1][3][4]
-
Incubation Time: Longer exposure to aqueous solutions, especially under suboptimal pH and temperature conditions, increases the extent of deamidation.
-
Buffer Composition: Certain buffer components, such as phosphate and bicarbonate, can catalyze the deamidation reaction.
3. How can I minimize deamidation during enzymatic digestion?
To minimize deamidation during enzymatic digestion, it is recommended to:
-
Use a buffer with a pH between 6.0 and 7.0.
-
Perform the digestion at a lower temperature, for instance, 4°C, although this may require a longer incubation time.[5]
-
Alternatively, use an enzyme that is active at a lower pH where deamidation is less likely to occur. For example, Endoproteinase Glu-C can be used at pH 4.5.[12][13]
-
Keep the digestion time as short as possible while still achieving complete digestion.
4. Is it better to store my samples in solution or as a lyophilized powder?
For long-term stability, it is highly recommended to store samples as a lyophilized (freeze-dried) powder at -20°C or -80°C.[10][11][14] In a lyophilized state, the absence of water significantly slows down the deamidation process. If samples must be stored in solution, use a slightly acidic buffer (pH 5.0-6.5), aliquot to avoid freeze-thaw cycles, and store at -80°C.[11][15]
5. Are there any chemical inhibitors that can prevent glutamine deamidation?
Currently, there are no widely used chemical inhibitors for the non-enzymatic deamidation of glutamine during routine sample preparation. The most effective strategies rely on controlling the physical and chemical environment of the sample, namely pH, temperature, and storage conditions.
6. Can L-Glutamine deamidation be reversed?
No, the non-enzymatic deamidation of glutamine to glutamic acid is an irreversible chemical modification. Therefore, prevention is the only strategy to avoid this artifact.
Quantitative Data on L-Glutamine Deamidation
The rate of L-glutamine deamidation is highly dependent on environmental conditions. The following tables summarize the degradation rates under various temperatures and in different solutions.
Table 1: Effect of Temperature on L-Glutamine Degradation in Aqueous Solutions
| Temperature | Degradation Rate (% per day) | Storage Condition |
| 22-24°C | 0.23% (in water, pH 6.5) | Room Temperature |
| 22-24°C | 0.22% (in 15% w/v dextrose/water) | Room Temperature |
| 4°C | < 0.15% | Refrigerated |
| -20°C | < 0.03% | Frozen |
| -80°C | Undetectable | Deep Freeze |
Data sourced from Khan K, Elia M. Clin Nutr. 1991 Aug;10(4):186-92.[3]
Table 2: L-Glutamine Degradation in Different Solutions at Room Temperature (22-24°C)
| Solution | Degradation Rate (% per day) |
| Mixed Total Parenteral Nutrition (TPN) Solution | 0.8% |
| Amino acid/dextrose solutions | 0.7-0.9% |
| Perifusin | 0.6% |
| Dextrose alone | 0.15% |
Data sourced from Khan K, Elia M. Clin Nutr. 1991 Aug;10(4):193-8.[4]
Table 3: Half-life of Glutamine Deamidation in Peptides
| Condition | Half-life |
| Neutral pH, physiological temperature | 600 to 20,000 days (sequence dependent) |
| Fastest deamidating sequence (QG) | ~660 days |
Data sourced from Li et al. J Am Soc Mass Spectrom. 2010;21(11):1945-56.[9]
Experimental Protocols
Protocol 1: Sample Preparation with Minimized Deamidation
This protocol is designed for the preparation of protein samples for mass spectrometry analysis, with a focus on minimizing this compound deamidation.
Materials:
-
Lysis buffer (e.g., 100 mM ammonium acetate, pH 6.0, with appropriate detergents and protease inhibitors)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Endoproteinase Glu-C
-
Quenching solution (e.g., 5% formic acid)
-
All solutions should be pre-chilled to 4°C.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (pH 6.0).
-
Perform lysis on ice using sonication or other mechanical disruption methods.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Reduction and Alkylation:
-
Add DTT to the lysate to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM.
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM ammonium acetate (pH 4.5) to reduce the concentration of any denaturants.
-
Add Endoproteinase Glu-C at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C for 4 hours. Note: This is a compromise between enzyme activity and minimizing deamidation. For extremely sensitive samples, consider a lower temperature for a longer duration.
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%, ensuring the pH is below 3.0.
-
Proceed with desalting using a C18 solid-phase extraction cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Storage:
-
For immediate analysis, reconstitute the peptides in a suitable solvent for mass spectrometry.
-
For long-term storage, store the dried peptides at -80°C or proceed with lyophilization (Protocol 2).
-
Protocol 2: Lyophilization of Glutamine-Containing Samples
This protocol outlines the steps for freeze-drying peptide or protein samples to ensure the long-term stability of this compound.
Materials:
-
Sample in a volatile buffer (e.g., ammonium acetate or ammonium bicarbonate at a low concentration)
-
Lyophilizer (freeze-dryer)
-
Appropriate vials or tubes for lyophilization
Procedure:
-
Sample Preparation:
-
Ensure the sample is in a volatile buffer system. Non-volatile salts (e.g., sodium chloride, potassium phosphate) will concentrate during lyophilization and can damage the sample and equipment. If necessary, perform a buffer exchange or desalting step.
-
Dispense the sample into lyophilization vials. Do not fill the vials more than one-third full to allow for expansion during freezing and to maximize the surface area for sublimation.
-
-
Freezing:
-
Pre-freeze the samples before placing them in the lyophilizer. This can be done in a -80°C freezer or by using a shell-freezing technique where the vial is rotated in a bath of dry ice and ethanol or liquid nitrogen to freeze the sample in a thin layer on the vial wall. This increases the surface area for faster drying.
-
The sample must be completely frozen before proceeding.
-
-
Primary Drying (Sublimation):
-
Place the frozen samples in the lyophilizer chamber.
-
Start the lyophilization cycle. The condenser should be at its lowest temperature (e.g., -50°C to -80°C) before pulling a vacuum.
-
Apply a vacuum (typically below 200 mTorr).
-
The shelf temperature can be slowly raised (e.g., to -10°C) to provide the energy for sublimation (the transition of ice directly to water vapor). This phase is complete when all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature (e.g., to 20°C) to remove any residual bound water molecules. The vacuum is maintained during this phase.
-
-
Completion and Storage:
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon before bringing it to atmospheric pressure to prevent moisture from re-entering the samples.
-
Tightly cap the vials immediately upon removal from the lyophilizer.
-
Store the lyophilized samples at -20°C or -80°C in a desiccator to protect them from moisture.[10][11][14]
-
Visualizations
Caption: L-Glutamine deamidation can occur via direct hydrolysis or through a less favorable glutarimide intermediate.
Caption: A workflow designed to minimize L-Glutamine deamidation during sample preparation for mass spectrometry.
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 9. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
- 12. Mildly Acidic Conditions Eliminate Deamidation Artifact during Proteolysis: Digestion with Endoprotease Glu-C at pH 4.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Glutamine stability in biological tissues evaluated by fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of L-Glutamine in LC-MS
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cyclization of L-glutamine to pyroglutamic acid during LC-MS analysis, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is L-glutamine cyclization and why is it a problem in LC-MS analysis?
A1: L-glutamine, an amino acid crucial in many biological processes, can spontaneously and non-enzymatically convert into a cyclic form called pyroglutamic acid through the loss of ammonia.[1][2] This chemical modification poses a significant challenge in quantitative LC-MS analysis as it leads to an underestimation of the true L-glutamine concentration in a sample and a concurrent overestimation of pyroglutamic acid. This can compromise the accuracy and reliability of experimental results, particularly in metabolomics and cell culture studies.[3][4]
Q2: What are the primary factors that promote the cyclization of L-glutamine?
A2: The conversion of L-glutamine to pyroglutamic acid is influenced by several factors:
-
pH: The rate of cyclization is significantly increased under extreme acidic (pH < 2) and alkaline (pH > 13) conditions.[1][2] The conversion is minimized at a pH of approximately 6.2.[5]
-
Temperature: Elevated temperatures accelerate the rate of cyclization.[1][6] Therefore, proper sample storage and handling at low temperatures are critical.
-
In-source Conversion: A significant and often overlooked factor is the cyclization that can occur within the electrospray ionization (ESI) source of the mass spectrometer.[3][4][7] The extent of this in-source conversion can be substantial, ranging from 33% to almost 100%, and is dependent on the specific instrument settings, such as the fragmentor voltage.[3][4][7]
Q3: How can I prevent or minimize L-glutamine cyclization during sample preparation?
A3: To maintain the integrity of L-glutamine in your samples, adhere to the following best practices during sample preparation:
-
Temperature Control: Always keep your samples on ice or at 4°C during processing. For long-term storage, -70°C or lower is recommended.[8]
-
pH Management: Maintain the sample pH in a neutral range (ideally around 6.0-7.0) to minimize acid or base-catalyzed cyclization.
-
Rapid Processing: Minimize the time between sample collection and analysis to reduce the opportunity for degradation.
-
Drying Conditions: If a drying step is necessary, consider drying the sample from a water-methanol (1:1, v/v) solution, as this has been shown to significantly prevent the formation of pyroglutamic acid compared to drying from a purely aqueous solution.[1]
Q4: What are the key considerations for developing an LC-MS method to accurately quantify L-glutamine?
A4: A robust LC-MS method is essential for the accurate quantification of L-glutamine. Key considerations include:
-
Chromatographic Separation: It is crucial to use a chromatographic method that can baseline separate L-glutamine, L-glutamic acid, and pyroglutamic acid.[3][7] This allows for the differentiation of endogenously present pyroglutamic acid from that formed as an artifact from L-glutamine cyclization. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often effective for separating these polar compounds.[9][10]
-
Optimization of MS Source Conditions: To minimize in-source cyclization, it is imperative to optimize the parameters of the ESI source, particularly the fragmentor or cone voltage.[3][4][7] A systematic evaluation of these parameters should be performed to find conditions that maximize the L-glutamine signal while minimizing the in-source formation of pyroglutamic acid.
-
Use of Isotopic Internal Standards: The use of stable isotope-labeled internal standards for L-glutamine (e.g., ¹³C₅,¹⁵N₂-Gln) is highly recommended.[3][7] These standards co-elute with the analyte and experience similar in-source cyclization, allowing for accurate correction and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low L-glutamine recovery | 1. Cyclization during sample storage or preparation.2. In-source cyclization in the mass spectrometer. | 1. Review sample handling procedures. Ensure samples are stored at -70°C and processed at low temperatures and neutral pH.2. Optimize MS source conditions, particularly the fragmentor voltage, to minimize in-source conversion.[3][7] |
| High pyroglutamic acid signal | 1. Endogenous pyroglutamic acid.2. Artifactual formation from L-glutamine cyclization. | 1. Ensure your LC method adequately separates L-glutamine and pyroglutamic acid.[3]2. Implement the mitigation strategies for L-glutamine cyclization mentioned in the FAQs. |
| Poor reproducibility of L-glutamine measurements | 1. Inconsistent sample handling procedures.2. Variable in-source cyclization. | 1. Standardize sample preparation protocols, paying close attention to temperature and pH control.2. Use a stable isotope-labeled internal standard for L-glutamine to correct for variability in in-source conversion.[3][7][11] |
Experimental Protocols
Protocol 1: Sample Preparation for L-Glutamine Analysis in Cell Culture Media
-
Sample Collection: Aspirate 1 mL of cell culture media into a microcentrifuge tube. Immediately place the tube on ice.
-
Protein Precipitation: Add 2 mL of ice-cold acetonitrile to the media sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution: Dilute the supernatant 1:100 in water before LC-MS/MS analysis.[9]
-
Storage: If not analyzing immediately, store the extracted samples at -80°C.
Protocol 2: Recommended LC-MS/MS Method for L-Glutamine Analysis
This method is adapted from published protocols and is a good starting point for method development.[3][9][12]
-
Liquid Chromatography:
-
System: Agilent 1290 Infinity UHPLC system or equivalent.[12]
-
Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm).[12]
-
Column Temperature: 25°C.[12]
-
Autosampler Temperature: 4°C.[12]
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.[12]
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: 1 µL.[12]
-
Gradient: 0-5 min, 0-5% B; hold at 90% B for 1 min; re-equilibrate at 0% B for 3 min.[12]
-
-
Mass Spectrometry:
-
System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[9]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[9]
-
MRM Transitions:
-
L-Glutamine: Precursor ion (m/z) -> Product ion (m/z)
-
Pyroglutamic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
¹³C₅,¹⁵N₂-Gln (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
-
-
Source and Compound Dependent Parameters: Optimize fragmentor voltage and collision energy for each analyte to maximize signal intensity and minimize in-source cyclization.[3][9]
-
Visual Guides
Caption: Troubleshooting workflow for minimizing L-glutamine cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutamine stability in biological tissues evaluated by fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. helixchrom.com [helixchrom.com]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 12. chem-agilent.com [chem-agilent.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for L-Glutamine-15N in NMR Spectroscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Nuclear Magnetic Resonance (NMR) experiments for L-Glutamine-15N. The focus is on practical solutions to improve the signal-to-noise ratio (SNR), a critical factor given the low gyromagnetic ratio of the 15N nucleus.
Troubleshooting Guide: Common SNR Issues
This guide addresses specific problems encountered during NMR experiments with this compound.
Q1: My 15N signal is extremely weak or completely absent. What are the first things I should check?
A: When a signal is unexpectedly weak, it is crucial to systematically verify the fundamental aspects of your sample and experimental setup. The issue often lies in one of the following areas:
-
Sample Concentration: Ensure your sample concentration is adequate. For sensitive 2D experiments like an HSQC, a concentration of at least 50 µM is recommended, while 3D experiments may require concentrations around 1 mM.[1]
-
Spectrometer Tuning and Matching: The NMR probe must be correctly tuned to the 1H and 15N frequencies. This is a critical step that should be performed for every sample. On many spectrometers, this can be done automatically using commands like atma.[1][2]
-
Shimming: Poor magnetic field homogeneity will lead to broad lines and a significant loss of signal height. Perform a shimming procedure, such as topshim or gradshim, to optimize the field.[1][2]
-
Pulse Width Calibration: An inaccurate 90-degree pulse width (p1) for protons will lead to inefficient signal excitation and transfer. Calibrate the proton pulse width using a command like pulsecal.[1][3]
-
Receiver Gain: The receiver gain must be optimized to ensure the signal is amplified above the digitizer noise without causing saturation. This is typically done automatically with a command like rga.[1][2]
Q2: I've significantly increased the number of scans, but my SNR is still poor. What other acquisition parameters can I optimize?
A: While increasing the number of scans is a direct way to improve SNR (SNR is proportional to the square root of the number of scans), other parameters can have a profound impact.[4]
-
Choice of Experiment: For 15N-labeled samples, inverse-detected experiments such as the 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence) are far more sensitive than direct 15N detection.[5][6] The signal is detected on the higher-gamma proton nucleus, providing a substantial sensitivity boost.
-
Relaxation Delay (d1): Ensure the relaxation delay between scans is sufficient for the nuclei to return to equilibrium. For direct 15N detection, this can be particularly important, with delays of 7 seconds or more sometimes being necessary.[5] For HSQC experiments on proteins, a shorter delay (e.g., 1-1.5 s) is common.
-
Number of Dummy Scans (ds): A sufficient number of dummy scans (e.g., at least 16 for an HSQC) should be used to allow the spin system to reach a steady state before data is collected.[1]
Q3: My sample is precious and the concentration is unavoidably low. How can I maximize the signal?
A: Working with low-concentration samples is a common challenge. Besides increasing the number of scans, consider these strategies:
-
Use a Shigemi Tube: If your sample volume is low (e.g., < 300 µL), using a Shigemi tube can effectively increase the sample concentration within the active volume of the NMR coil.[1]
-
Utilize a Cryoprobe: If available, a cryogenically cooled probe can boost the SNR by a factor of 3-4 compared to a standard room-temperature probe.
-
Post-Acquisition Processing: Modern processing software includes tools that can improve SNR after data collection. Techniques like digital filtering (e.g., Savitzky-Golay) or deep learning-based denoising can enhance the signal without requiring additional experiment time.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and common NMR experiment for observing this compound?
A: The 2D 1H-15N HSQC is the most common and sensitive experiment for 15N-labeled molecules, particularly in the context of biomolecular NMR.[6] This experiment correlates the chemical shifts of 15N nuclei with their directly attached protons. This provides a significant sensitivity advantage over direct 1D 15N acquisition because the detection is performed on the much more sensitive 1H nucleus.
Q2: What are the recommended sample preparation conditions for this compound NMR?
A: Proper sample preparation is fundamental for a successful experiment.
-
Solvent: Use a deuterated solvent appropriate for your molecule. For biological samples, this is typically 90% H2O / 10% D2O, with the D2O providing the lock signal for the spectrometer.[1]
-
Concentration: As high as practically possible. Aim for >50 µM for 2D experiments.[1]
-
Buffer and pH: Use a suitable buffer to maintain a stable pH, as the chemical shifts of amide protons and nitrogens are often pH-dependent.
-
Storage: this compound solutions should be stored properly to prevent degradation. Recommended storage is at -80°C for long-term (months) and -20°C for short-term (weeks), protected from light.[9]
Q3: How do I choose the key acquisition parameters for a 1H-15N HSQC experiment?
A: The following table provides typical starting parameters for a 1H-15N HSQC on a protein sample. These may need to be adjusted based on your specific sample and spectrometer.
| Parameter | Description | Typical Value | Reference |
| Pulse Program | Specifies the sequence of RF pulses and gradients. | hsqcetf3gpsi (or similar sensitivity-enhanced version) | [1] |
| o1p (1H Offset) | Carrier frequency for the proton (1H) dimension. | ~4.7 ppm (centered on the water resonance) | [3] |
| o3p (15N Offset) | Carrier frequency for the nitrogen (15N) dimension. | 115-120 ppm (centered on the amide region) | [1][3] |
| sw (1H Sweep Width) | Spectral width in the direct (1H) dimension. | 16 ppm | [3] |
| sw (15N Sweep Width) | Spectral width in the indirect (15N) dimension. | 28 ppm | [3] |
| td (Time Domain) | Number of complex points acquired. | 2048 (1H dim), ≥128 (15N dim) | [1] |
| ns (Number of Scans) | Number of scans per increment. | 2 to 16+ (depends on concentration) | [1] |
| ds (Dummy Scans) | Scans to reach steady state before acquisition. | ≥16 | [1] |
| d1 (Relaxation Delay) | Delay between scans. | 1.0 - 1.5 s | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
-
Weigh Sample: Accurately weigh the this compound solid.
-
Prepare Buffer: Prepare the desired buffer solution (e.g., phosphate buffer in 90% H2O / 10% D2O). Ensure the final pH is correct.
-
Dissolve Sample: Dissolve the this compound in the prepared buffer to achieve the target concentration. Gentle vortexing may be required.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality NMR tube. For low volumes, consider using a Shigemi tube.[1]
-
Label and Store: Label the tube clearly and store it appropriately (e.g., on ice) before inserting it into the spectrometer.
Protocol 2: Acquiring a 2D 1H-15N HSQC Spectrum
This protocol assumes the user is familiar with the basic operation of their NMR spectrometer software (e.g., TopSpin).
-
Insert Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D2O in your solvent.[1]
-
Tune and Match Probe: Execute the automatic tuning and matching procedure (e.g., atma) for both 1H and 15N channels.[1][2]
-
Shim the Magnet: Optimize the magnetic field homogeneity using an automated shimming routine (e.g., topshim).[1]
-
Calibrate Proton Pulse: Create a new experiment and use a command like pulsecal to determine the 90-degree proton pulse width (p1).[3]
-
Create HSQC Experiment: Create a new dataset for the HSQC experiment.
-
Load Parameter Set: Read a standard parameter set for a sensitivity-enhanced 1H-15N HSQC (e.g., hsqcetf3gpsi).[1]
-
Set Parameters: Adjust the parameters according to the table above (offsets, sweep widths, number of points, etc.).
-
Set Scans: Set the number of dummy scans (ds) to 16 and the number of scans (ns) based on your sample concentration (start with 8 or 16 for a moderately concentrated sample).[1]
-
Optimize Receiver Gain: Type rga and press enter to automatically calculate the receiver gain.[1]
-
Start Acquisition: Type zg to begin the experiment.[1]
-
Process Data: Once the acquisition is complete, process the data using a command like xfb. Perform manual phasing and baseline correction as needed.[1][2]
Visual Guides
Caption: General workflow for optimizing the Signal-to-Noise Ratio in an NMR experiment.
Caption: Key factors influencing the final Signal-to-Noise Ratio (SNR) in NMR.
References
- 1. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 2. TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM [imserc.northwestern.edu]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. HSQC_15N.nan [protocols.io]
- 7. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: L-Glutamine-15N Mass Spectrometry Analysis
Welcome to the technical support center for addressing matrix effects in L-Glutamine-15N mass spectrometry analysis. This resource provides detailed troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate matrix-related issues in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound analysis.
Question: How can I determine if matrix effects are impacting my this compound analysis?
Answer: To determine if matrix effects are influencing your results, you can use several methods to qualitatively identify and quantitatively measure the extent of these effects.[1]
1. Qualitative Assessment: Post-Column Infusion This technique helps identify at which points during your chromatographic run ion suppression or enhancement occurs.[1][2] A constant flow of your L-Glutamine standard is infused into the mobile phase after the analytical column but before the mass spectrometer's ion source.[1] You then inject a blank matrix extract (e.g., plasma or tissue homogenate without the analyte).[3] A dip or rise in the stable baseline signal of the infused standard indicates regions of ion suppression or enhancement, respectively.[1][3] If your this compound analyte elutes in one of these regions, your quantification will be affected.
2. Quantitative Assessment: Post-Extraction Spike This method quantifies the extent of matrix effects by comparing the signal response of an analyte in a clean solution versus a matrix-containing solution.[4][5]
-
Set A: A known amount of this compound standard is prepared in a neat solvent (e.g., mobile phase).
-
Set B: A blank matrix sample is processed (e.g., through protein precipitation or SPE), and the final extract is spiked with the same amount of this compound standard as in Set A.
-
The peak areas of the analyte in both sets are compared. The matrix effect (ME) can be calculated as:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A significant drawback of this method is the difficulty in obtaining a truly blank matrix for endogenous analytes like glutamine.[4]
-
Question: My this compound signal is suppressed or enhanced. What are the primary causes and solutions?
Answer: Signal suppression or enhancement occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] The "matrix" refers to all components in the sample other than the analyte, such as proteins, lipids, salts, and detergents.[1][5]
Primary Causes:
-
Competition for Ionization: If matrix components are more concentrated or have a higher ionization efficiency than this compound, they can reduce the number of analyte ions formed.[1]
-
Changes in Droplet Properties (ESI): High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the electrospray droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[1]
-
Analyte-Metal Interactions: Certain compounds can interact with metal surfaces within standard stainless steel HPLC columns, leading to adsorption, sample loss, and ion suppression.[6]
Solutions:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS analysis.[1][7] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT) at removing components like phospholipids, which are a major cause of matrix effects.[7][8]
-
Optimize Chromatography: Modify your chromatographic method to separate the this compound peak from regions of ion suppression.[3][4] This can be achieved by changing the column chemistry (e.g., C18, Phenyl-Hexyl, HILIC), adjusting the mobile phase gradient, or altering the flow rate.[1][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[4][9] A SIL-IS, such as a ¹³C- or ²H-labeled glutamine, will have nearly identical chemical and physical properties to your this compound analyte.[10] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[5][9]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.[9]
-
Consider Metal-Free Columns: For analytes prone to chelation or interaction with metal surfaces, using a column with PEEK-coated internal surfaces can improve peak shape and recover signal strength.[6]
Question: What are the most effective sample preparation techniques to reduce matrix effects for this compound in biological fluids?
Answer: Improving sample preparation is a critical step to minimize matrix effects by removing interfering components like proteins and phospholipids before analysis.[1][5] The choice of technique depends on the complexity of the matrix and the properties of the analyte.[1]
| Technique | Description | Advantages | Disadvantages | Primary Use Case |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid. The supernatant containing the analyte is analyzed.[1] | Simple, fast, inexpensive.[1] | Non-selective; may not remove other interferences like phospholipids, leading to significant matrix effects.[1] | Initial cleanup of high-protein samples when speed is critical.[1] |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their relative solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent).[7] | Can provide a cleaner extract than PPT. | Can be labor-intensive and may use large volumes of organic solvents. | Effective for removing highly non-polar or polar interferences. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selectively binding them to a solid sorbent, washing away interferences, and then eluting the analyte.[5] | Highly selective, provides very clean extracts, reduces phospholipids significantly.[5][8] | More complex and costly than PPT or LLE. Method development can be time-consuming. | Gold standard for complex matrices (plasma, urine, tissue) requiring high sensitivity and accuracy.[7][8] |
| HybridSPE®-Phospholipid | A specific type of SPE that targets the removal of phospholipids from the sample matrix while allowing analytes to pass through. | Extremely effective at phospholipid depletion (>99%), reducing matrix effects and improving column lifetime.[8] | Targeted for a specific class of interferences. | Ideal for plasma or serum samples where phospholipids are the primary concern. |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol allows for the identification of retention time windows where ion suppression or enhancement occurs.[2]
-
System Setup:
-
Prepare a standard solution of L-Glutamine at a concentration that provides a strong, stable signal (e.g., 100-500 ng/mL).
-
Place this solution in a syringe pump.
-
Connect the outlet of the analytical LC column to one inlet of a T-union.[9]
-
Connect the syringe pump outlet to the second inlet of the T-union.[9]
-
Connect the outlet of the T-union to the mass spectrometer's ion source.[9]
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow according to your analytical method.
-
Start the syringe pump to continuously infuse the L-Glutamine standard at a low flow rate (e.g., 5-10 µL/min).[1]
-
Allow the system to equilibrate until a stable, constant signal for the L-Glutamine is observed in the mass spectrometer.[1]
-
-
Injection and Data Acquisition:
-
Data Analysis:
Protocol 2: Quantification Using the Method of Standard Addition
The standard addition method is used to correct for matrix effects when a suitable internal standard is not available or when the matrix is highly variable.[4][11] It involves creating a calibration curve within each sample itself.
-
Initial Estimation: First, analyze the unknown sample to get an approximate concentration of this compound.[11]
-
Sample Preparation:
-
Aliquot at least four equal volumes of the unknown sample extract.[11]
-
Vial 1: Leave unspiked. This is your unknown.
-
Vial 2, 3, 4, etc.: Spike each with increasing, known amounts of this compound standard. A good starting point is to add amounts that are approximately 0.5x, 1x, and 1.5x the estimated amount in the sample.[11]
-
-
Analysis: Analyze all prepared samples using the LC-MS/MS method.
-
Data Plotting and Calculation:
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points from the spiked samples.
-
The absolute value of the x-intercept of the regression line represents the original concentration of this compound in the unspiked sample.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry? A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[4] This interference can lead to either a suppression or enhancement of the analyte's signal, which negatively impacts the accuracy, precision, and sensitivity of quantitative analysis.[4][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for correction? A2: A SIL-IS is considered the "gold standard" because it is chemically and physically almost identical to the analyte.[4][10] Stable isotope-labeled versions of amino acids (e.g., containing ¹³C or ¹⁵N) have the same extraction recovery, chromatographic retention time, and ionization efficiency as their unlabeled counterparts.[10][13] Because they co-elute and are affected by matrix interferences in the same way, the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly accurate and precise quantification even when matrix effects are present.[5][9]
Q3: Can I use this compound as an internal standard? A3: Yes, L-Glutamine-¹⁵N can be used as an internal standard for the quantification of unlabeled L-Glutamine.[14] When your target analyte is already an isotope-labeled compound (e.g., from a tracer study), you would need to use a different isotopologue as the internal standard (e.g., L-Glutamine-¹³C₅ or L-Glutamine-d₃) to ensure they can be distinguished by the mass spectrometer.[10][15]
Q4: When should I use the standard addition method? A4: The standard addition method is particularly useful when you cannot obtain a representative blank matrix for creating matrix-matched calibration standards, which is often the case for endogenous compounds like glutamine.[4][11] It is also a valuable strategy when matrix effects are very strong and vary significantly from sample to sample.[11] While effective, it is more labor-intensive than the internal standard method because each sample requires multiple analyses.[12]
Q5: Besides sample preparation, can I adjust my mass spectrometer settings to reduce matrix effects? A5: Yes, modifying MS conditions can sometimes help.[2] Adjusting parameters like ionization polarity, gas temperatures, and nebulizer pressure can help find the best signal for the analyte relative to the background ionization.[2][16] However, these adjustments are often less effective than robust sample preparation or proper chromatographic separation and are typically considered a secondary optimization step.[4]
Visualizations
Workflow Diagrams
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
Caption: Experimental workflow for Post-Column Infusion analysis.
Caption: Workflow for the Method of Standard Addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. iroatech.com [iroatech.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition [mdpi.com]
- 13. High-throughput analysis of amino acids in plant materials by single quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. drawellanalytical.com [drawellanalytical.com]
achieving high labeling efficiency with L-Glutamine-15N
Technical Support Center: L-Glutamine-15N Labeling
Welcome to the technical support center for . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure successful and reproducible isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a critical reagent for metabolic studies?
L-Glutamine is a vital amino acid for proliferating cells, serving as a primary energy source and a key donor of nitrogen and carbon.[1][2][3][4] In cancer cells, a phenomenon known as "glutamine addiction" highlights its importance in fueling the TCA cycle and supporting the synthesis of nucleotides, proteins, and other amino acids.[4] Using L-Glutamine labeled with ¹⁵N allows researchers to trace its metabolic fate, quantifying its contribution to various biosynthetic pathways, which is crucial for understanding cellular metabolism in health and disease.[4][5]
Q2: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration varies by cell line, but a typical range is between 2 and 4 mM.[3] Some media formulations may use as little as 0.5 mM or as much as 10 mM.[3] It is recommended to start with the concentration found in standard formulations of your basal medium (e.g., DMEM, RPMI-1640) and optimize if necessary.
Q3: How many cell doublings are required for near-complete labeling?
For complete replacement of the unlabeled glutamine pool and its downstream metabolites, it is generally recommended to culture cells for at least 5-7 doublings in the ¹⁵N-containing medium. This ensures that over 95-99% of the target proteins and metabolites are labeled. However, significant incorporation can be observed in as little as 12 to 24 hours for flux analysis studies.[5]
Q4: Can I add this compound directly to my complete media?
No. To achieve high labeling efficiency, you must use a glutamine-free basal medium. Standard media already contain unlabeled L-Glutamine. You should prepare your labeling medium by supplementing glutamine-free basal medium with this compound to the desired final concentration just before use.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁵N labeling experiments with L-Glutamine.
Issue 1: Low or Inconsistent ¹⁵N Labeling Efficiency
Possible Cause 1: Degradation of L-Glutamine in Media L-Glutamine is notoriously unstable in liquid culture media, especially at 37°C.[1][7][8] It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1][8][9] This degradation reduces the available pool of this compound for cellular uptake and leads to the accumulation of toxic ammonia, which can impair cell health and metabolism.[1][2][9]
-
Solution:
-
Always prepare fresh labeling medium by adding this compound to glutamine-free basal medium immediately before use.[6]
-
If storing medium after adding glutamine, keep it at 2-8°C for no longer than 2-3 weeks.[6][7]
-
For long-term experiments, consider replacing the medium every 2-3 days to replenish the ¹⁵N source and remove toxic byproducts.
-
Alternatively, use a stabilized dipeptide form, such as L-alanyl-L-glutamine-¹⁵N, which is more resistant to degradation.[1]
-
Possible Cause 2: High Cell Passage Number Cell lines can exhibit altered characteristics at high passage numbers (>40), including changes in morphology, growth rates, gene expression, and metabolic activity.[10][11] This genetic and metabolic drift can lead to inconsistent labeling results.[10][12]
-
Solution:
Possible Cause 3: Metabolic Scrambling The ¹⁵N label from glutamine is not restricted to glutamine and glutamate. Cellular metabolism actively transfers the nitrogen to other amino acids. After 144 hours in Hep G2 cells, the ¹⁵N from glutamine was found distributed among alanine (50%), proline (28%), and glutamate (21%).[14] This is a normal metabolic process but can be misinterpreted as low efficiency if only glutamine/glutamate enrichment is measured.
-
Solution:
// Nodes start [label="Low ¹⁵N Labeling\nEfficiency Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_media [label="Is the labeling medium\nprepared fresh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; prepare_fresh [label="Action: Prepare fresh medium\njust before use. Store at 4°C\nfor max. 2-3 weeks.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_passage [label="Is the cell\npassage number low\n(<20)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_low_passage [label="Action: Thaw a new vial\nof low-passage cells.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_health [label="Are cells growing normally\n(morphology, growth rate)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; toxic_buildup [label="Problem: Potential ammonia\ntoxicity from Gln degradation.", fillcolor="#F1F3F4", fontcolor="#202124"]; replace_media [label="Action: Replace media every\n2-3 days during labeling.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_analysis [label="Did you analyze for ¹⁵N in\ndownstream metabolites\n(e.g., Ala, Pro)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; scrambling [label="Explanation: ¹⁵N is metabolically\ntransferred to other amino acids.\nThis is expected.", fillcolor="#34A853", fontcolor="#FFFFFF"]; expand_analysis [label="Action: Expand MS analysis\nto quantify ¹⁵N incorporation\nin other relevant compounds.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_media; check_media -> prepare_fresh [label=" No"]; prepare_fresh -> check_passage; check_media -> check_passage [label=" Yes"]; check_passage -> use_low_passage [label=" No"]; use_low_passage -> check_health; check_passage -> check_health [label=" Yes"]; check_health -> toxic_buildup [label=" No"]; toxic_buildup -> replace_media; check_health -> check_analysis [label=" Yes"]; check_analysis -> scrambling [label=" Yes"]; check_analysis -> expand_analysis [label=" No"]; } end_dot Caption: A troubleshooting flowchart for diagnosing low ¹⁵N labeling efficiency.
Issue 2: Poor Cell Health or Slow Growth in Labeling Medium
Possible Cause: Ammonia Toxicity As noted, L-Glutamine degradation produces ammonia, which is toxic to cells and can inhibit growth and alter metabolism even at low concentrations.[1][2][9]
-
Solution:
-
Ensure the L-Glutamine-¹⁵N stock and prepared media are fresh.
-
For sensitive cell lines, perform a dose-response curve to determine the optimal L-Glutamine-¹⁵N concentration that supports growth without causing toxicity.
-
Consider using stabilized L-alanyl-L-glutamine-¹⁵N, which significantly reduces ammonia buildup.[1]
-
Data Presentation
The following tables summarize key quantitative data for designing and evaluating your labeling experiments.
Table 1: Recommended L-Glutamine Concentrations in Common Media
| Basal Medium | Typical L-Glutamine Concentration (mM) |
| DMEM, GMEM, IMDM | 4.0[3] |
| Serum-Free Hybridoma Medium | 2.7[3] |
| DMEM/F12 Nutrient Mixture | 2.5[3] |
| General Range | 2.0 - 4.0[3] |
| Ames' Medium (Min) | 0.5[3] |
| MCDB Media 131 (Max) | 10.0[3] |
Table 2: Metabolic Distribution of ¹⁵N from L-Glutamine-¹⁵N
This table shows the relative distribution of the ¹⁵N label to other amino acids in Hep G2 cells after an extended incubation period. This illustrates the concept of metabolic scrambling.
| Amino Acid | Relative ¹⁵N Distribution (after 144h) |
| Alanine | 50%[14] |
| Proline | 28%[14] |
| Glutamate | 21%[14] |
| Asparagine (retained) | 82% (from ¹⁵N-Asn)[14] |
| Data from a parallel experiment with ¹⁵N-Asparagine is included for comparison of metabolic activity. |
Experimental Protocols
Protocol 1: General Metabolic Labeling with this compound
This protocol provides a framework for labeling adherent mammalian cells for subsequent analysis by mass spectrometry (MS).
Materials:
-
Glutamine-free basal medium (e.g., DMEM, RPMI-1640)
-
L-Glutamine-¹⁵N (e.g., L-Glutamine (amide-¹⁵N, 98%))[16]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
Procedure:
-
Prepare Labeling Medium: Immediately before use, warm glutamine-free basal medium, dFBS, and other supplements to 37°C. Prepare the complete labeling medium by adding L-Glutamine-¹⁵N to the desired final concentration (e.g., 4 mM) and dFBS to the required percentage (e.g., 10%).
-
Cell Culture Adaptation (Optional but Recommended):
-
Culture cells for at least two passages in the labeling medium to allow for metabolic adaptation before starting the experiment.
-
-
Seeding Cells:
-
Seed cells in the labeling medium at a density that will allow for several population doublings without reaching confluence. For a 72-hour experiment, a starting confluence of 20-30% is often appropriate.
-
-
Incubation:
-
Incubate cells at 37°C in a humidified incubator with 5% CO₂.
-
Incubate for the desired duration. For steady-state labeling, this is typically 48-72 hours or longer. For flux analysis, time points can be much shorter (e.g., 0, 12, 24 hours).[5]
-
-
Cell Harvest:
-
Remove the labeling medium and quickly wash the cells twice with ice-cold PBS to halt metabolic activity.
-
Add trypsin and incubate briefly to detach the cells. Neutralize with medium containing serum if necessary.
-
Pellet the cells by centrifugation (e.g., 1000 rpm for 5 min).[5]
-
Wash the cell pellet once more with ice-cold PBS.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until ready for metabolite extraction or protein hydrolysis.
-
-
Downstream Analysis:
// Nodes prep_media [label="1. Prepare Fresh\nLabeling Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="2. Seed Cells in\nLabeling Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate for\nDesired Duration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="4. Harvest and Wash Cells\nwith Cold PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="5. Protein Hydrolysis or\nMetabolite Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Analyze by\nLC-MS/MS", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_media -> seed_cells; seed_cells -> incubate; incubate -> harvest; harvest -> extract; extract -> analyze; } end_dot Caption: A high-level workflow for ¹⁵N metabolic labeling experiments.
Visualization of Metabolic Pathways
Metabolic Fate of ¹⁵N from Glutamine
L-Glutamine-¹⁵N is a powerful tracer because its nitrogen atoms are incorporated into a wide array of essential biomolecules. The diagram below illustrates the primary pathways for the ¹⁵N label, starting from its entry into the cell. The amide nitrogen is particularly active, being transferred to create other amino acids and to build the rings of purine and pyrimidine nucleotides.[4]
// Nodes gln [label="L-Glutamine-¹⁵N", fillcolor="#EA4335", fontcolor="#FFFFFF"]; glu [label="Glutamate-¹⁵N", fillcolor="#FBBC05", fontcolor="#202124"]; other_aa [label="Other Amino Acids\n(e.g., Proline, Alanine-¹⁵N)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleotides [label="Nucleotide Synthesis\n(Purines, Pyrimidines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; proteins [label="¹⁵N-Labeled Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible node for branching branch [shape=point, width=0];
// Edges gln -> glu [label=" Glutaminase"]; glu -> branch [arrowhead=none]; branch -> other_aa [label=" Transamination"]; branch -> proteins; gln -> nucleotides [label=" Amide-N\nDonation"]; other_aa -> proteins; } end_dot Caption: Simplified metabolic pathway of ¹⁵N from L-Glutamine.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 3. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 4. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamine Stability in Cell Culture Media - ProQuest [proquest.com]
- 10. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 11. korambiotech.com [korambiotech.com]
- 12. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 13. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
issues with L-Glutamine-15N solubility and preparation
Welcome to the technical support center for L-Glutamine-15N. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable, isotopically labeled version of the non-essential amino acid L-Glutamine.[1] It is widely used in metabolic research as a tracer to quantify metabolic pathways, particularly in cell culture and proteomics.[2][3] By tracking the incorporation of the 15N isotope, researchers can study glutamine metabolism, its role as a nitrogen donor for the synthesis of nucleotides and other amino acids, and its function as a key energy source for many cells.[4][5]
Q2: How should I properly store this compound powder and prepared stock solutions?
A2: this compound is stable as a dry powder and should be stored at room temperature (15-30 °C), protected from light and moisture.[6][7] Once prepared, stock solutions are more labile.[6] For optimal stability, sterile-filtered aliquots of the stock solution should be stored frozen.[8] Recommended storage conditions for solutions are -20°C for up to one month and -80°C for up to six months.[1][2][3] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1][8]
Q3: What is the shelf-life of this compound in a liquid solution?
A3: The shelf-life of this compound in solution is highly dependent on the storage temperature and pH.[6][9] At 4°C, the degradation rate is less than 0.15% per day, while at room temperature (22-24°C), it can be significantly higher.[9][10] When frozen at -20°C, degradation is minimal (<0.04%/day), and it is virtually undetectable at -80°C.[9][10] For cell culture applications, it is often recommended to add L-glutamine to the media shortly before use due to its limited stability at physiological temperatures.[6]
Q4: Why is this compound considered unstable in liquid media?
A4: L-Glutamine is known to be the least stable amino acid in aqueous solutions.[11] Its instability is due to a spontaneous, non-enzymatic degradation process.[11] The primary degradation pathway involves an intramolecular cyclization to form pyroglutamic acid and ammonia.[12][13] The rate of this degradation is influenced by temperature, pH, and the concentration of certain ions like phosphate and bicarbonate.[9][14] The accumulation of ammonia can be toxic to cells in culture, making the stability of L-Glutamine a critical factor in experimental success.[11]
Quantitative Data Summary
L-Glutamine Solubility
The solubility of L-Glutamine is highly dependent on the solvent and temperature. While data for this compound is limited, the solubility of unlabeled L-Glutamine serves as a reliable reference.
| Solvent | Temperature | Concentration | Notes |
| Water | 25 °C | 36 - 41.3 mg/mL | - |
| Water | 30 °C | ~48 mg/mL (1 g in 20.8 mL) | Solubility increases significantly with temperature.[15] |
| Water | 18 °C | ~26 mg/mL (1 g in 38.5 mL) | - |
| H₂O | 60 °C | 10 mg/mL (67.51 mM) | For this compound₂; requires sonication and warming.[2] |
| DMSO | 60 °C | 3.85 mg/mL (25.99 mM) | For this compound₂; requires sonication and warming.[2] |
| Ethanol, Methanol, Acetone | 23-25 °C | Practically Insoluble | - |
Stability of L-Glutamine Solutions
The stability of L-Glutamine in solution decreases as the storage temperature increases.
| Storage Temperature | Degradation Rate (% per day) | Solution Type |
| -80 °C | Undetectable | TPN Solutions |
| -20 °C | < 0.03% - < 0.04% | TPN Solutions |
| 4 °C | < 0.1% - 0.2% | TPN Solutions, MEM |
| 22-24 °C | 0.23% | Water (pH 6.5) |
| 22-24 °C | 0.6% - 0.9% | TPN & Amino Acid/Dextrose Solutions |
Experimental Protocols
Preparation of a 200 mM this compound Stock Solution
A 200 mM stock solution is a convenient concentration for easy dilution into cell culture media and other experimental buffers.[6][16]
Materials:
-
This compound powder
-
Sterile, deionized water or 0.85% saline solution
-
Sterile container (e.g., media bottle or conical tube)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile, cryogenic storage vials
Procedure:
-
Calculate Required Mass: Determine the desired final volume. Use the molecular weight of this compound (approx. 147.14 g/mol ) to calculate the mass needed. For 100 mL of a 200 mM solution:
-
0.2 mol/L * 0.1 L * 147.14 g/mol = 2.94 grams
-
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of this compound powder to a sterile container.[16] Add approximately 80-90% of the final volume of sterile water or saline.[6]
-
Mixing: Add a sterile stir bar and place the container on a stir plate. Stir at ambient temperature until the powder is completely dissolved.[6] Gentle warming (up to 37°C) can be used to aid dissolution, but avoid overheating.
-
Final Volume Adjustment: Once fully dissolved, remove the stir bar and add sterile solvent to reach the final desired volume.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm filter, and dispense the solution into a new sterile vessel.[6][16] This step is crucial for cell culture applications.
-
Aliquoting and Storage: Immediately dispense the sterile solution into small, single-use aliquots in sterile cryogenic vials.[6] This prevents contamination and degradation from repeated freeze-thaw cycles.[8]
-
Label and Store: Clearly label the vials with the compound name, concentration, and preparation date. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Troubleshooting Guide
Q: My this compound powder is not dissolving completely. What should I do?
A: Incomplete dissolution can occur for several reasons. First, verify that you have not exceeded the solubility limit for your chosen solvent and temperature (see table above). L-Glutamine solubility is limited, especially in cold water.[15] If the concentration is appropriate, you can aid dissolution by gently warming the solution (e.g., in a 37-60°C water bath) and using sonication or continuous stirring.[2][3] Also, ensure the pH of your solvent is near neutral, as L-Glutamine is most stable and soluble in a pH range of 5.0 to 7.5.[12][13]
Q: My prepared this compound solution is cloudy after thawing. Can I still use it?
A: A cloudy or precipitated solution should be handled with caution.[8] First, try warming the solution to 37°C to see if the precipitate redissolves, as it may be due to the concentration exceeding the solubility at a lower temperature.[8] If the solution remains cloudy, it may indicate bacterial contamination or that the L-Glutamine has degraded, forming insoluble byproducts. Do not use a solution that remains cloudy or contains particulates after warming, as this can adversely affect your experiments.[8]
Q: I suspect my this compound solution has degraded. How can I confirm this and what should I do?
A: Signs of degradation include a drop in performance in cell culture assays, a noticeable change in the pH of your media, or a color change in the solution.[8] Degradation of L-Glutamine produces ammonia and pyroglutamic acid.[11] The buildup of ammonia is toxic to cells and can lower the pH of your culture medium.[11] There is no simple way to reverse degradation. The best practice is to discard the suspect solution and prepare a fresh stock from powder, ensuring strict adherence to proper storage conditions (frozen, single-use aliquots) to prevent future issues.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amino acids - ʟ-Glutamine solubility in hot water - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: The Impact of L-Glutamine Degradation on Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues arising from the degradation of L-glutamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-glutamine, and why is it important in cell culture?
A1: L-glutamine is a non-essential amino acid that is a critical component of most cell culture media.[1][2][3] It serves as a primary energy source, a nitrogen donor for the synthesis of nucleotides and other amino acids, and plays a role in maintaining the pH of the culture medium.[1][3] Rapidly dividing cells, in particular, have a high demand for L-glutamine to support proliferation and other metabolic functions.[1][2]
Q2: Why is L-glutamine stability a concern in experimental work?
A2: L-glutamine is unstable in aqueous solutions, such as cell culture media, and spontaneously degrades over time.[1][3][4] This degradation is accelerated by factors like physiological temperature (37°C) and pH.[1][3][4] The degradation of L-glutamine leads to two main problems: the depletion of this essential amino acid from the medium and the accumulation of toxic byproducts.[1][4]
Q3: What are the degradation products of L-glutamine, and how do they affect my experiments?
A3: The primary degradation products of L-glutamine in cell culture media are ammonia and pyroglutamic acid.[1][4]
-
Ammonia: The accumulation of ammonia is toxic to cells.[1][4] It can alter the pH of the culture medium, negatively impact cell metabolism, inhibit cell growth, and affect protein glycosylation.[1][4]
-
Pyroglutamic Acid: This byproduct is generally considered to be non-toxic to cells at the concentrations typically found in cell culture media.
Q4: How can I minimize the impact of L-glutamine degradation on my experiments?
A4: Several strategies can be employed to mitigate the effects of L-glutamine instability:
-
Use Stabilized L-glutamine Analogues: Consider using a more stable dipeptide form of L-glutamine, such as L-alanyl-L-glutamine (e.g., GlutaMAX™).[1][4][5] These alternatives are resistant to spontaneous degradation and reduce the accumulation of ammonia.[1][4]
-
Fresh Supplementation: Add L-glutamine to your basal medium immediately before use.[3]
-
Proper Storage: Store media containing L-glutamine at 2-8°C and protected from light.[1]
-
Regular Media Changes: Frequent replacement of the culture medium will replenish L-glutamine levels and remove accumulated ammonia.
Troubleshooting Guides
Problem 1: Inconsistent Cell Growth and Viability
Symptoms:
-
High variability in cell proliferation rates between experiments.
-
Decreased cell viability over time.
-
Changes in cell morphology.
Possible Cause: Inconsistent cell growth and viability can be a direct consequence of L-glutamine degradation. As L-glutamine degrades, cells are deprived of a key energy and nitrogen source, leading to reduced proliferation. Simultaneously, the buildup of toxic ammonia can lead to cell death.
Troubleshooting Steps:
-
Monitor L-glutamine and Ammonia Levels: If you suspect L-glutamine degradation, it is advisable to measure the concentration of L-glutamine and ammonia in your culture medium over time.
-
Switch to a Stabilized L-glutamine Analogue: The most effective solution is to replace L-glutamine with a stabilized version like L-alanyl-L-glutamine.
-
Optimize Media Preparation and Storage:
-
Prepare smaller batches of complete media to ensure it is used before significant degradation occurs.
-
Always store complete media at 2-8°C and use it within a few weeks of preparation.
-
Avoid repeated warming and cooling of the media.
-
-
Increase Seeding Density or Media Volume: For rapidly metabolizing cell lines, a higher initial cell number or a larger volume of medium can help to mitigate the effects of nutrient depletion.
Problem 2: Contamination in Cell Cultures
Symptoms:
-
Cloudy appearance of the culture medium.
-
A rapid drop in the pH of the medium.
-
Visible microorganisms (bacteria, yeast, fungi) under the microscope.
Possible Cause: While not a direct result of degradation, the need for frequent supplementation of L-glutamine can increase the risk of contamination. Each time the culture vessel is opened to add supplements, there is a chance of introducing airborne contaminants.
Troubleshooting Steps:
-
Aseptic Technique: Strictly adhere to aseptic techniques when handling cell cultures and preparing media. Perform all manipulations in a certified biological safety cabinet.
-
Filter-Sterilize Supplements: Ensure that any L-glutamine stock solutions are properly filter-sterilized before being added to the culture medium.
-
Use Stabilized L-glutamine: By using a stabilized form of L-glutamine that is already incorporated into the basal medium, you reduce the need for frequent additions, thereby lowering the risk of contamination.[1][4]
-
Quarantine and Test New Reagents: Before introducing new lots of media or supplements into your routine workflow, it is good practice to quarantine and test them on a small scale to ensure they are not a source of contamination.
Data Presentation
Table 1: L-Glutamine Degradation Rates at Different Temperatures
| Temperature | Degradation Rate (% per day) | Reference |
| 4°C | < 0.15 | [6] |
| 22-24°C | 0.23 - 0.8 | [6] |
| 37°C | ~10 | [4] |
Table 2: Reported IC50 Values of Ammonia for Different Cell Lines
| Cell Line | IC50 (mM) | Reference |
| Murine Hybridoma | 4 - 7.6 (pH dependent) | [7] |
| Jurkat | Not specified, induces apoptosis | [7] |
| LLC-PK1 | Prevents growth at millimolar concentrations | [7] |
| CCO | Growth rate reduced by 44.2% at 2.5 mM | [8] |
Experimental Protocols
Protocol 1: Quantification of L-Glutamine by HPLC (Without Derivatization)
This protocol provides a general method for the quantification of L-glutamine in cell culture media using High-Performance Liquid Chromatography (HPLC) without the need for pre-column derivatization.
Materials:
-
HPLC system with a UV detector
-
YMC Pack ODS-AQ column (150mm x 4.6mm, 5 µm) or equivalent
-
Mobile Phase: HPLC-grade water and methanol
-
L-glutamine standard
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade water and methanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of L-glutamine (e.g., 1 mg/mL) in HPLC-grade water.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
-
Sample Preparation:
-
Collect a sample of your cell culture medium.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 30°C.
-
Set the flow rate to 0.8 mL/min.
-
Set the UV detector to 210 nm.
-
Inject a suitable volume (e.g., 5 µL) of your standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the L-glutamine standards against their known concentrations.
-
Determine the concentration of L-glutamine in your samples by comparing their peak areas to the standard curve.
-
Protocol 2: Enzymatic Assay for Ammonia Quantification
This protocol is a generic method for measuring the concentration of ammonia in cell culture supernatants based on the glutamate dehydrogenase reaction.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Ammonia assay buffer (e.g., Tris or phosphate buffer, pH ~8.0)
-
α-Ketoglutarate solution
-
NADPH solution
-
L-Glutamate Dehydrogenase (GDH) enzyme
-
Ammonium chloride standard
-
96-well plate (for microplate reader) or cuvettes (for spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and NADPH at their optimal concentrations (refer to enzyme supplier's recommendations).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of ammonium chloride in deionized water.
-
Create a series of dilutions to generate a standard curve with known ammonia concentrations.
-
-
Sample Preparation:
-
Collect a sample of your cell culture supernatant.
-
Centrifuge to remove any cells or debris.
-
If necessary, dilute the sample in the assay buffer to ensure the ammonia concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add a specific volume of your standards and samples to individual wells of a 96-well plate or cuvettes.
-
Add the reaction mixture to each well/cuvette and mix gently.
-
Take an initial absorbance reading at 340 nm (A1).
-
Add the GDH enzyme to each well/cuvette to start the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-20 minutes).
-
Take a final absorbance reading at 340 nm (A2).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A1 - A2) for each standard and sample.
-
Create a standard curve by plotting the ΔA of the standards against their known ammonia concentrations.
-
Determine the ammonia concentration in your samples by comparing their ΔA to the standard curve.
-
Visualizations
Caption: L-Glutamine degradation pathway and its cellular impact.
Caption: Troubleshooting workflow for L-glutamine related issues.
Caption: L-Glutamine's role in activating the mTORC1 signaling pathway.
References
- 1. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. 細胞培養中的 L-谷氨酰胺 [sigmaaldrich.com]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lines ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Isotopic Tracers: Comparing L-Glutamine-¹⁵N and ¹³C-Glutamine for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, a deep understanding of cellular metabolism is paramount for unraveling disease mechanisms and identifying novel therapeutic targets. Stable isotope tracing, a powerful technique for mapping metabolic pathways, frequently employs labeled forms of key nutrients. Glutamine, a crucial amino acid for proliferating cells, serves as a primary substrate for both carbon and nitrogen donation to a multitude of biosynthetic pathways. This guide provides an objective comparison of two commonly used isotopic tracers, L-Glutamine-¹⁵N and ¹³C-Glutamine, for metabolic flux analysis, supported by experimental data and detailed protocols.
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system.[1] By introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can trace the journey of these atoms through various metabolic pathways.[2][3] The pattern and extent of isotope incorporation into downstream metabolites provide a detailed snapshot of cellular metabolic activity.[1] L-Glutamine, in its ¹³C-labeled and ¹⁵N-labeled forms, offers distinct yet complementary insights into cellular metabolism.
Probing Carbon and Nitrogen Fates: A Head-to-Head Comparison
The choice between L-Glutamine-¹⁵N and ¹³C-Glutamine as a tracer fundamentally depends on the specific metabolic question being addressed. ¹³C-Glutamine is the tracer of choice for elucidating the contribution of glutamine's carbon skeleton to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.[3][4] In contrast, L-Glutamine-¹⁵N is indispensable for tracking the fate of glutamine-derived nitrogen, which is essential for the synthesis of nucleotides, non-essential amino acids, and other nitrogenous compounds.[5][6]
Recent advancements in high-resolution mass spectrometry have enabled the simultaneous use of both ¹³C- and ¹⁵N-labeled glutamine, providing a more holistic and dynamic view of cellular metabolism.[7] This dual-labeling approach allows for the concurrent tracing of both carbon and nitrogen, offering a more comprehensive understanding of how these essential elements are partitioned and utilized by the cell.[2][7]
| Feature | L-Glutamine-¹⁵N | ¹³C-Glutamine | Simultaneous ¹³C- and ¹⁵N-Glutamine |
| Primary Application | Tracing nitrogen fate in biosynthesis | Tracing carbon entry into the TCA cycle and other pathways | Comprehensive analysis of both carbon and nitrogen metabolism |
| Key Pathways Traced | Nucleotide synthesis, amino acid synthesis, hexosamine biosynthesis | TCA cycle anaplerosis, reductive carboxylation, fatty acid synthesis | All pathways traced by individual tracers, plus their interconnectivity |
| Information Gained | Quantifies nitrogen flux to various biosynthetic endpoints | Quantifies the contribution of glutamine carbon to the TCA cycle and biomass | Provides a systems-level view of glutamine utilization |
| Typical Analytical Method | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Advantages | Directly measures nitrogen donation, essential for understanding nucleotide and amino acid metabolism. | Excellent for studying central carbon metabolism and energy production. | Offers a more complete picture of metabolic reprogramming in disease states.[7] |
| Limitations | Provides no information on the fate of the carbon backbone of glutamine. | Does not track the fate of glutamine-derived nitrogen. | Requires more complex data analysis to deconvolve the different isotopologues.[7] |
Visualizing Metabolic Fates
To better understand how these tracers work, the following diagrams illustrate the key metabolic pathways traced by L-Glutamine-¹⁵N and ¹³C-Glutamine.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized workflow for conducting a stable isotope tracing experiment using either L-Glutamine-¹⁵N or ¹³C-Glutamine in cultured cells.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Culture cells in a standard growth medium to ~80% confluency.
-
For the labeling experiment, replace the standard medium with a medium containing either [U-¹³C₅]-Glutamine or [α-¹⁵N]-Glutamine at a physiological concentration (e.g., 2-4 mM). The exact concentration and duration of labeling should be optimized for the specific cell line and experimental question.[8] A common labeling duration is 24 hours to approach isotopic steady state for many metabolites.[9]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture plate.[1]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Mass Spectrometry Analysis:
-
The metabolite extract is typically analyzed by liquid chromatography-mass spectrometry (LC-MS).[5]
-
For simultaneous ¹³C and ¹⁵N tracing, a high-resolution mass spectrometer (e.g., an Orbitrap) is crucial to resolve the mass differences between the different isotopologues.[1][7]
-
The mass spectrometer is operated in full scan mode to detect all labeled and unlabeled metabolites.
4. Data Analysis:
-
The raw mass spectrometry data is processed to identify metabolites and determine their mass isotopomer distributions (MIDs).
-
The MIDs are then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways of interest.
Conclusion
Both L-Glutamine-¹⁵N and ¹³C-Glutamine are powerful tools for dissecting the complexities of cellular metabolism. While ¹³C-Glutamine excels at tracking the carbon backbone of glutamine through central metabolic pathways, L-Glutamine-¹⁵N is essential for understanding the fate of its nitrogen atoms in biosynthetic processes. The advent of high-resolution mass spectrometry has made the simultaneous use of both tracers increasingly feasible, offering an unparalleled, systems-level view of glutamine metabolism. For researchers aiming to gain a comprehensive understanding of metabolic reprogramming in health and disease, a thoughtful application of these isotopic tracers, guided by the specific biological questions at hand, is indispensable.
References
- 1. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C6MB00009F [pubs.rsc.org]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Glutamine-15N: A Superior Tracer for Unraveling Nitrogen Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate pathways of nitrogen metabolism is paramount for advancing our knowledge of cellular physiology and developing novel therapeutic strategies. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful technique to trace the fate of nitrogen atoms through complex metabolic networks. Among the various ¹⁵N-labeled compounds, L-Glutamine-¹⁵N stands out as a uniquely advantageous tracer due to its central role in cellular nitrogen metabolism.
This guide provides an objective comparison of L-Glutamine-¹⁵N with other nitrogen isotope tracers, supported by experimental data. We delve into the specific benefits of using L-Glutamine-¹⁵N, present comparative data in a clear tabular format, and provide detailed experimental protocols to aid in the design and execution of your research.
The Central Role of Glutamine in Nitrogen Metabolism
Glutamine is the most abundant amino acid in the bloodstream and serves as a primary nitrogen donor for a multitude of biosynthetic pathways.[1] This makes L-Glutamine-¹⁵N an exceptional tool for interrogating these processes. Unlike other nitrogen tracers, such as ¹⁵N-labeled ammonia (¹⁵NH₄Cl) or other ¹⁵N-labeled amino acids, L-Glutamine-¹⁵N provides a more direct and comprehensive view of how nitrogen is incorporated into key biomolecules.
The amide nitrogen of glutamine is utilized in the synthesis of:
-
Nucleotides: Both purine and pyrimidine biosynthesis rely on glutamine as a nitrogen donor.[1]
-
Amino Acids: Glutamine contributes its nitrogen to the synthesis of other non-essential amino acids.[1]
-
Hexosamines: Essential components of glycoproteins and other macromolecules.
By tracing the ¹⁵N from L-Glutamine, researchers can gain precise insights into the fluxes through these critical pathways, making it an invaluable tool in cancer research, immunology, and neurobiology.
Advantages of L-Glutamine-¹⁵N over Other Nitrogen Isotope Tracers
The primary advantage of L-Glutamine-¹⁵N lies in its direct participation as a nitrogen donor in a wide array of biosynthetic reactions. This allows for a more specific and less ambiguous tracing of nitrogen flow compared to other tracers.
-
Specificity in Biosynthetic Pathways: L-Glutamine-¹⁵N directly labels the nitrogen pools used for nucleotide and amino acid synthesis. In contrast, while ¹⁵NH₄Cl can be incorporated into glutamine and other molecules, the initial incorporation step is into glutamate via glutamate dehydrogenase, which can then be used to form glutamine. This introduces an extra metabolic step, potentially confounding the interpretation of nitrogen flux.
-
Physiological Relevance: As the primary nitrogen shuttle in the body, using L-Glutamine-¹⁵N more closely mimics the physiological conditions of nitrogen metabolism.
-
Reduced Metabolic Perturbation: Introducing high levels of ammonia can be toxic to cells and may alter metabolic pathways. L-Glutamine is a natural and abundant nutrient, and its use as a tracer is less likely to cause significant metabolic disturbances.
-
Tracing Amide Nitrogen Transfers: L-Glutamine-¹⁵N allows for the specific tracking of the amide nitrogen, which is crucial for understanding the regulation of pathways like nucleotide synthesis.
Comparative Data: L-Glutamine-¹⁵N vs. Other Nitrogen Tracers
The following tables summarize quantitative data from studies comparing the metabolic fate of L-Glutamine-¹⁵N with other nitrogen tracers.
| Tracer | Organism/Cell Type | Key Findings | Reference |
| L-Glutamine-¹⁵N | Human Hepatoma (HepG2) Cells | Rapid conversion to glutamate. After 144 hours, ¹⁵N was primarily distributed among alanine (50%), proline (28%), and glutamate (21%). High enrichment in alanine (44%) and proline (41%). | [2] |
| L-Asparagine-¹⁵N | Human Hepatoma (HepG2) Cells | Slowly metabolized. After 144 hours, 82% of ¹⁵N was retained in asparagine. The remaining ¹⁵N was found in alanine (8%), glutamate (6.8%), and proline (2.2%) with lower enrichments. | [2] |
| ¹⁵NH₄Cl (intravenous) | Human Subjects | Highest enrichment in glutamine, with 92% of the ¹⁵N in the amide position and 8% in the amino position. Amino acids accounted for 78% of the initial appearance of the tracer in plasma components. | [3] |
| ¹⁵NH₄Cl (oral) | Human Subjects | Highest enrichment in arginine, followed by urea and glutamine. ¹⁵N distribution in glutamine was 55% amide and 45% amino. Amino acids accounted for 54% of the initial appearance of the tracer. | [3] |
Table 1: Comparison of ¹⁵N Incorporation from Different Tracers. This table highlights the differential metabolic fates of various nitrogen tracers, underscoring the rapid and extensive distribution of nitrogen from L-Glutamine-¹⁵N into other key amino acids.
Experimental Protocols
Key Experiment 1: ¹⁵N Labeling of Mammalian Cells with L-Glutamine-¹⁵N
Objective: To trace the incorporation of nitrogen from L-Glutamine-¹⁵N into intracellular metabolites.
Methodology:
-
Cell Culture: Culture mammalian cells (e.g., HEK293) in standard growth medium to the desired confluency. For suspension cultures, ensure cells are in the logarithmic growth phase with high viability (>98%).[4]
-
Media Preparation: Prepare a labeling medium by supplementing glutamine-free RPMI-1640 with 10% dialyzed fetal bovine serum and the desired concentration of L-Glutamine-¹⁵N (e.g., 2 mM).[5]
-
Labeling:
-
For adherent cells, wash the cells once with phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and wash with PBS.
-
Resuspend the cells in the prepared ¹⁵N-labeling medium.
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of ¹⁵N incorporation.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a speed vacuum. Reconstitute the sample in a suitable solvent for analysis by mass spectrometry (LC-MS or GC-MS) to determine the ¹⁵N enrichment in various metabolites.[5]
Key Experiment 2: ¹⁵N Labeling of Mammalian Cells with ¹⁵NH₄Cl
Objective: To trace the incorporation of nitrogen from ammonia into intracellular metabolites.
Methodology:
-
Cell Culture: Culture mammalian cells as described in the L-Glutamine-¹⁵N protocol.
-
Media Preparation: Prepare a labeling medium using a standard growth medium that contains unlabeled glutamine. Add ¹⁵NH₄Cl to the desired final concentration (e.g., 0.4 g/L).[4]
-
Labeling: Replace the standard growth medium with the prepared ¹⁵NH₄Cl-containing medium.
-
Time-Course Incubation: Incubate the cells for various time points.
-
Metabolite Extraction and Analysis: Follow the same procedures as described for the L-Glutamine-¹⁵N experiment.
Signaling Pathways and Experimental Workflows
The metabolism of glutamine is tightly regulated by key signaling pathways, including the mTOR and c-Myc pathways. Understanding these connections is crucial for interpreting data from L-Glutamine-¹⁵N tracing studies.
Caption: Experimental workflow for L-Glutamine-¹⁵N metabolic tracing.
mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism. It promotes glutamine uptake and its entry into the TCA cycle.
Caption: mTOR signaling pathway and its regulation of glutamine metabolism.
c-Myc Signaling Pathway
The transcription factor c-Myc is a master regulator of cellular proliferation and metabolism. It directly upregulates the expression of genes involved in glutamine transport and catabolism.
Caption: c-Myc regulation of glutamine metabolism.
References
- 1. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of incorporation of [15N]ammonia into plasma amino acids and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Glutamine-¹⁵N Isotope Tracing with Seahorse XF Assays: A Comparative Guide
In the landscape of metabolic research, understanding the intricacies of glutamine metabolism is paramount for elucidating cellular bioenergetics and identifying therapeutic targets, particularly in oncology and immunology. Two powerful techniques, L-Glutamine-¹⁵N stable isotope tracing with mass spectrometry and Seahorse Extracellular Flux (XF) analysis, provide distinct yet complementary insights into how cells utilize glutamine. This guide offers a detailed comparison of these methodologies, complete with experimental protocols and representative data to aid researchers, scientists, and drug development professionals in designing and interpreting metabolic studies.
Complementary Methodologies for Interrogating Glutamine Metabolism
L-Glutamine-¹⁵N tracing is a powerful technique that allows for the precise tracking of the nitrogen atom from glutamine as it is incorporated into various downstream metabolites. This provides a detailed view of the specific metabolic pathways fueled by glutamine, such as amino acid transamination and nucleotide biosynthesis. By quantifying the ¹⁵N enrichment in these molecules, researchers can determine the relative flux through these pathways.
On the other hand, Seahorse XF assays provide a real-time, functional measurement of cellular metabolism by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). These measurements serve as indicators of mitochondrial respiration and glycolysis, respectively. Specialized Seahorse assays, such as the Glutamine Oxidation Stress Test, can specifically probe the reliance of mitochondrial respiration on glutamine as a fuel source.
Together, these assays offer a multi-faceted view of glutamine metabolism. ¹⁵N tracing delineates the specific molecular fate of glutamine-derived nitrogen, while Seahorse assays quantify the overall bioenergetic consequences of glutamine oxidation.
Data Presentation: A Comparative Overview
The following table presents representative data that could be obtained from each assay. It is important to note that these values are illustrative and would vary depending on the cell type, experimental conditions, and specific treatments.
| Parameter | L-Glutamine-¹⁵N Tracing (LC-MS/MS) | Seahorse XF Glutamine Oxidation Assay | Metabolic Interpretation |
| Glutamate Enrichment | 85% ¹⁵N-Glutamate | - | High rate of glutamine to glutamate conversion, indicating active glutaminolysis. |
| Aspartate Enrichment | 40% ¹⁵N-Aspartate | - | Significant flux of glutamine-derived nitrogen into the aspartate pool via transamination. |
| Alanine Enrichment | 25% ¹⁵N-Alanine | - | Active utilization of glutamine nitrogen for the synthesis of other non-essential amino acids. |
| Basal OCR | - | 150 pmol/min | Baseline mitochondrial respiration with glutamine as a substrate. |
| OCR after BPTES | - | 75 pmol/min | A 50% reduction in OCR upon inhibition of glutaminase (BPTES) indicates a strong reliance on glutamine oxidation to fuel mitochondrial respiration. |
| Spare Respiratory Capacity | - | 200 pmol/min | The cell's ability to respond to increased energy demand by upregulating glutamine-fueled respiration. |
| Basal ECAR | - | 30 mpH/min | Baseline rate of glycolysis. |
Experimental Protocols
L-Glutamine-¹⁵N Tracing Experimental Protocol
This protocol outlines the general steps for a stable isotope tracing experiment using L-Glutamine-¹⁵N in cultured cells.
-
Cell Culture and Seeding:
-
Culture cells of interest in their standard growth medium to the desired confluency.
-
Seed cells into multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
-
Isotope Labeling:
-
Prepare labeling medium by supplementing glutamine-free medium with a known concentration of L-Glutamine-¹⁵N (e.g., 2 mM).
-
Remove the standard growth medium from the cells, wash once with PBS, and replace it with the ¹⁵N-glutamine labeling medium.
-
Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Analyze the samples using an LC-MS/MS system to separate and detect the ¹⁵N-labeled metabolites.
-
Quantify the fractional enrichment of ¹⁵N in downstream metabolites by analyzing the mass isotopologue distribution.
-
Seahorse XF Glutamine Oxidation Assay Protocol
This protocol is based on the Agilent Seahorse XF Glutamine Oxidation Stress Test.
-
Cell Seeding:
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to attach and form a monolayer overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.
-
-
Assay Medium Preparation:
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with substrates such as glucose and pyruvate, but without glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Preparation:
-
Remove the cell culture medium and wash the cells with the prepared Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
-
Compound Loading:
-
Load the injector ports of the hydrated sensor cartridge with the compounds from the Seahorse XF Glutamine Oxidation Stress Test Kit, which typically include:
-
Port A: Glutamine
-
Port B: BPTES (a glutaminase inhibitor)
-
Port C: Oligomycin (an ATP synthase inhibitor)
-
Port D: FCCP (a mitochondrial uncoupler) and Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol, which will measure OCR and ECAR at baseline and after the sequential injection of the loaded compounds.
-
-
Data Analysis:
-
Analyze the resulting OCR and ECAR data to determine parameters such as basal respiration on glutamine, glutamine-dependent respiration, and spare respiratory capacity fueled by glutamine.
-
Visualizing Metabolic Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using Graphviz.
Caption: Metabolic fate of L-Glutamine-¹⁵N in a typical cancer cell.
Caption: Experimental workflow for L-Glutamine-¹⁵N stable isotope tracing.
Caption: Workflow for a Seahorse XF glutamine oxidation experiment.
A Comparative Guide to Validating Mass Spectrometry Data from L-Glutamine-¹⁵N Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the validation of L-Glutamine-¹⁵N isotope labeling experiments. Accurate data validation is critical for reliable biological interpretation in metabolic flux analysis, biomarker discovery, and drug development. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate validation strategies.
Data Presentation: Comparison of Analytical Platforms
The choice of mass spectrometry platform significantly impacts the validation of L-Glutamine-¹⁵N experiments. The following tables summarize the performance of commonly used platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Comparison of GC-MS and LC-MS/MS for ¹⁵N-Glutamine Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Precision | High precision, with reported relative standard deviations (RSD) often <5% for replicate measurements.[1] | High precision, with RSDs typically <15%.[2] | LC-MS/MS can be more susceptible to matrix effects, potentially impacting precision if not properly addressed with internal standards. |
| Accuracy | High accuracy, especially with the use of appropriate derivatization and internal standards.[3] | High accuracy, particularly with the use of stable isotope-labeled internal standards to correct for matrix effects and extraction variability.[2] | In-source fragmentation and cyclization of glutamine to pyroglutamic acid can be a source of inaccuracy in LC-MS/MS if not chromatographically resolved or corrected for.[4][5] |
| Sensitivity | Generally high, capable of detecting low levels of ¹⁵N enrichment. | Typically offers higher sensitivity than GC-MS, especially with modern instrumentation. | The choice of ionization source (e.g., ESI, APCI) can significantly influence sensitivity in LC-MS/MS. |
| Throughput | Lower throughput due to the requirement for derivatization and longer chromatographic run times. | Higher throughput is achievable, especially with the use of ultra-high-performance liquid chromatography (UHPLC). | Automated sample preparation can improve the throughput of both techniques. |
| Sample Derivatization | Mandatory to make amino acids volatile. This adds a step to the workflow and can be a source of variability.[6][7] | Generally not required, allowing for a more direct analysis of the biological sample. | Derivatization in GC-MS can improve chromatographic separation and peak shape. |
| Metabolite Coverage | Can be broad for amino acids, but derivatization may not be suitable for all metabolites of interest in glutamine pathways. | Offers broad coverage of polar and non-polar metabolites, including amino acids, nucleotides, and organic acids, without derivatization. | The choice of chromatographic column (e.g., HILIC, reversed-phase) is crucial for metabolite coverage in LC-MS/MS. |
Table 2: Comparison of Targeted vs. Untargeted Mass Spectrometry Approaches
| Feature | Targeted Mass Spectrometry (e.g., SRM/MRM) | Untargeted Mass Spectrometry (e.g., Full Scan HRMS) |
| Hypothesis | Hypothesis-driven: focuses on a predefined set of metabolites.[8][9] | Hypothesis-generating: aims to capture a global profile of all detectable metabolites.[8][10] |
| Quantification | Absolute or relative quantification with high precision and accuracy.[10][11] | Primarily relative quantification; absolute quantification is more challenging.[10][11] |
| Sensitivity & Specificity | High sensitivity and specificity due to optimized instrument parameters for each analyte.[9] | Lower sensitivity and specificity for individual metabolites compared to targeted methods.[9] |
| Metabolite Coverage | Limited to the pre-selected list of metabolites.[10][11] | Comprehensive, enabling the discovery of unexpected metabolic changes.[10][12] |
| Data Analysis | Simpler and more straightforward data processing. | Complex data analysis requiring sophisticated software for feature detection, alignment, and identification. |
| Validation | Well-established validation protocols for clinical and research applications. | Validation is more complex, often focusing on the reproducibility and stability of the overall metabolic profile. |
Experimental Protocols
Detailed methodologies are essential for reproducible and validatable results. Below are protocols for key experiments in L-Glutamine-¹⁵N analysis.
Protocol 1: ¹⁵N-Glutamine Labeling of Cancer Cells and Metabolite Extraction
This protocol is adapted for studying glutamine metabolism in cultured cancer cells.[13][14]
1. Cell Culture and Labeling:
-
Seed cancer cells (e.g., 5637 bladder cancer cells) in appropriate culture dishes and grow to the desired confluency in standard glutamine-containing medium.[13]
-
The day before the experiment, switch the cells to a glutamine-free medium overnight to deplete endogenous glutamine pools.[13]
-
On the day of the experiment, replace the medium with fresh medium supplemented with a known concentration of L-Glutamine-¹⁵N (e.g., 4 mM).
-
Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours) to monitor the incorporation of ¹⁵N into downstream metabolites.[13]
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen directly to the culture dish.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
For analysis of nitrogen flux into DNA, an additional DNA extraction and enzymatic hydrolysis step is required.[13]
3. Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the chosen analytical platform (e.g., 50:50 methanol:water for LC-MS).[13]
-
Spike the sample with appropriate internal standards if not already added during extraction.
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: GC-MS Analysis of ¹⁵N-Labeled Amino Acids
This protocol describes the derivatization and analysis of amino acids by GC-MS.[6][7]
1. Derivatization:
-
Dry the amino acid-containing sample completely under nitrogen.
-
Esterification: Add 100 µL of 3 M HCl in 2-propanol. Seal the vial and heat at 110°C for 60 minutes. Evaporate the reagent under nitrogen.[15]
-
Acylation: Add 50 µL of dichloromethane (DCM) and 50 µL of trifluoroacetic anhydride (TFAA). Seal and heat at 150°C for 10 minutes.[15]
-
Alternatively, for N-acetyl, methyl ester derivatives, add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour. After evaporation, acetylate with a mixture of acetic anhydride, trimethylamine, and acetone.[6]
2. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with an appropriate column (e.g., a mid-polarity column).
-
Use a temperature gradient to separate the derivatized amino acids.
-
The mass spectrometer can be operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ¹⁵N-labeled amino acids.
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Glutamine and its Metabolites
This protocol outlines a method for the analysis of ¹⁵N-labeled metabolites using LC-MS/MS with a triple quadrupole instrument.[13]
1. Liquid Chromatography:
-
Use a column suitable for separating polar metabolites, such as a HILIC or a reversed-phase C18 column with an ion-pairing agent.
-
The mobile phase typically consists of an aqueous component (A) and an organic component (B), both containing a small amount of an acid (e.g., 0.1% formic acid).[13]
-
A gradient elution is used to separate the metabolites over time.
2. Mass Spectrometry:
-
The LC eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
For targeted analysis, operate the triple quadrupole in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
For each metabolite, define a precursor ion (the mass of the intact molecule) and one or more product ions (fragments generated by collision-induced dissociation). The transition from precursor to product ion is highly specific.
-
Optimize source parameters such as fragmentor voltage to minimize in-source cyclization of glutamine.[4][5]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to L-Glutamine-¹⁵N experiments.
Glutamine Metabolism and ¹⁵N Tracing Pathway
Caption: Glutamine metabolism and the fate of the ¹⁵N label.
Experimental Workflow for ¹⁵N-Glutamine Labeling and Mass Spectrometry Analysis
Caption: A typical workflow for a ¹⁵N stable isotope labeling experiment.
Logical Workflow for Mass Spectrometry Data Validation
Caption: Logical workflow for validating quantitative mass spectrometry data.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metabolon.com [metabolon.com]
- 9. Targeted vs Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Targeted vs Untargeted vs Widely-targeted Metabolomics -MetwareBio [metwarebio.com]
- 11. mdpi.com [mdpi.com]
- 12. Bridging Targeted and Untargeted Mass Spectrometry-Based Metabolomics via Hybrid Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
L-Glutamine-15N vs. 15NH4Cl: A Comparative Guide for Tracing Nitrogen Fate
For researchers, scientists, and drug development professionals navigating the complexities of nitrogen metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of two commonly used nitrogen tracers, L-Glutamine-15N and Ammonium Chloride (15NH4Cl), supported by experimental data and detailed methodologies to inform your experimental design.
Nitrogen is a fundamental component of numerous biological molecules, including amino acids, nucleotides, and hexosamines.[1] Stable isotope tracing using 15N-labeled compounds allows for the precise tracking of nitrogen atoms through metabolic pathways, offering critical insights into cellular physiology in both healthy and diseased states.[1][2] L-Glutamine, the most abundant amino acid in human plasma, and ammonium chloride, a primary nitrogen source, represent two key entry points for nitrogen into cellular metabolism.[3][4][5] This guide will dissect the applications, advantages, and limitations of this compound and 15NH4Cl as tracers.
Quantitative Comparison of Tracers
The selection of a nitrogen tracer profoundly influences the biological pathways under investigation and the interpretation of metabolic flux data. The following table summarizes key quantitative and qualitative differences between this compound and 15NH4Cl.
| Feature | This compound | 15NH4Cl | Supporting Evidence |
| Primary Metabolic Entry Point | Glutaminolysis, amino acid transamination, nucleotide synthesis | Reductive amination (e.g., via glutamate dehydrogenase), glutamine synthesis | L-Glutamine is a key nitrogen donor for nucleotide biosynthesis.[1][6][7] 15NH4Cl provides a source for reductive amination to form glutamate.[8] |
| Pathways Traced | Glutamine uptake and metabolism, de novo nucleotide synthesis, amino acid synthesis, TCA cycle anaplerosis | Ammonia assimilation, urea cycle, de novo glutamine synthesis, amino acid synthesis | [5-15N]glutamine has been used to assess nucleotide synthesis.[1] 15NH4Cl is used to study renal ammoniagenesis and hepatic ureagenesis.[9][10] |
| Cellular Uptake Mechanism | Specific amino acid transporters (e.g., ASCT2, SNAT)[11] | Diffusion and transport via ammonia transporters (e.g., Rh glycoproteins) | Glutamine is actively transported into cells.[11] Ammonium can diffuse across membranes and is also transported. |
| Potential for Metabolic Perturbation | Can influence pathways regulated by glutamine availability | Can alter intracellular pH and may be toxic at high concentrations.[12] | High glutamine can alter metabolic signaling.[11] Ammonium chloride can cause metabolic acidosis.[12] |
| Typical Experimental Concentration | Physiological concentrations (e.g., 0.5-2 mM) | Varies by system, can be lower (e.g., 0.3 mM) to higher concentrations depending on the study.[8] | Studies have used [2-15N]glutamine at 2mM.[8] 15NH4Cl has been used at concentrations from 0.3mM to 3.0mM.[8] |
| Common Applications | Cancer metabolism research, neurobiology, drug discovery targeting glutamine pathways | General nitrogen assimilation studies, proteomics, studies of ammonia detoxification | Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine is used in cancer research.[3] 15NH4Cl is commonly used as the nitrogen source in cell growth media for isotopically labeled protein expression.[4][5] |
Visualizing the Metabolic Fates
To further elucidate the distinct roles of these tracers, the following diagrams illustrate their primary metabolic pathways and a generalized experimental workflow for nitrogen tracing studies.
Caption: Metabolic fate of this compound.
Caption: Metabolic fate of 15NH4Cl.
Caption: General experimental workflow for 15N tracing.
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful metabolic tracing studies. Below are representative protocols for in vitro and in vivo experiments using this compound and 15NH4Cl.
In Vitro Cell Culture Labeling with this compound
This protocol is adapted from studies investigating glutamine metabolism in cancer cell lines.[13][14]
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24-48 hours.
-
Medium Preparation: Prepare experimental medium by replacing standard L-glutamine with this compound (e.g., [α-15N]glutamine or [amide-15N]glutamine) at a physiological concentration (e.g., 2 mM).
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the 15N-labeling medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of 15N into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for analysis by mass spectrometry (LC-MS/MS or GC-MS).
In Vivo Tracing with 15NH4Cl in Mice
This protocol is based on methodologies for studying systemic nitrogen metabolism in animal models.[15]
-
Tracer Preparation: Freshly prepare a solution of 15NH4Cl in sterile PBS. The concentration should be calculated to achieve the desired dosage (e.g., 167 mg/kg body weight).
-
Animal Acclimatization: Acclimate the mice to the experimental conditions for a sufficient period before the study.
-
Tracer Administration: Weigh each mouse to calculate the precise injection volume. Administer the 15NH4Cl solution via intraperitoneal (IP) injection. A control group should receive an equivalent volume of PBS.
-
Time-Course Tissue Collection: At designated time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize the mice via an approved method such as cervical dislocation.
-
Tissue Harvesting and Processing:
-
Rapidly dissect the tissues of interest (e.g., liver, kidney, brain).
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the samples at -80°C until metabolite extraction.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent.
-
Centrifuge the homogenate to remove proteins and cellular debris.
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Prepare the samples for mass spectrometry analysis to determine the enrichment of 15N in various metabolites.
Conclusion
The choice between this compound and 15NH4Cl for tracing nitrogen fate depends on the specific biological question being addressed. This compound is the tracer of choice for dissecting glutamine-specific metabolic pathways, which are often dysregulated in diseases like cancer.[1][14] It allows for the detailed investigation of glutamine uptake, its role as a nitrogen donor in nucleotide and amino acid synthesis, and its contribution to the TCA cycle.[3][6]
Conversely, 15NH4Cl serves as a more general tracer for ammonia assimilation and detoxification pathways. It is particularly useful for studying the urea cycle, de novo glutamine synthesis, and the overall capacity of a system to incorporate inorganic nitrogen into its metabolic network.[9][10]
Researchers should carefully consider the metabolic state of their system, the specific pathways of interest, and the potential for tracer-induced metabolic perturbations when designing their experiments. By leveraging the distinct advantages of this compound and 15NH4Cl, the scientific community can continue to unravel the intricate and vital roles of nitrogen metabolism in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium chloride (¹âµN, 99%) - Cambridge Isotope Laboratories, NLM-467-50 [isotope.com]
- 5. Ammonium chloride (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precursors of glutamic acid nitrogen in primary neuronal cultures: studies with 15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen sources for renal ammoniagenesis: study with 15N amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of amino acids on the metabolic fate of 15NH4Cl in isolated sheep hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging the uptake and metabolism of glutamine in prostate tumor models using CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jianhaidulab.com [jianhaidulab.com]
accuracy and precision of L-Glutamine-15N quantification methods
A Comparative Guide to L-Glutamine-¹⁵N Quantification Methods
The accurate and precise quantification of L-Glutamine-¹⁵N is critical for researchers, scientists, and drug development professionals engaged in metabolic studies. As a stable isotope-labeled tracer, L-Glutamine-¹⁵N allows for the detailed investigation of glutamine metabolism, nitrogen flux, and its role in various physiological and pathological processes, including cancer cell proliferation.[1] This guide provides an objective comparison of the primary analytical methods used for L-Glutamine-¹⁵N quantification, supported by experimental data and detailed protocols.
The principal techniques for quantifying L-Glutamine-¹⁵N include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, accuracy, and the specific information it can provide.
Comparative Overview of Quantification Methods
The choice of analytical technique depends on the specific requirements of the study, such as the need for high throughput, the complexity of the biological matrix, or the necessity of determining the position of the ¹⁵N label. The following table summarizes the key performance characteristics of each method.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile derivatives by GC, followed by ionization and mass-to-charge ratio analysis for detection and quantification. | Separation of compounds in liquid phase by HPLC/UPLC, followed by tandem mass spectrometry for highly selective and sensitive detection. | Exploits the magnetic properties of atomic nuclei. Provides structural information and quantification based on signal intensity. Non-destructive. |
| Sample Prep | Requires derivatization to make glutamine volatile (e.g., TBDMS or ethoxycarbonyl ethyl ester).[2][3] | Often allows for analysis of underivatized glutamine, simplifying sample prep.[4][5] Ion-pairing agents may be used.[4][6] | Minimal sample preparation is typically required. |
| Accuracy | Good accuracy, validated against other methods like GC/C/IRMS.[3] | High accuracy reported, with recovery often between 82% and 113%.[6] Can be affected by in-source cyclization to pyroglutamic acid.[7] | Considered highly accurate and can be used to validate other methods.[8] |
| Precision | High precision, with Relative Standard Error (RSE) and Relative Standard Deviation (RSD) values reported as low as 3.8% and <0.8%, respectively.[2][3] | Excellent precision, with %RSD values typically below 6%.[6] | Moderate precision. Can be sufficient for detecting differences in isotope dilution experiments. |
| Key Advantages | Established, robust, and provides high chromatographic resolution. | High sensitivity and specificity (sub-fmol level LOQ).[6] High throughput possible. Can differentiate ¹⁵N label position (amide vs. amino).[5] | Non-destructive. Provides detailed structural and positional labeling information. Ideal for in vivo studies.[9] |
| Key Disadvantages | Laborious sample preparation due to mandatory derivatization. Potential for glutamine to glutamate conversion during analysis.[2] | Susceptible to matrix effects and in-source instability of glutamine.[7][10] Requires careful chromatographic separation from glutamate.[4] | Lower sensitivity compared to MS-based methods. Requires higher analyte concentrations. |
Experimental Workflows and Methodologies
Accurate quantification relies on well-defined experimental procedures. The following diagrams and protocols outline the typical workflows for the most common mass spectrometry-based methods.
General Analytical Workflow
The quantification of L-Glutamine-¹⁵N, particularly when using isotope dilution, follows a standardized workflow from sample preparation to final data analysis.
Caption: General workflow for L-Glutamine-¹⁵N quantification using mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is the gold standard for quantification in mass spectrometry. It involves adding a known quantity of a stable isotope-labeled internal standard (e.g., deuterated glutamine) to the sample. This standard corrects for sample loss during preparation and for variations in instrument response, ensuring high accuracy.[2]
Caption: The principle of quantification by isotope dilution mass spectrometry.
Detailed Experimental Protocols
Below are representative protocols for GC-MS and LC-MS/MS analysis, synthesized from published methodologies.
GC-MS Quantification Protocol (with Derivatization)
This method, adapted from Anderson et al. (1987), is for the simultaneous quantification of glutamine and glutamate levels and their isotopic enrichments.[2]
-
Sample Preparation and Extraction:
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a derivatizing agent to create tertiary-butyldimethylsilyl (TBDMS) derivatives of the amino acids, which are volatile and suitable for GC analysis.[2]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Perform chromatographic separation on a capillary column suitable for amino acid analysis.
-
Analyze the eluting compounds by mass spectrometry, monitoring specific ions corresponding to the TBDMS-derivatives of L-Glutamine-¹⁵N and the internal standard.
-
The method demonstrated a mean relative standard error of 3.8% for [¹⁵N]Glutamine measured in plasma.[2]
-
LC-MS/MS Quantification Protocol (Underivatized)
This protocol is based on methods that use ion-pairing chromatography to analyze underivatized amino acids, which simplifies sample preparation and reduces experimental errors.[4][6]
-
Sample Preparation:
-
Spike the sample (e.g., cell culture media) with a stable isotope-labeled internal standard.
-
Precipitate proteins using a solvent like methanol.
-
Centrifuge the sample to pellet the precipitated protein and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.[4][6]
-
Column: A reverse-phase column (e.g., Zorbax SB-C18).[6]
-
Mobile Phases:
-
Gradient Elution: A gradient is used to achieve baseline separation of glutamine from other amino acids, particularly glutamate.[4][6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
Detection: Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent-to-fragment ion transitions for L-Glutamine-¹⁵N and the internal standard.[4]
-
This type of method has demonstrated excellent performance, with accuracy between 82-113% and precision (%RSD) better than 6%.[6]
-
Conclusion
The quantification of L-Glutamine-¹⁵N can be achieved with high accuracy and precision using GC-MS, LC-MS/MS, and NMR spectroscopy.
-
LC-MS/MS is often preferred for its high sensitivity, high throughput, and the ability to analyze underivatized samples, though care must be taken to avoid analytical artifacts like in-source cyclization.[4][7]
-
GC-MS is a robust and reliable technique, providing excellent precision, but requires a more involved sample preparation process involving derivatization.[2][3]
-
NMR Spectroscopy offers the unique advantage of being non-destructive and providing rich structural information, making it invaluable for in vivo flux analysis, despite its lower sensitivity.[9]
The selection of the most appropriate method should be guided by the specific research question, sample matrix, required sensitivity, and available instrumentation. For all methods, the use of stable isotope-labeled internal standards is highly recommended to ensure the most accurate and reliable results.
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem-agilent.com [chem-agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Cerebral glutamine metabolism under hyperammonemia determined in vivo by localized 1H and 15N NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR and Mass Spectrometry for L-Glutamine-¹⁵N Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of L-Glutamine-¹⁵N, a stable isotope-labeled form of the crucial amino acid glutamine, is pivotal in metabolic research, drug development, and clinical diagnostics. It serves as a tracer to elucidate metabolic pathways, quantify enzyme kinetics, and act as an internal standard for precise quantification of its unlabeled counterpart. The two primary analytical platforms for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific analytical needs.
Principles of NMR and Mass Spectrometry in ¹⁵N-Labeled Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for identifying and quantifying molecules.[1]
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹⁵N, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is sensitive to the local chemical environment, providing detailed structural information about the molecule.[1] For L-Glutamine-¹⁵N, NMR can distinguish the labeled nitrogen from the unlabeled ¹⁴N and provide information about its molecular connectivity.
Mass spectrometry , on the other hand, measures the mass-to-charge ratio (m/z) of ions.[1] Molecules are first ionized and then separated based on their m/z. The incorporation of ¹⁵N into L-Glutamine results in a predictable mass shift, allowing for its differentiation from the natural isotope and its precise quantification. Various MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for this purpose.[2]
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and MS for L-Glutamine-¹⁵N analysis depends on the specific requirements of the study, such as the need for quantitative accuracy, structural information, or high throughput.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower (typically in the high µM to mM range) | High (can reach pM to fM levels)[3] |
| Limit of Detection (LOD) for Glutamine | ~1 µM[2] | 5 nM (5 fmol on-column) with LC-MS/MS[4] |
| Quantitative Precision | High, inherently quantitative with proper standards | High, requires isotopically labeled internal standards for best accuracy |
| Sample Throughput | Lower, longer acquisition times | Higher, especially with modern autosamplers |
| Structural Information | Rich, provides detailed information on molecular structure and dynamics | Provides molecular weight and fragmentation patterns |
| Sample Preparation | Minimal, often non-destructive | More extensive, may require derivatization and chromatography |
| Potential for Artifacts | Fewer artifacts, but sensitive to sample matrix effects | Prone to in-source cyclization of glutamine to pyroglutamic acid, which can affect accuracy[5][6] |
| Instrumentation Cost | Higher initial investment and maintenance costs | Lower initial investment for basic systems |
Experimental Protocols
L-Glutamine-¹⁵N Analysis via NMR Spectroscopy
This protocol provides a general framework for the quantitative analysis of L-Glutamine-¹⁵N in a biological sample.
1. Sample Preparation:
-
Thaw frozen samples (e.g., cell extracts, biofluids) on ice.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
-
Add D₂O to a final concentration of 5-10% for spectrometer locking.
-
Adjust the pH of the sample to a desired value (typically between 6.5 and 7.5) using a phosphate buffer to ensure consistent chemical shifts.
-
Centrifuge the sample to remove any precipitates and transfer the supernatant to an NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a 1D ¹H NMR spectrum to assess sample quality and confirm the presence of glutamine.
-
For ¹⁵N detection, a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is often preferred due to its higher sensitivity compared to direct ¹⁵N detection.[7]
-
Key ¹H-¹⁵N HSQC Parameters:
-
Pulse Sequence: A sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi2 on Bruker systems) is recommended.[7]
-
Spectral Widths: Set appropriate spectral widths for both ¹H (e.g., 12 ppm) and ¹⁵N (e.g., 30 ppm) dimensions to cover the expected chemical shifts of L-Glutamine-¹⁵N.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 128 scans.
-
Relaxation Delay: Set to at least 1.5 times the T₁ of the protons of interest to ensure full relaxation and accurate quantification.
-
3. Data Processing and Quantification:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the cross-peak corresponding to the ¹⁵N-labeled amide group of L-Glutamine in the 2D HSQC spectrum.
-
Integrate the volume of the cross-peak and normalize it to the integral of the internal standard to determine the concentration of L-Glutamine-¹⁵N.
L-Glutamine-¹⁵N Analysis via LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of L-Glutamine-¹⁵N using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Thaw frozen samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an isotopically labeled internal standard (e.g., L-Glutamine-¹³C₅,¹⁵N₂).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography:
-
Employ a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for L-Glutamine-¹⁵N would be from the precursor ion (M+H)⁺ to a specific product ion. For example, for L-Glutamine-¹⁵N (amide labeled), the transition could be m/z 148.1 → 84.1.[4]
-
Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal for L-Glutamine-¹⁵N. It is crucial to use a low fragmentor voltage to minimize the in-source cyclization of glutamine to pyroglutamic acid.[5][6]
-
3. Data Analysis and Quantification:
-
Process the LC-MS/MS data using the instrument's software.
-
Integrate the peak area of the MRM transition for L-Glutamine-¹⁵N and the internal standard.
-
Generate a calibration curve using standards of known L-Glutamine-¹⁵N concentrations.
-
Calculate the concentration of L-Glutamine-¹⁵N in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Workflow and Key Differences
To better illustrate the experimental processes and fundamental distinctions between NMR and Mass Spectrometry for L-Glutamine-¹⁵N analysis, the following diagrams are provided.
Caption: Experimental workflow for L-Glutamine-¹⁵N analysis using NMR spectroscopy.
Caption: Experimental workflow for L-Glutamine-¹⁵N analysis using LC-MS/MS.
Caption: Key analytical differences between NMR and Mass Spectrometry for ¹⁵N analysis.
Conclusion: Making an Informed Decision
Both NMR and Mass Spectrometry are indispensable tools for the analysis of L-Glutamine-¹⁵N.
Mass Spectrometry, particularly LC-MS/MS, is the method of choice when high sensitivity and high throughput are paramount. It is ideal for studies involving low abundance metabolites or large sample cohorts. However, researchers must be vigilant about potential analytical artifacts, such as the in-source cyclization of glutamine, and employ appropriate chromatographic separation and optimized source conditions to ensure data accuracy.[5][6]
NMR spectroscopy excels in providing detailed structural and functional information in a non-destructive manner. Its inherent quantitative nature and the wealth of structural data it provides make it invaluable for mechanistic studies and for analyzing complex mixtures with minimal sample preparation. While its lower sensitivity can be a limitation, advancements in high-field magnets and cryoprobe technology continue to push the boundaries of detection.
Ultimately, the selection between NMR and MS should be guided by the specific research question, the required level of sensitivity and quantitative rigor, and the available resources. In many cases, a combination of both techniques can provide the most comprehensive understanding of the biological system under investigation.
References
- 1. Library of Pulse Sequences [bmrb.protein.osaka-u.ac.jp]
- 2. books.rsc.org [books.rsc.org]
- 3. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HSQC_15N.nan [protocols.io]
L-Glutamine-¹⁵N as an Internal Standard: A Comparative Guide for Quantitative Analysis
In the precise world of quantitative analysis, particularly within biomedical and pharmaceutical research, the accuracy of measurements is paramount. The use of internal standards is a cornerstone of reliable quantification, compensating for variations in sample preparation and analytical instrumentation. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive comparison of L-Glutamine-¹⁵N with other alternatives as an internal standard for the quantitative analysis of L-glutamine, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are analytes in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)[1]. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization[2]. This ensures that any analyte loss or variation in instrument response is mirrored by the internal standard, allowing for accurate correction and precise quantification[1].
L-Glutamine-¹⁵N: A Superior Choice
For the quantification of L-glutamine, a crucial amino acid in numerous metabolic pathways, L-Glutamine-¹⁵N emerges as a superior choice for an internal standard. Its key advantage lies in the fact that the nitrogen-15 isotope does not significantly alter the molecule's chromatographic behavior, unlike deuterium-labeled standards[3].
Comparison with Alternatives
The primary alternatives to L-Glutamine-¹⁵N include L-glutamine labeled with other stable isotopes, such as deuterium (e.g., L-Glutamine-d5) or carbon-13 (e.g., L-Glutamine-¹³C₅), and structurally similar but unlabeled compounds.
Deuterium-Labeled Standards (e.g., L-Glutamine-d5): While widely used due to lower synthesis costs, deuterium-labeled standards can exhibit a phenomenon known as the "deuterium isotope effect." The difference in bond energy between C-H and C-D bonds can lead to slight differences in chromatographic retention times between the analyte and the internal standard. This chromatographic shift can result in differential ion suppression or enhancement in the mass spectrometer, ultimately compromising the accuracy of quantification.
Carbon-13-Labeled Standards (e.g., L-Glutamine-¹³C₅): Similar to ¹⁵N-labeling, ¹³C-labeling offers excellent performance. The physicochemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring co-elution and minimizing isotopic effects. The choice between L-Glutamine-¹⁵N and L-Glutamine-¹³C often comes down to the specific mass shift required for the analytical method and the potential for natural isotopic interference.
Structurally Similar Analogs: Using a different but structurally similar molecule as an internal standard is a less ideal approach. While it can correct for some variability, differences in extraction recovery, ionization efficiency, and chromatographic retention are inevitable, leading to less accurate results compared to a stable isotope-labeled analog[3].
Performance Data: A Comparative Overview
The following table summarizes typical performance characteristics for the quantitative analysis of L-glutamine using different types of internal standards. Data is compiled from various LC-MS/MS and GC-MS methods.
| Internal Standard Type | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| L-Glutamine-¹⁵N | >0.99 | 95-105% | <10% | Low µM to nM range | Minimal isotopic effect, co-elution with analyte, high accuracy and precision. | Higher cost compared to deuterated standards. |
| L-Glutamine-¹³C | >0.99 | 95-105% | <10% | Low µM to nM range | Minimal isotopic effect, co-elution with analyte, high accuracy and precision. | Higher cost compared to deuterated standards. |
| L-Glutamine-²H (d5) | >0.99 | 85-115% | <15% | Low µM to nM range | More affordable than ¹⁵N or ¹³C labeled standards. | Potential for chromatographic shift (isotope effect), which can impact accuracy.[4] |
| Structural Analog | >0.98 | 80-120% | <20% | Higher µM range | Readily available and lower cost. | Does not perfectly mimic the analyte's behavior, leading to lower accuracy and precision.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the quantitative analysis of L-glutamine using a stable isotope-labeled internal standard with LC-MS/MS and GC-MS.
LC-MS/MS Method for L-Glutamine Quantification
This method is suitable for the analysis of L-glutamine in biological matrices such as plasma or cell culture media.
1. Sample Preparation:
-
To 100 µL of sample (plasma, cell lysate, etc.), add 10 µL of L-Glutamine-¹⁵N internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 400 µL of a protein precipitation solvent (e.g., ice-cold methanol or acetonitrile).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the polar amino acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Glutamine: e.g., m/z 147.1 -> 84.1
-
L-Glutamine-¹⁵N: e.g., m/z 148.1 -> 85.1
-
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
GC-MS Method for L-Glutamine Quantification
This method requires derivatization to make the amino acids volatile for gas chromatography.
1. Sample Preparation and Derivatization:
-
Follow the same initial sample preparation steps as the LC-MS/MS method (addition of internal standard and protein precipitation).
-
After evaporation, add 50 µL of a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl in acetonitrile).
-
Heat the sample at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. Gas Chromatography:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the derivatized amino acids.
-
Injection Mode: Splitless.
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Select characteristic ions for the derivatized L-glutamine and L-Glutamine-¹⁵N.
Visualizing Workflows and Pathways
Understanding the experimental process and the metabolic context of glutamine is facilitated by clear diagrams.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in L-glutamine quantification, L-Glutamine-¹⁵N stands out as an excellent internal standard. Its ability to closely mimic the behavior of the endogenous analyte without the chromatographic shifts associated with deuterium-labeled standards makes it a superior choice. While the initial cost may be higher, the reliability and quality of the resulting data justify the investment, ensuring the robustness and validity of experimental findings. When choosing an internal standard, a careful evaluation of the analytical goals and the potential for isotopic effects is crucial for generating high-quality, reproducible data.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Amide and Amino ¹⁵N Labeling in Glutamine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of glutamine is crucial. This guide provides a comparative overview of analytical techniques to distinguish between amide and amino ¹⁵N labeling in glutamine, supported by experimental data and detailed protocols.
Glutamine plays a central role in cellular metabolism, serving as a key donor of both carbon and nitrogen for various biosynthetic pathways, including nucleotide and amino acid synthesis.[1][2] The ability to trace the distinct metabolic fates of its amide and amino nitrogen atoms using stable isotope labeling with ¹⁵N is a powerful tool in metabolic research. This guide compares the two primary analytical methods for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: Tracing Nitrogen Through Fragmentation
Mass spectrometry is a highly sensitive technique that allows for the precise determination of isotopic enrichment by analyzing the mass-to-charge ratio of ions. By employing specific derivatization and fragmentation strategies, it is possible to differentiate between glutamine molecules labeled at the amide or amino nitrogen position.
One established method involves derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a tetra-tertiarybutyldimethylsilyl (TBDMS) glutamine derivative.[3] This approach, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, generates specific fragments that are informative of the labeling position.
| Fragment (m/z) | Nitrogen Atom(s) Contained | Utility in Distinguishing ¹⁵N Labeling |
| 258 | Amino-N only | An increase in m/z to 259 indicates ¹⁵N labeling specifically at the amino position. |
| 545 | Both Amino-N and Amide-N | An increase in m/z to 546 can indicate labeling at either or both positions. When combined with data from the m/z 258 fragment, the position of a single label can be deduced. |
| Table 1. Key mass fragments of tetra-TBDMS glutamine for distinguishing amide and amino ¹⁵N labeling.[3] |
Another approach utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Selected Reaction Monitoring (SRM).[4] This technique offers high selectivity and sensitivity for quantifying labeled glutamine and its downstream metabolites. The fragmentation patterns of derivatized glutamine, such as the dimethylformamidine isobutyl ester, can be analyzed to distinguish between labeling at the amide and amine positions.[5][6] A detailed study of these fragmentation pathways is crucial for accurate quantification.[5] Ion-pair chromatography coupled with mass spectrometry has also been shown to differentiate between ¹⁵N-amide and ¹⁵N-amino labeling of underivatized glutamine by analyzing distinct ion structures upon fragmentation.[7]
Experimental Protocol: GC-MS Analysis of TBDMS-Derivatized Glutamine
This protocol is adapted from a method for the selective synthesis and analysis of tetra-TBDMS glutamine.[3]
-
Sample Preparation: Lyophilize plasma or cell culture media samples.
-
Derivatization:
-
Reconstitute the dried sample in 50 µL of N,N-dimethylformamide.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Heat the mixture at 125°C for 30 minutes. This high temperature and the use of a polar aprotic solvent favor the formation of the tetra-TBDMS derivative.[3]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the analytes.
-
Operate the mass spectrometer in electron impact (EI) ionization mode.
-
Monitor for the selected ions at m/z 258 and 545 to determine the isotopic enrichment at the amino and both nitrogen positions, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about molecular structure and dynamics. For distinguishing between amide and amino ¹⁵N labeling, ¹⁵N NMR is the most direct method. The amide and amino nitrogens of glutamine have distinct chemical shifts, allowing for direct observation and quantification of ¹⁵N incorporation at each site.
While direct ¹⁵N NMR can be less sensitive than MS, advancements in NMR technology, including higher field strengths and cryogenically cooled probes, have significantly improved its feasibility for metabolic studies. Furthermore, selective ¹⁵N-labeling of the side-chain amide groups of asparagine and glutamine has been developed for applications in paramagnetic NMR spectroscopy, which can provide structural information.[8][9] The chemical shifts of the side-chain amide protons in glutamine are distinct and can be stereospecifically assigned, which can be useful in structural biology studies.[10]
| Nucleus | Group | Typical Chemical Shift Range (ppm) |
| ¹⁵N | Amino | ~30-40 |
| ¹⁵N | Amide | ~110-120 |
| Table 2. Approximate ¹⁵N chemical shifts for the amino and amide groups of glutamine. Actual values can vary based on experimental conditions. |
Experimental Protocol: ¹⁵N NMR Analysis of Glutamine
-
Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable method (e.g., methanol-chloroform-water extraction).
-
Lyophilize the polar extract.
-
Reconstitute the dried extract in a suitable NMR buffer (e.g., phosphate buffer in D₂O) to a final concentration that allows for adequate signal-to-noise in a reasonable acquisition time.
-
-
NMR Data Acquisition:
-
Acquire ¹⁵N NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.
-
Use a pulse sequence optimized for ¹⁵N detection, such as a simple pulse-acquire sequence or a more sensitive method like INEPT or DEPT if protons are attached.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Integrate the peaks corresponding to the amino and amide nitrogens of glutamine to determine their relative abundance and, consequently, the site-specific ¹⁵N enrichment.
-
Comparison of Techniques
| Feature | Mass Spectrometry (GC-MS, LC-MS/MS) | NMR Spectroscopy (¹⁵N NMR) |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Sample Preparation | Often requires derivatization, which can be complex. | Simpler, non-destructive. |
| Information Provided | Isotopic enrichment, fragmentation patterns. | Isotopic enrichment, chemical environment, molecular structure. |
| Throughput | Relatively high. | Lower, longer acquisition times. |
| Instrumentation | Widely available in metabolomics core facilities. | Requires high-field NMR spectrometers, which may be less accessible. |
Conclusion
Both mass spectrometry and NMR spectroscopy are powerful techniques for distinguishing between amide and amino ¹⁵N labeling in glutamine. The choice of method depends on the specific research question, the required sensitivity, sample availability, and the instrumentation at hand. Mass spectrometry, particularly with derivatization, offers high sensitivity and is well-suited for tracing the flow of nitrogen through metabolic pathways. NMR spectroscopy provides a non-destructive method for directly observing and quantifying site-specific labeling, offering valuable insights into the chemical environment of the labeled atoms. By understanding the principles and experimental considerations of each technique, researchers can effectively track the distinct metabolic roles of glutamine's two nitrogen atoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Direct analysis of 15N-label in amino and amide groups of glutamine and asparagine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of L-Glutamine-¹⁵N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing L-Glutamine-¹⁵N, a non-radioactive, stable isotope-labeled amino acid, proper disposal is a critical component of laboratory safety and regulatory compliance. While L-Glutamine itself is not classified as a hazardous substance, and its ¹⁵N label does not confer radioactivity, adherence to established waste management protocols is essential for maintaining a safe and efficient research environment. This guide provides a comprehensive overview of the recommended disposal procedures for L-Glutamine-¹⁵N, ensuring the safety of laboratory personnel and the protection of the environment.
Understanding the Nature of L-Glutamine-¹⁵N Waste
L-Glutamine-¹⁵N is chemically identical to its unlabeled counterpart, with the sole exception of the isotopic enrichment of one of its nitrogen atoms. As a stable isotope, ¹⁵N does not decay or emit radiation, a key distinction from radioactive isotopes like ¹⁴C or ³H. Consequently, the disposal protocols for L-Glutamine-¹⁵N are governed by its chemical properties rather than radiological concerns. The primary principle is to manage it as you would natural L-Glutamine, in accordance with local and institutional regulations for non-hazardous chemical waste.
General Disposal Guidelines
The foundational step in the proper disposal of any chemical is to consult the Safety Data Sheet (SDS) and your institution's specific waste management guidelines. For L-Glutamine, the SDS consistently indicates that it is not a hazardous substance. Waste material should be disposed of in accordance with national and local regulations[1]. It is crucial to avoid mixing non-hazardous waste with other chemical waste streams to prevent cross-contamination and ensure proper disposal pathways.
A general workflow for the disposal of L-Glutamine-¹⁵N is outlined below:
Step-by-Step Disposal Procedures
To ensure clarity and procedural accuracy, the disposal process for L-Glutamine-¹⁵N can be broken down based on the form of the waste.
Unused or Expired Solid L-Glutamine-¹⁵N
For pure, solid L-Glutamine-¹⁵N that is unused, expired, or no longer needed:
-
Step 1: Containerization: Place the solid L-Glutamine-¹⁵N in its original container or a new, clean, and well-sealed container.
-
Step 2: Labeling: Clearly label the container as "L-Glutamine-¹⁵N for Disposal" or with your institution's required nomenclature for non-hazardous chemical waste. Include the chemical name and indicate that it is non-hazardous.
-
Step 3: Waste Stream: Dispose of the container in the designated receptacle for non-hazardous solid chemical waste. This is typically a separate collection drum from general laboratory trash.
-
Step 4: EHS Collection: Follow your institution's procedures for having the waste collected by the Environmental Health and Safety (EHS) office or equivalent department.
Aqueous Solutions of L-Glutamine-¹⁵N
For aqueous solutions containing L-Glutamine-¹⁵N, such as leftover cell culture media or experimental buffers:
-
Step 1: pH Neutralization: If the solution contains other non-hazardous components that have altered the pH, neutralize it to a pH between 6.0 and 8.0.
-
Step 2: Collection: Collect the neutralized aqueous waste in a designated, leak-proof container for non-hazardous liquid waste.
-
Step 3: Labeling: Label the container with its contents, including "Aqueous L-Glutamine-¹⁵N solution," and explicitly state that it is non-hazardous. If other non-hazardous salts or buffers are present, list them as well.
-
Step 4: Disposal: Adhere to your institutional guidelines for the disposal of non-hazardous aqueous waste. In some cases, small quantities of non-hazardous, biodegradable solutions may be permissible for drain disposal with copious amounts of water, but this requires explicit approval from your EHS department. Otherwise, it should be collected for EHS pickup.
Contaminated Labware and Personal Protective Equipment (PPE)
For items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with L-Glutamine-¹⁵N:
-
Step 1: Segregation: Segregate these items from sharps and hazardous waste.
-
Step 2: Disposal:
-
Non-sharps: Dispose of contaminated non-sharp items (e.g., gloves, paper towels) in the regular laboratory solid waste stream, unless they are grossly contaminated. For significant residues, they should be placed in the non-hazardous solid chemical waste container.
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated sharps container.
-
-
Step 3: Container Management: Once full, seal the waste containers and arrange for their disposal according to your institution's protocols for the specific waste type (e.g., solid waste, sharps waste).
Quantitative Data Summary for Disposal
| Waste Form | Recommended Container | Disposal Pathway | Key Considerations |
| Solid L-Glutamine-¹⁵N | Original or sealed, labeled container | Non-hazardous solid chemical waste | Do not mix with hazardous waste. |
| Aqueous L-Glutamine-¹⁵N | Leak-proof, labeled liquid waste container | Non-hazardous aqueous waste | Neutralize pH if necessary. Check institutional policy on drain disposal. |
| Contaminated Labware | Appropriate solid waste or sharps container | General lab waste or sharps waste | Segregate sharps from other solid waste. |
Experimental Protocols: Not Applicable
The disposal of L-Glutamine-¹⁵N is a standard laboratory procedure and does not involve experimental protocols in the traditional sense. The key "methodology" is the adherence to established institutional and regulatory waste management guidelines.
Logical Relationships in Waste Management
The decision-making process for the disposal of L-Glutamine-¹⁵N can be visualized as a logical flow, emphasizing the non-hazardous nature of the compound.
By following these structured procedures and understanding the non-hazardous nature of L-Glutamine-¹⁵N, laboratory professionals can ensure safe, compliant, and environmentally responsible disposal, thereby fostering a culture of safety and excellence in the research environment. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Glutamine-¹⁵N
For researchers, scientists, and professionals in drug development, the integrity of your work is paramount. When utilizing stable isotope-labeled compounds such as L-Glutamine-¹⁵N, meticulous handling is crucial not for radiological safety, but to prevent isotopic cross-contamination of other experiments. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the integrity of your research and maintain a safe laboratory environment.
L-Glutamine-¹⁵N is a non-radioactive, stable isotope-labeled amino acid. The primary considerations in its handling are dictated by the chemical properties of L-Glutamine and the need to prevent the ¹⁵N isotope from unintentionally being introduced into other samples. Adherence to Good Laboratory Practices (GLP) is fundamental.
Personal Protective Equipment (PPE)
Standard laboratory PPE provides sufficient protection when handling L-Glutamine-¹⁵N. The focus of PPE in this context is to prevent contamination of the user and the laboratory environment with the isotopically labeled compound.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and contamination of the compound and user. |
| Body Protection | Lab coat | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Generally not required for non-volatile solids. Use in a fume hood if creating aerosols. | Minimizes inhalation exposure if the material becomes airborne. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is critical to prevent the spread of the ¹⁵N isotope throughout the laboratory.
-
Preparation and Designated Area :
-
Before handling L-Glutamine-¹⁵N, designate a specific area in the laboratory for its use. This could be a particular bench space or a fume hood.
-
Ensure the designated area is clean and free of other materials to prevent cross-contamination.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and glassware. It is best practice to use dedicated equipment for handling isotopically labeled compounds.
-
-
Weighing and Aliquoting :
-
Handle the solid L-Glutamine-¹⁵N powder in a draft-free environment, such as a balance enclosure or a fume hood with the sash lowered, to prevent the fine powder from becoming airborne.
-
Use clean, dedicated spatulas and weighing boats.
-
Carefully weigh the desired amount of the compound.
-
If preparing a stock solution, do so in the designated area.
-
-
Dissolution and Use in Experiments :
-
Dissolve the L-Glutamine-¹⁵N in the appropriate solvent within the designated area.
-
Clearly label all tubes and vessels containing the ¹⁵N-labeled compound. The label should include the compound name, the fact that it is ¹⁵N-labeled, the concentration, and the date.
-
When adding the L-Glutamine-¹⁵N solution to your experiment (e.g., cell culture media), be mindful to avoid splashes or drips.
-
-
Post-Handling and Decontamination :
-
After use, thoroughly clean all non-disposable equipment that came into contact with L-Glutamine-¹⁵N. A standard laboratory detergent and rinsing with deionized water are typically sufficient.
-
Wipe down the designated work area with an appropriate cleaning agent.
-
Remove and dispose of gloves and other disposable materials that have come into contact with the compound as outlined in the disposal plan below.
-
Wash hands thoroughly after completing the work and removing PPE.
-
Disposal Plan
The disposal of L-Glutamine-¹⁵N and materials contaminated with it should be managed as chemical waste, in accordance with local, state, and federal regulations.[1] Since ¹⁵N is a stable, non-radioactive isotope, there are no radiological disposal requirements.[1][]
-
Solid Waste :
-
Dispose of contaminated solid waste, such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.
-
The container should be labeled as "Non-radioactive, Isotopically Labeled Waste" to avoid confusion with radioactive waste.
-
-
Liquid Waste :
-
Collect all liquid waste containing L-Glutamine-¹⁵N, including unused stock solutions and experimental media, in a designated, sealed, and clearly labeled chemical waste container.
-
The label should specify the contents, including the solvent and the presence of the ¹⁵N-labeled compound.
-
-
Sharps :
-
Dispose of any sharps (e.g., needles, broken glass) contaminated with L-Glutamine-¹⁵N in a designated sharps container for chemical waste.
-
Experimental Workflow for Handling L-Glutamine-¹⁵N
Caption: Workflow for the safe handling of L-Glutamine-¹⁵N.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
